Hafnium acetylacetonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
hafnium(4+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/q;;;;+4/p-4/b4*4-3-; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFIMQJAFAOJPD-MTOQALJVSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Hf+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Hf+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28HfO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045422 | |
| Record name | Hafnium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17475-67-1 | |
| Record name | Hafnium acetylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Hafnium Acetylacetonate (C₂₀H₂₈HfO₈): A Gateway to Advanced Biomedical Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hafnium acetylacetonate (B107027), with the chemical formula C₂₀H₂₈HfO₈, is a coordination complex that has traditionally found applications in materials science, particularly as a precursor for the deposition of hafnium dioxide (HfO₂) thin films in the semiconductor industry. However, the unique properties of hafnium, particularly its high atomic number, have opened up a new frontier for this compound in the biomedical field. This technical guide provides a comprehensive overview of hafnium acetylacetonate, with a specific focus on its emerging and significant role as a precursor for the synthesis of hafnium-based nanomaterials for advanced applications in cancer therapy and drug delivery. This document details the physicochemical properties of this compound, provides experimental protocols for its synthesis and its conversion to functional nanomaterials, and explores the cellular mechanisms underlying the therapeutic action of these nanomaterials.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder. The central hafnium atom is coordinated to four acetylacetonate ligands, resulting in a square antiprismatic geometry.[1] Key quantitative properties of this compound are summarized in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₈HfO₈ | [2] |
| Molecular Weight | 574.93 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 193 °C (decomposes) | [2] |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol, chloroform, benzene, and toluene. Hydrolyzes in water. | [2] |
| CAS Number | 17475-67-1 | [2] |
Synthesis and Formulation
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a hafnium salt with acetylacetone (B45752) in a suitable solvent. The following protocol is adapted from established methods:[2]
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Acetylacetone (Hacac)
-
Methanol (anhydrous)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolve 40.0 g of anhydrous HfCl₄ in 250 mL of anhydrous methanol in a 1000 mL reaction flask.
-
Add 74 mL of acetylacetone to the solution.
-
Adjust the pH of the solution to between 6 and 9 by slowly adding a solution of NaOH. The pH can be reverse-adjusted with acetylacetone if necessary.
-
Heat the reaction mixture to 60°C and maintain it for 5 hours with stirring.
-
Filter the solution to remove any precipitate.
-
Concentrate the filtrate to dryness to obtain the intermediate, a this compound dimer containing hydroxyl bridges (Hf₂(OH)₂(acac)₆). The reported yield for this step is approximately 98%.
-
Add the obtained 60.27 g of the intermediate to 400-800 mL of acetylacetone.
-
Heat the mixture to reflux for 1-4 hours.
-
Filter the hot solution to remove any insoluble material.
-
Cool the filtrate to allow for the crystallization of this compound.
-
Collect the crystals by filtration and dry them. The reported yield of the final product is approximately 88.6%, with a purity of 99.52% as determined by HPLC.
Experimental Protocol: Synthesis of Hafnium Oxide (HfO₂) Nanoparticles
This compound serves as an excellent precursor for the synthesis of HfO₂ nanoparticles due to its solubility in organic solvents and its ability to decompose cleanly to the oxide. The following is a representative precipitation method for the synthesis of HfO₂ nanoparticles, where a hafnium precursor like hafnium tetrachloride is used, and for which this compound can be adapted as a starting material in a suitable solvent system.[3]
Materials:
-
Hafnium tetrachloride (HfCl₄) (or this compound)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of HfCl₄ in deionized water.
-
Prepare a 0.4 M solution of NaOH in deionized water.
-
Slowly add the NaOH solution dropwise to the HfCl₄ solution with vigorous stirring. A volume ratio of 4:1 (NaOH:HfCl₄) is recommended.
-
Continue stirring for 8 hours to allow for the formation of a white precipitate of hafnium hydroxide.
-
Wash the precipitate with deionized water and collect it by centrifugation at 4000 rpm.
-
Dry the product at 100°C for 3 hours.
-
Calcined the dried powder at 500°C for 2 hours to obtain hafnium oxide (HfO₂) nanoparticles.
Applications in Drug Development
While this compound itself is not a therapeutic agent, its role as a precursor to hafnium-based nanomaterials places it at the forefront of innovative cancer therapies and drug delivery systems.
Hafnium Oxide Nanoparticles as Radiosensitizers
The high atomic number (Z=72) of hafnium makes HfO₂ nanoparticles highly effective at absorbing X-ray radiation. When these nanoparticles are localized within a tumor and irradiated, they significantly enhance the local radiation dose, leading to increased generation of reactive oxygen species (ROS) and greater damage to cancer cells, a process known as radiosensitization.
A notable example is NBTXR3, a crystalline HfO₂ nanoparticle formulation that has undergone extensive preclinical and clinical investigation. Studies have shown that NBTXR3, when activated by radiotherapy, can significantly improve tumor control and patient outcomes in various cancers, including soft tissue sarcoma and head and neck cancers.
Table 2: Efficacy of Hafnium Oxide Nanoparticles in Preclinical and Clinical Studies
| Study Type | Cancer Model | Key Findings | Reference |
| Preclinical | Human cancer models | Marked antitumor activity demonstrated. Nine-fold radiation dose enhancement compared to water. | [4] |
| Clinical (Phase I) | Head and Neck Squamous Cell Carcinoma | Favorable safety profile and improved tumor response. | |
| Clinical (Phase II/III) | Soft Tissue Sarcoma | Doubled the pathological complete response rate compared to radiotherapy alone. | [2] |
Hafnium-Based Metal-Organic Frameworks (MOFs) for Drug Delivery
Hafnium-based MOFs are a class of porous materials constructed from hafnium-containing nodes and organic linkers. Their high porosity, tunable pore size, and large surface area make them promising candidates for drug delivery applications. This compound can be utilized as a precursor for the hafnium nodes in the synthesis of these MOFs. These MOFs can be loaded with therapeutic agents and potentially targeted to specific tissues or cells for controlled drug release. Research in this area is ongoing, with a focus on designing biocompatible and biodegradable hafnium-based MOFs for various therapeutic applications.
Mechanism of Action: Signaling Pathways in Radiosensitization
The primary mechanism by which hafnium oxide nanoparticles enhance the effects of radiotherapy is through the increased production of ROS, which induces significant DNA damage and triggers cellular apoptosis. The key steps in this process are illustrated in the signaling pathway diagram below.
References
- 1. Synthesis and Thermal Stability of HfO2 Nanoparticles | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 2. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
Hafnium acetylacetonate CAS number 17475-67-1
An In-Depth Technical Guide to Hafnium (IV) Acetylacetonate (B107027) (CAS: 17475-67-1)
Introduction
Hafnium (IV) acetylacetonate, with the CAS number 17475-67-1, is an organometallic coordination complex of significant interest in materials science and catalysis.[1] This white to off-white crystalline powder, denoted as Hf(acac)₄, is recognized for its thermal stability, volatility, and solubility in organic solvents.[1][2][3] These properties make it an exceptionally valuable precursor for the deposition of hafnium dioxide (HfO₂) thin films via techniques like Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[2][4] HfO₂ is a critical high-k dielectric material in the semiconductor industry, replacing silicon dioxide in modern transistors.[4]
Furthermore, Hafnium (IV) acetylacetonate serves as a catalyst in various polymerization reactions and in the synthesis of advanced nanomaterials.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and associated experimental protocols, tailored for researchers, scientists, and professionals in materials and chemical development.
Physicochemical and Structural Properties
Hafnium (IV) acetylacetonate's utility is fundamentally linked to its distinct chemical and physical characteristics.
Molecular Structure
The central hafnium atom in Hf(acac)₄ is coordinated to four bidentate acetylacetonate ligands.[1] This coordination results in an eight-coordinate complex with a square antiprismatic geometry.[2][5] The molecule possesses D₂ symmetry, rendering it chiral.[5] Single-crystal X-ray diffraction has confirmed this monomeric structure, revealing eight nearly equivalent hafnium-oxygen bonds.[1][2]
Data Summary
The quantitative properties of Hafnium (IV) acetylacetonate are summarized in the tables below for ease of reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 17475-67-1 | [1][2] |
| Molecular Formula | C₂₀H₂₈HfO₈ | [1][5] |
| Molecular Weight | 574.93 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | [1][5][7] |
| Melting Point | ~193 °C (with decomposition) | [1][7][8] |
| Boiling Point | 82 °C at 1 mmHg | [7] |
| Solubility | Soluble in organic solvents | [2][3][9] |
Table 2: Crystallographic Data
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [10] |
| a | 21.5493(4) Å | [10] |
| b | 8.36720(10) Å | [10] |
| c | 13.9905(3) Å | [10] |
| β | 116.5550(10)° | [10] |
| Hf-O Bond Lengths | 2.153 - 2.191 Å | [10] |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Feature | Wavenumber/Shift | Reference(s) |
| Infrared (IR) | C=O stretching vibrations | 1529–1595 cm⁻¹ | [1] |
| Infrared (IR) | Hf-O bond vibrations | 450–565 cm⁻¹ | [1] |
| ¹H NMR | Confirms acetylacetonate ligand | Signals for methyl (CH₃) and methine (CH) protons | [1] |
Table 4: Thermal Properties
| Property | Temperature | Atmosphere | Products | Reference(s) |
| Evaporation Onset | ~190 °C | Air or Nitrogen | Gaseous Hf(acac)₄ | [4][11][12] |
| Decomposition Range | 245-250 °C | Air or Nitrogen | HfO₂, Acetylacetone (B45752), Acetone, etc. | [4][11][12] |
Synthesis and Handling
Synthetic Route
The most common synthesis of Hf(acac)₄ involves the reaction of hafnium tetrachloride (HfCl₄) with acetylacetone (Hacac) in a suitable organic solvent.[1][5] A base is typically added to facilitate the deprotonation of acetylacetone, forming the acetylacetonate anion which then coordinates to the hafnium center.[1] It is critical to perform the synthesis under anhydrous conditions, as hafnium tetrachloride is highly susceptible to hydrolysis, which can lead to the formation of hafnium oxychlorides and other impurities.[1]
Experimental Protocol: Synthesis of Hf(acac)₄
This protocol is a generalized procedure based on common synthetic descriptions.[1][5]
-
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous hafnium tetrachloride (HfCl₄) to a flask containing an anhydrous, non-aqueous solvent such as toluene.
-
Ligand Addition : Slowly add a stoichiometric excess (e.g., 4.2 equivalents) of acetylacetone (Hacac) to the HfCl₄ suspension while stirring.
-
Base Addition : To facilitate the reaction, slowly add a suitable base (e.g., ammonia (B1221849) or a non-coordinating organic base) to neutralize the HCl formed during the reaction.
-
Reaction : Allow the mixture to stir at room temperature or with gentle heating for several hours until the reaction is complete.
-
Isolation : Filter the reaction mixture to remove any precipitated salts (e.g., ammonium (B1175870) chloride).
-
Purification : Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable organic solvent or by vacuum sublimation.
-
Characterization : Confirm the identity and purity of the white crystalline product using techniques such as NMR, IR spectroscopy, and elemental analysis.
Safety and Handling
Hafnium (IV) acetylacetonate is classified as an irritant.[13]
-
Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]
-
Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid breathing dust. Wash hands thoroughly after handling.[15]
-
Storage : Store in a tightly sealed container in a cool, dry place. The material can be sensitive to air and moisture.[7]
Key Applications and Methodologies
Precursor for Hafnium Dioxide (HfO₂) Thin Films
The primary application of Hf(acac)₄ is as a precursor for depositing HfO₂ thin films by MOCVD.[4] The precursor is heated to achieve sublimation, and the resulting vapor is transported to a heated substrate where it thermally decomposes to form a solid HfO₂ film.[4][11]
-
Substrate Preparation : Place a clean silicon wafer or other desired substrate onto the heater stage within the CVD reactor chamber.
-
System Purge : Evacuate the chamber and purge with an inert gas (e.g., nitrogen) to remove atmospheric contaminants.
-
Precursor Heating : Heat the Hf(acac)₄ precursor in a bubbler or sublimation vessel to its evaporation temperature (approx. 190 °C) to generate a stable vapor pressure.[4][12]
-
Vapor Transport : Use a controlled flow of an inert carrier gas to transport the precursor vapor into the reaction chamber. An oxidizing agent like O₂ can be introduced if needed.
-
Deposition : Heat the substrate to the desired deposition temperature (typically >250 °C, often in the 400-550 °C range) to induce thermal decomposition of the precursor on the surface.[12]
-
Cool Down : After the desired film thickness is achieved, stop the precursor flow, turn off the heaters, and allow the system to cool down under an inert gas flow.
-
Film Characterization : Analyze the deposited HfO₂ film for thickness, composition, crystallinity, and dielectric properties.
During CVD, Hf(acac)₄ decomposes to form solid HfO₂ and various gaseous byproducts. The acetylacetone ligand itself can undergo further thermal reactions.[4][11]
Role in Catalysis
Hafnium (IV) acetylacetonate also functions as an effective catalyst, particularly in polymer science.
Hf(acac)₄ can be used as a catalyst, often in conjunction with a co-catalyst like titanium tetrabutoxide (TBT), for the synthesis of PBT.[1][5] This catalytic system can enhance the reaction rate, reduce polymerization time, and improve the processability of the final polymer.[1]
Conclusion
Hafnium (IV) acetylacetonate (CAS: 17475-67-1) is a versatile and crucial compound in modern materials chemistry. Its well-defined structure, thermal stability, and volatility make it an ideal precursor for the fabrication of high-quality hafnium dioxide dielectric layers, a cornerstone of the semiconductor industry. Its catalytic activity in polymerization and advanced material synthesis further broadens its utility. A thorough understanding of its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe application in both academic research and industrial development.
References
- 1. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 2. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]
- 3. CAS 17475-67-1: Hafnium acetylacetonate | CymitQuimica [cymitquimica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. strem.com [strem.com]
- 7. Hafnium(IV) 2,4-pentanedionate | this compound | HfO8C20H28 - Ereztech [ereztech.com]
- 8. 17475-67-1[Hafnium(Ⅳ) acetylacetonate 97%]- Jizhi Biochemical [acmec.com.cn]
- 9. americanelements.com [americanelements.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C20H28HfO8 | CID 21953595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Hafnium AcetylacetonateCAS #: 17475-67-1 [eforu-chemical.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
An In-depth Technical Guide to Hafnium(IV) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hafnium(IV) acetylacetonate (B107027), a coordination compound of significant interest in materials science and with emerging relevance in biomedical applications. This document details its physicochemical properties, experimental protocols for its synthesis, and its applications, particularly as a precursor for hafnium-based biomaterials.
Physicochemical Properties and Molecular Weight
Hafnium(IV) acetylacetonate, also known as Hf(acac)₄, is a white, solid organometallic compound.[1] It is characterized by a central hafnium ion coordinated to four bidentate acetylacetonate ligands.[2] This coordination results in a square antiprismatic geometry, rendering the complex chiral.[1][2] The compound is soluble in various common organic solvents, including methanol (B129727), ethanol, and benzene, but it hydrolyzes in water.[3]
The molecular weight of Hafnium(IV) acetylacetonate is a fundamental property for quantitative experimental work. It is derived from its chemical formula, C₂₀H₂₈HfO₈.[4][5]
Molecular Weight Calculation:
-
Hafnium (Hf): 1 x 178.49 g/mol = 178.49 g/mol
-
Carbon (C): 20 x 12.011 g/mol = 240.22 g/mol
-
Hydrogen (H): 28 x 1.008 g/mol = 28.224 g/mol
-
Oxygen (O): 8 x 15.999 g/mol = 127.992 g/mol
-
Total Molecular Weight: 178.49 + 240.22 + 28.224 + 127.992 = 574.93 g/mol
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₈HfO₈ | [4][5] |
| Molecular Weight | 574.93 g/mol | [3][4] |
| CAS Number | 17475-67-1 | [2][4] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | ~193 °C (with decomposition) | [2][5] |
| Boiling Point | 82°C at 0.001 mmHg | [5] |
| Molecular Geometry | Square Antiprismatic | [1][2] |
| Crystal System | Monoclinic | [6] |
| Space Group | C2/c | [6] |
Experimental Protocols: Synthesis and Purification
The synthesis of high-purity Hafnium(IV) acetylacetonate is crucial for its application as a precursor in deposition techniques. Several methods have been reported, with newer protocols designed to avoid hazardous solvents and improve yield.
Protocol 1: General Synthesis from Hafnium Tetrachloride
This is a traditional method for preparing Hf(acac)₄.[1]
-
Reactants: Hafnium tetrachloride (HfCl₄) and acetylacetone (B45752) (Hacac).
-
Procedure: The reaction is carried out in the presence of a base. The base facilitates the deprotonation of acetylacetone, allowing it to coordinate with the hafnium ion.
-
Purification: The crude product is often purified by recrystallization. One documented method involves dissolving the crude material in benzene, followed by reprecipitation with petroleum ether.[7]
Protocol 2: Novel Methanol-Based Synthesis
This improved process offers high yield and purity while avoiding the use of highly toxic solvents like benzene.[3][8] The workflow involves the formation of a stable intermediate.
-
Step 1: Formation of Intermediate. Dissolve anhydrous hafnium tetrachloride (40.0g) in methanol (250ml). Add acetylacetone (74ml) to the solution.
-
Step 2: pH Adjustment. Adjust the solution's pH to a range of 6 to 9 using NaOH.
-
Step 3: Reaction. Heat the mixture at 60°C for 5 hours. This leads to the formation of a hydroxyl-bridged dimer intermediate, Hf₂(OH)₂(acac)₆.
-
Step 4: Isolation of Intermediate. The reaction solution is concentrated to dryness to yield the intermediate complex.
-
Step 5: Conversion to Final Product. Add the isolated intermediate (60.27g) to an excess of acetylacetone (400-800ml) and heat to reflux for 1-4 hours.
-
Step 6: Final Purification. Filter the hot solution to remove any insoluble matter. Upon cooling, pure Hafnium(IV) acetylacetonate crystallizes. The crystals are then filtered and dried. The reported purity of the product from this method is 99.52%.[3]
Applications in Research and Drug Development
While not a therapeutic agent itself, Hafnium(IV) acetylacetonate is a critical precursor material for creating hafnium-based compounds and thin films with significant applications in the electronics and biomedical fields.
3.1. Precursor for Hafnium Dioxide (HfO₂) Thin Films
The primary application of Hf(acac)₄ is as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD).[7] In this process, the volatile Hf(acac)₄ is heated and transported into a reaction chamber where it thermally decomposes on a substrate to form high-purity hafnium dioxide (HfO₂) thin films.[2][7] HfO₂ is a high-k dielectric material, making it invaluable in the semiconductor industry.[3]
3.2. Relevance to Drug and Medical Device Development
The HfO₂ films produced from Hf(acac)₄ have demonstrated significant biocompatibility and bioactivity, making them relevant to drug and medical device development professionals.
-
Promoting Osteogenesis: Research has shown that HfO₂ layers can promote the healing process in bone fractures.[9] Specifically, surfaces coated with HfO₂ via atomic layer deposition (a similar technique to MOCVD) enhance early bone formation (osteogenesis).[9] This is particularly relevant for orthopedic implants and devices designed to treat conditions like osteoporosis.[9]
-
Mechanism of Action: The pro-osteogenic effect of HfO₂ is linked to the activation of a specific signaling pathway. Studies indicate that HfO₂ surfaces activate the Runx2-OPN-mir21A axis .[9] Runx2 is a master transcription factor for osteoblast differentiation, and Osteopontin (OPN) is a key bone matrix protein. The activation of this pathway leads to enhanced osteoblast activity and inhibits the function of osteoclasts, the cells responsible for bone resorption.[9]
-
Contrast Agents: Beyond biomaterial coatings, other hafnium complexes, such as those with polyaminocarboxylic acids, are being investigated as potential contrast agents for computed tomography, offering an alternative to traditional iodinated compounds.[10] This highlights the broader potential of hafnium chemistry in diagnostic and therapeutic applications.
3.3. Catalysis
Hafnium(IV) acetylacetonate also functions as a catalyst in polymer science. It is used, sometimes in conjunction with other catalysts like titanium tetrabutoxide, in the production of poly(butylene terephthalate) (PBT), where it can improve catalytic activity and enhance the properties of the final polymer.[1][2]
References
- 1. Hafnium acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 3. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 4. strem.com [strem.com]
- 5. 17475-67-1[Hafnium(Ⅳ) acetylacetonate 97%]- Jizhi Biochemical [acmec.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
- 9. Hafnium (IV) oxide obtained by atomic layer deposition (ALD) technology promotes early osteogenesis via activation of Runx2-OPN-mir21A axis while inhibits osteoclasts activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Hafnium Acetylacetonate
For researchers, scientists, and professionals in materials science and chemical synthesis, a deep understanding of the atomic arrangement of precursor compounds is paramount. This technical guide provides a comprehensive analysis of the crystal structure of hafnium acetylacetonate (B107027) (Hf(acac)₄), a key precursor in the fabrication of hafnium-based materials.
Hafnium acetylacetonate is a coordination complex with the chemical formula Hf(C₅H₇O₂)₄. Its utility as a precursor, particularly in chemical vapor deposition (CVD) for producing high-quality hafnium dioxide (HfO₂) thin films, is intrinsically linked to its molecular structure and crystalline packing. This guide delves into the precise atomic arrangement determined by single-crystal X-ray diffraction, presenting the key structural parameters, the experimental protocols for its characterization, and a visual representation of the analytical workflow.
Molecular and Crystal Structure: A Square Antiprismatic Coordination
The solid-state structure of this compound reveals a monomeric complex where the central hafnium atom is coordinated to four bidentate acetylacetonate ligands.[1] The eight oxygen atoms from the four ligands result in a coordination number of eight for the hafnium center.[1] This coordination environment adopts a distorted square antiprismatic geometry.[2][3] This arrangement provides a stable configuration for the eight-coordinate complex.[1] The molecule possesses D₂ symmetry, rendering it chiral.[3]
The crystal structure is characterized by discrete mononuclear complexes held together by van der Waals forces.[4] This molecular nature contributes to its volatility, a crucial property for CVD precursors.
Quantitative Crystallographic Data
The precise dimensions and symmetry of the crystal lattice have been determined through single-crystal X-ray diffraction studies. The compound crystallizes in the monoclinic system with the space group C2/c.[1][4][5] Key crystallographic data are summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₈HfO₈ |
| Molecular Weight | 574.93 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 21.5493(4) Å |
| b | 8.36720(10) Å |
| c | 13.9905(3) Å |
| α | 90° |
| β | 116.5550(10)° |
| γ | 90° |
| Volume | 2255.4(1) ų |
| Z | 4 |
| Calculated Density | 1.692 g/cm³ |
| Hf-O Bond Distances | 2.153 – 2.191 Å |
Data sourced from studies conducted at -30°C.[4]
Experimental Protocols
The determination of the crystal structure of this compound involves a multi-step process, beginning with the synthesis of the compound and culminating in the analysis of diffraction data.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of hafnium tetrachloride (HfCl₄) with acetylacetone (B45752) (Hacac) in a suitable solvent.[3]
-
Reaction Setup: Anhydrous hafnium tetrachloride is dissolved in methanol.[6][7]
-
Ligand Addition: An excess of acetylacetone is added to the methanolic solution of HfCl₄.[6]
-
pH Adjustment: The pH of the solution is carefully adjusted to a value between 5 and 6 using a base, such as sodium hydroxide. This deprotonates the acetylacetone, facilitating its coordination to the hafnium center.[5][6][7]
-
Reaction Conditions: The reaction mixture is heated, for instance at 60°C for approximately 5 hours, to ensure the complete formation of the complex.[5][8]
-
Isolation of Crude Product: After the reaction, the solution is processed to isolate the crude this compound. This can involve filtration to remove any precipitates and concentration of the filtrate.[7]
-
Purification and Crystallization: The crude product is purified by recrystallization. A common method involves dissolving the crude material in a solvent like benzene (B151609) or a toluene-hexane mixture and then inducing precipitation by adding a non-solvent such as petroleum ether.[5][6] This process yields crystals suitable for single-crystal X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
The definitive structural characterization is achieved through single-crystal X-ray diffraction.
-
Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., -30°C or 100 K) to minimize thermal vibrations of the atoms.[4][5] It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.[4]
Visualizing the Workflow
The logical flow from synthesis to structural elucidation can be represented as follows:
References
- 1. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 8. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
Synthesis and Characterization of Hafnium(IV) Acetylacetonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hafnium(IV) acetylacetonate (B107027), Hf(acac)₄, is an organometallic coordination complex with significant applications in materials science, particularly as a precursor for the chemical vapor deposition (CVD) of hafnium dioxide (HfO₂) thin films used in the semiconductor industry.[1] This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of Hf(acac)₄, presenting detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow.
Physicochemical Properties
Hf(acac)₄ is a white to off-white crystalline powder.[2] It is readily soluble in a range of common organic solvents, including methanol (B129727), ethanol (B145695), chloroform, benzene (B151609), toluene, and ether, but undergoes hydrolysis in water.[2]
Table 1: Physical and Chemical Properties of Hf(acac)₄
| Property | Value | Reference(s) |
| Chemical Formula | C₂₀H₂₈HfO₈ | [1] |
| Molecular Weight | 574.93 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | ~193 °C (decomposes) | [1] |
| Sublimation Temperature | 193 °C | [2] |
| Solubility | Soluble in methanol, ethanol, chloroform, benzene, toluene, ether | [2] |
| Hydrolytic Stability | Hydrolyzes in water | [2] |
Synthesis of Hafnium(IV) Acetylacetonate
Several methods have been reported for the synthesis of Hf(acac)₄. The most common approach involves the reaction of a hafnium precursor, typically hafnium tetrachloride (HfCl₄), with acetylacetone (B45752) (Hacac) in an organic solvent. A base is often employed to facilitate the deprotonation of acetylacetone.
General Synthesis from Hafnium Tetrachloride
This method involves the direct reaction of hafnium tetrachloride with acetylacetone in an organic medium.[1]
Experimental Protocol:
-
Dissolve anhydrous hafnium tetrachloride (HfCl₄) in a suitable non-aqueous solvent such as methanol or ethanol to prevent hydrolysis.[1]
-
Add an excess of acetylacetone to the solution.
-
Introduce a base, such as sodium hydroxide (B78521), to promote the formation of the acetylacetonate anion.[1]
-
The reaction mixture is typically heated to facilitate the reaction.
-
The crude product can be purified by recrystallization, for instance, by dissolving it in benzene and then reprecipitating with petroleum ether.[3]
Two-Step Synthesis via a Hydroxide-Bridged Dimer Intermediate
A novel, high-yield process involves the formation of an intermediate complex, Hf₂(OH)₂(acac)₆, which is then converted to the final Hf(acac)₄ product.[2][4] This method offers the advantage of integrated synthesis and purification, high purity, and avoidance of highly toxic solvents like benzene.[2]
Experimental Protocol:
Step 1: Synthesis of Hf₂(OH)₂(acac)₆ Intermediate
-
Dissolve 40.0 g of anhydrous HfCl₄ in 250 ml of methanol in a 1000 ml reaction flask.[2]
-
Add 74 ml of acetylacetone (Hacac).[2]
-
Adjust the pH of the solution to between 6 and 9 using sodium hydroxide (NaOH). If necessary, back-titrate with Hacac.[2]
-
Heat the reaction mixture at 60°C for 5 hours.[2]
-
Filter to remove any precipitate.[2]
-
Concentrate the reaction solution to dryness to obtain the hydroxyl-bridged hafnium acetylacetonate dimer, Hf₂(OH)₂(acac)₆. A yield of 98% has been reported for this step.[2]
Step 2: Conversion to Hf(acac)₄
-
Add the 60.27 g of the Hf₂(OH)₂(acac)₆ intermediate to 400-800 ml of acetylacetone.[2]
-
Heat the mixture to reflux for 1-4 hours.[2]
-
Filter to remove any insoluble material.[2]
-
Cool the filtrate to allow for the crystallization of Hf(acac)₄.[2]
-
Filter and dry the resulting crystals to obtain the final product. A yield of 88.6% with a purity of 99.52% (determined by HPLC) has been reported.[2]
Characterization of Hafnium(IV) Acetylacetonate
A comprehensive characterization of Hf(acac)₄ is crucial to confirm its identity, purity, and structural integrity.
Structural Characterization
X-ray Crystallography: Single-crystal X-ray diffraction has definitively determined the solid-state structure of Hf(acac)₄.[1] The analysis reveals a monomeric structure where the central hafnium atom is coordinated to four bidentate acetylacetonate ligands.[1] The eight oxygen atoms from the four ligands result in a coordination number of eight for the hafnium center, adopting a square antiprismatic geometry.[1] This coordination renders the molecule chiral.[5]
Spectroscopic Characterization
Table 2: Spectroscopic Data for Hf(acac)₄
| Technique | Wavenumber/Chemical Shift/Wavelength | Assignment | Reference(s) |
| Infrared (IR) Spectroscopy | |||
| 1529–1595 cm⁻¹ | C=O stretching vibrations | [1] | |
| 450–565 cm⁻¹ | Hf-O bond vibrations | [1] | |
| ¹H NMR Spectroscopy | Signals for methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand. A simplified spectrum is often observed due to rapid configurational rearrangements in solution. | [1] | |
| UV-Vis Spectroscopy | 304 nm | Absorption maximum (λmax) | [1] |
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the acetylacetonate ligand to the hafnium center. The binding of the ligand to the metal ion leads to characteristic shifts in the vibrational frequencies of its bonds, particularly the carbonyl (C=O) and metal-oxygen (M-O) bonds.[1] In the IR spectrum of Hf(acac)₄, the C=O stretching vibrations are typically observed in the range of 1529–1595 cm⁻¹.[1] The vibrations corresponding to the hafnium-oxygen (Hf-O) bonds are found at lower frequencies, generally between 450–565 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy confirms the presence of the acetylacetonate ligand by showing signals for the methyl (CH₃) and methine (CH) protons.[1] An interesting feature of Hf(acac)₄ in solution is its dynamic nature. The ligands can undergo rapid configurational rearrangements, which can make them appear equivalent on the NMR timescale, even if they occupy non-equivalent positions in the solid-state structure.[1] This often leads to a simplified spectrum with a single set of peaks for the acetylacetonate ligands.[1]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Thermal analysis provides insights into the volatility and thermal stability of Hf(acac)₄, which are critical properties for its application as a CVD precursor.
Table 3: Thermal Properties of Hf(acac)₄
| Technique | Temperature (°C) | Observation | Reference(s) |
| TGA/DTA | ~190 | Onset of evaporation/weight loss | [3] |
| DTA | 194 | Intense endothermic peak (phase change from solid to gas) | [3] |
| TGA/DTA | 245-250 | Onset of decomposition | [3] |
Studies conducted in both nitrogen and air atmospheres show similar thermal decomposition behavior.[3] Evaporation begins at approximately 190 °C, followed by decomposition at around 245-250 °C, which results in the formation of HfO₂ and gaseous products.[3] The primary gaseous decomposition products include acetylacetone and its thermal reaction species like acetone.[3]
Applications
The primary application of Hf(acac)₄ is as a precursor for the deposition of hafnium dioxide (HfO₂) thin films via techniques like metal-organic chemical vapor deposition (MOCVD).[1] HfO₂ is a high-k dielectric material that has replaced silicon dioxide in the gate stacks of modern transistors. Hf(acac)₄ is also utilized as a catalyst in polymer science, for example, in the synthesis of poly(butylene terephthalate) (PBT).[1]
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of hafnium(IV) acetylacetonate. The detailed protocols and tabulated data provide a valuable resource for researchers working with this important organometallic compound. The well-established characterization techniques allow for rigorous quality control, ensuring the suitability of Hf(acac)₄ for its various high-technology applications.
References
- 1. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 2. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Solubility of Hafnium Acetylacetonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hafnium (IV) acetylacetonate (B107027), with the chemical formula Hf(C₅H₇O₂)₄, is a key organometallic compound utilized as a precursor in the fabrication of hafnium dioxide (HfO₂) thin films via chemical vapor deposition (CVD) and as a catalyst in polymerization processes.[1] Its efficacy in these applications is significantly influenced by its solubility characteristics in organic solvents. This guide provides a comprehensive overview of the known solubility of hafnium acetylacetonate in various organic media, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this process.
Qualitative and Semi-Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published in readily available literature, extensive qualitative and semi-quantitative information has been compiled from various sources. The compound is generally described as a white to off-white crystalline powder that is soluble in many common organic solvents.[2][3] This solubility is a critical property for its use in non-aqueous applications such as CVD.[4] The table below summarizes the available information on its solubility in different organic solvents.
| Solvent | Solubility | Remarks | Source(s) |
| Benzene (B151609) | Good | Used as a solvent for dissolving the crude product during purification. | [5][6] |
| Toluene | Soluble | A component of a mixed solvent system for recrystallization. | [2][3] |
| Methanol | Soluble | Mentioned as a conventional organic solvent for Hf(acac)₄. | [2][3] |
| Ethanol | Soluble | Listed as a common organic solvent in which Hf(acac)₄ is soluble. | [2][3] |
| Chloroform | Soluble | Described as a conventional organic solvent for this compound. | [2][3] |
| Ether | Soluble | Noted as a solvent for this compound. | [2][3] |
| Toluene-Hexane (50:50 by weight) | Soluble at elevated temperatures | This mixed solvent system is effective for the recrystallization of this compound, indicating that the compound's solubility is lower at reduced temperatures. | |
| Petroleum Ether | Poorly Soluble / Insoluble | Used as an anti-solvent to reprecipitate the purified complex from a benzene solution. | [5] |
| Water | Insoluble | The compound is reported to be insoluble in water and undergoes hydrolysis. | [7] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method followed by gravimetric analysis.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
Hafnium (IV) acetylacetonate (Hf(acac)₄), high purity
-
Selected organic solvent (e.g., toluene, analytical grade)
-
Deionized water
-
Methanol (for rinsing)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator with shaking capabilities
-
Conical flasks with stoppers or screw caps
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.2 µm pore size)
-
Pre-weighed glass vials
-
Drying oven or vacuum oven
-
Fume hood
-
Magnetic stirrer and stir bars (optional)
-
Thermometer
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation. b. Securely seal the flask to prevent solvent evaporation. c. Place the flask in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). d. Agitate the mixture at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium may need to be determined empirically.
-
Sample Withdrawal and Filtration: a. Once equilibrium is assumed, cease agitation and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) within the constant temperature bath. b. Carefully withdraw a known volume (e.g., 5.00 mL) of the supernatant using a pre-heated or temperature-equilibrated syringe to avoid premature crystallization. c. Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any suspended solid particles.
-
Gravimetric Analysis: a. Record the exact volume of the filtered saturated solution collected. b. Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate slowly under a gentle stream of inert gas. c. Once the bulk of the solvent has evaporated, transfer the vial to a vacuum oven set at a moderate temperature (e.g., 40-50 °C) to dry the solid residue to a constant weight. d. Cool the vial in a desiccator to room temperature before weighing. e. Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried solid. b. Determine the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the following formulas:
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution withdrawn (mL)) * 100
Solubility (mol/L) = (Mass of dissolved solid (g) / Molar mass of Hf(acac)₄ ( g/mol )) / (Volume of solution withdrawn (mL) / 1000 mL/L)
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed hazard information.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 2. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
- 3. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 4. americanelements.com [americanelements.com]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. HAFNIUM(IV) 2,4-PENTANEDIONATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
An In-Depth Technical Guide to the Thermal Properties of Hafnium(IV) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium(IV) acetylacetonate (B107027), with the chemical formula Hf(C₅H₇O₂)₄, also known as Hf(acac)₄, is a key organometallic compound. Its volatility and thermal stability make it a critical precursor in various advanced applications, including the deposition of hafnium dioxide (HfO₂) thin films for microelectronics and protective coatings. A thorough understanding of its thermal properties is paramount for optimizing process parameters and ensuring the quality and integrity of the final products. This technical guide provides a comprehensive overview of the thermal behavior of Hafnium(IV) acetylacetonate, detailing its key thermal transitions and providing methodologies for its analysis.
Core Thermal Properties
The thermal behavior of Hafnium(IV) acetylacetonate is characterized by several key events: sublimation, melting, and thermal decomposition. These properties are crucial for applications such as Metal-Organic Chemical Vapor Deposition (MOCVD), where precise temperature control is essential for controlled film growth.
Quantitative Thermal Data
The following table summarizes the key quantitative thermal properties of Hafnium(IV) acetylacetonate gathered from various analytical studies.
| Thermal Property | Temperature (°C) | Temperature (K) | Notes |
| Melting Point | ~193 °C[1][2] | ~466 K | Melts with decomposition.[2] |
| Evaporation/Sublimation | Starts at ~190 °C[3][4][5] | Starts at ~463 K | The compound is readily volatile.[3][4] |
| Optimal Evaporation Range for MOCVD | 190 - 245 °C[3] | 463 - 518 K | This range provides sufficient vapor pressure for efficient transport without significant decomposition. |
| Thermal Decomposition | Starts at 245 - 250 °C[3][4][5] | Starts at 518 - 523 K | The primary solid decomposition product is Hafnium Dioxide (HfO₂).[3] |
Vapor Pressure
Vapor pressure is a critical parameter for MOCVD precursors, as it dictates the mass transport rate to the substrate.
| Temperature (°C) | Temperature (K) | Vapor Pressure (Torr) |
| 150 °C[6] | 423 K | ~0.1[6] |
Thermal Decomposition Pathway
The thermal decomposition of Hafnium(IV) acetylacetonate is a complex process that ultimately yields hafnium dioxide. The decomposition begins after the onset of evaporation and proceeds via the breaking of the hafnium-oxygen bonds and the fragmentation of the acetylacetonate ligands.
The primary gaseous byproducts of the decomposition are acetylacetone (B45752) and its subsequent thermal reaction products, including acetone.[3] The solid residue left after complete decomposition has been identified as Hafnium Dioxide (HfO₂).[3]
Experimental Protocols
Accurate determination of the thermal properties of Hafnium(IV) acetylacetonate relies on precise experimental techniques. The most common methods employed are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).
Thermogravimetric-Differential Thermal Analysis (TG-DTA)
This technique simultaneously measures the change in mass (TGA) and the temperature difference between a sample and a reference (DTA) as a function of temperature.
Objective: To determine the temperatures of evaporation/sublimation and decomposition, as well as the mass loss associated with these events.
Instrumentation: A simultaneous TG-DTA instrument.
Experimental Parameters:
-
Sample Mass: 46-48 mg[3]
-
Heating Rate: 10 °C/min[3]
-
Temperature Interval: 25 - 800 °C[3]
-
Atmosphere: Nitrogen or Air[3]
-
Flow Rate: 40 cm³/min[3]
-
Crucible: Alumina or platinum
Procedure:
-
Accurately weigh 46-48 mg of Hafnium(IV) acetylacetonate into the sample crucible.[3]
-
Place the sample crucible and an empty reference crucible into the TG-DTA instrument.
-
Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 40 cm³/min for a sufficient time to ensure an inert or oxidative atmosphere.[3]
-
Initiate the heating program, ramping the temperature from 25 °C to 800 °C at a constant rate of 10 °C/min.[3]
-
Continuously record the sample mass and the DTA signal as a function of temperature.
-
Analyze the resulting TGA curve for mass loss steps, indicating evaporation and decomposition.
-
Analyze the DTA curve for endothermic (e.g., melting, evaporation) and exothermic (e.g., decomposition) peaks corresponding to the thermal events.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is particularly useful for determining the enthalpy changes associated with phase transitions.
Objective: To determine the melting point and enthalpy of fusion of Hafnium(IV) acetylacetonate.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Experimental Parameters:
-
Sample Mass: 5-10 mg
-
Crucible: Hermetically sealed aluminum pans are recommended to prevent mass loss due to sublimation before melting.
-
Heating Rate: A standard heating rate of 10 °C/min is typically used.
-
Atmosphere: Inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 150 °C).
-
Ramp the temperature at 10 °C/min to a temperature above the melting point (e.g., 220 °C).
-
Procedure:
-
Accurately weigh 5-10 mg of Hafnium(IV) acetylacetonate into a hermetically sealed aluminum pan.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with dry nitrogen at a constant flow rate.
-
Initiate the temperature program.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.
Visualizing the Thermal Analysis Workflow
The following diagram illustrates the logical workflow for the thermal analysis of Hafnium(IV) acetylacetonate.
Caption: Workflow for the thermal analysis of Hafnium(IV) acetylacetonate.
Conclusion
The thermal properties of Hafnium(IV) acetylacetonate are well-defined, with distinct events of sublimation, melting, and decomposition. A comprehensive understanding of these characteristics, obtained through rigorous experimental techniques such as TG-DTA and DSC, is crucial for its effective use as a precursor in advanced material synthesis. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this important organometallic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. s4science.at [s4science.at]
- 6. qualitest.ae [qualitest.ae]
A Technical Guide to the Thermal Properties of Hafnium (IV) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the melting point and thermal decomposition of Hafnium (IV) acetylacetonate (B107027), Hf(acac)₄. The information presented herein is critical for applications such as Metal-Organic Chemical Vapour Deposition (MOCVD) for the production of hafnium dioxide (HfO₂) thin films, a key material in the semiconductor industry.[1][2]
Thermal Properties Overview
Hafnium (IV) acetylacetonate is a white to off-white solid coordination compound with the formula Hf(C₅H₇O₂)₄.[3] It is a volatile complex, a property that is essential for its use as a precursor in CVD processes.[2][4] Understanding its thermal behavior is paramount for optimizing these processes.
The thermal analysis reveals a multi-stage process. The compound first undergoes a phase transition from solid to gas (sublimation/evaporation) before subsequent thermal decomposition at higher temperatures.[1][4]
The key thermal events for Hafnium (IV) acetylacetonate are summarized in the table below. These values have been determined through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][5][6]
| Property | Temperature (°C) | Associated Process | Atmosphere | Reference |
| Melting Point | 193 | Melts with decomposition | Not specified | [3][4][7] |
| Evaporation/Sublimation Onset | ~190 | Endothermic phase change (Solid to Gas) | Air, Nitrogen, Helium | [1][4][5][6][8] |
| Endothermic Peak (DTA) | 194 | Heat absorption for phase conversion | Air | [1][4] |
| Decomposition Onset | 245 - 250 | Exothermic decomposition | Air, Nitrogen, Helium | [1][4][5][6][8] |
| Decomposition Range | 245 - 580 | Exothermic process forming stable compounds | Air | [1][4] |
Note: The thermal behavior and decomposition products are reportedly similar under both inert (nitrogen, helium) and oxidative (air) atmospheres.[1][5][6][8]
Thermal Decomposition Pathway
The thermal decomposition of Hafnium (IV) acetylacetonate is an exothermic process that begins at approximately 245-250°C.[1][4] The final solid product of this decomposition is Hafnium Dioxide (HfO₂).[1][4]
Analysis of the gaseous byproducts using Gas Chromatography-Mass Spectrometry (GC-MS) at temperatures between 250°C and 400°C reveals the primary decomposition products.[1]
-
Primary Gaseous Product: Acetylacetone (B45752) (the ligand of the complex).
-
Secondary Gaseous Products: Acetone, 4,6-dimethyl-2H-pyran-2-one, and 4-methyl-2-pentanone.[1][5][6][8]
These secondary products are believed to derive from the further thermal decomposition and recombination of the initially liberated acetylacetone ligand.[1]
Experimental Protocols
The data presented in this guide are derived from established analytical techniques. The following sections detail the common experimental protocols for the synthesis and thermal analysis of Hafnium (IV) acetylacetonate.
A common method for synthesizing Hf(acac)₄ is as follows:
-
Reaction Setup: Anhydrous hafnium tetrachloride (HfCl₄) is dissolved in methanol (B129727).[1][9][10]
-
Ligand Addition: An excess of acetylacetone (Hacac) is added to the methanol solution.[1]
-
pH Adjustment: The pH of the solution is carefully adjusted to a range of 5-6 by adding sodium hydroxide (B78521) in small portions while heating the mixture for several hours.[1][2]
-
Purification: The crude product is purified. A typical procedure involves dissolving the product in benzene (B151609) and then reprecipitating the pure complex by adding petroleum ether.[1]
Thermogravimetric and Differential Thermal Analysis (TG-DTA) are performed to determine the thermal properties.
-
Instrumentation: A Netzsch STA 409 PG/PC Jupiter thermoanalytical equipment or similar is used.[1]
-
Sample Preparation: A sample mass of approximately 46-48 mg is placed in the instrument's crucible.[1]
-
Atmosphere: The analysis is conducted under a controlled atmosphere, such as nitrogen, air (e.g., 20% O₂ and 80% N₂), or helium, with a constant flow rate (e.g., 40 cm³/min).[1][5]
-
Heating Program: The sample is heated over a temperature range, typically from room temperature (25°C) to 800°C, at a constant heating rate (e.g., 10°C/min).[1]
-
Data Collection: The instrument simultaneously measures the change in sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.
To identify the decomposition byproducts, the outlet of the thermal reactor is connected to a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
Sampling: The gaseous products evolved during the thermal decomposition are sampled at specific temperature intervals (e.g., 250-400°C).[1]
-
Separation: The gas mixture is injected into the gas chromatograph, where individual components are separated based on their physical and chemical properties.
-
Identification: The separated components are then introduced into the mass spectrometer, which provides mass spectra that allow for the identification of each compound.[1]
Visualized Experimental Workflow
The logical flow of the thermal analysis process, from sample preparation to final data interpretation, is illustrated below.
Caption: Experimental workflow for thermal analysis of Hf(acac)₄.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 17475-67-1[Hafnium(Ⅳ) acetylacetonate 97%]- Jizhi Biochemical [acmec.com.cn]
- 8. asianpubs.org [asianpubs.org]
- 9. Growth of hafnium dioxide thin films via metal-organic chemical vapor deposition - ProQuest [proquest.com]
- 10. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
Spectroscopic Analysis of Hafnium(IV) Acetylacetonate (Hf(acac)₄): An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of Hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄), a significant organometallic compound used as a precursor in materials science. The focus is on two primary analytical techniques: Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the principles of these techniques as applied to Hf(acac)₄, provides standardized experimental protocols, and presents key spectroscopic data in a structured format. Visualizations of the molecular structure, synthesis pathway, and analytical workflow are included to facilitate a deeper understanding. This guide is intended for researchers, scientists, and professionals in drug development and materials science who work with or are investigating hafnium complexes.
Introduction and Molecular Structure
Hafnium(IV) acetylacetonate, with the chemical formula Hf(C₅H₇O₂)₄, is a white, crystalline solid where a central hafnium ion is coordinated by four bidentate acetylacetonate (acac) ligands.[1][2] Single-crystal X-ray diffraction has confirmed that the eight oxygen atoms from the four ligands coordinate to the hafnium center, resulting in a coordination number of eight.[1] The complex typically adopts a square antiprismatic geometry and is chiral.[2] Spectroscopic analysis is crucial for confirming the coordination of the acac ligands to the hafnium center and for verifying the purity and structural integrity of the compound.
Caption: Coordination of the central Hf(IV) ion with four bidentate acetylacetonate ligands.
Synthesis of Hf(acac)₄
A common and effective method for synthesizing Hafnium(IV) acetylacetonate is through the reaction of a hafnium salt with acetylacetone (B45752) in a suitable solvent, with a base to facilitate the deprotonation of acetylacetone.[2][3]
Experimental Protocol
A reported method involves the reaction of anhydrous hafnium tetrachloride (HfCl₄) with an excess of acetylacetone in a methanol (B129727) solution.[3] A base, such as sodium hydroxide, is added incrementally to the reaction mixture while heating over several hours to adjust the pH to a range of 5 to 6.[3] The final product, Hf(acac)₄, can then be purified.[3] Research has also indicated the formation of a hydroxyl-bridged dimeric intermediate, Hf₂(OH)₂(acac)₆, during synthesis in a methanol-based system, especially when the pH is adjusted to the 6-9 range.[1] This intermediate can be converted to the final Hf(acac)₄ product by refluxing with additional acetylacetone.[1]
Caption: General workflow for the synthesis of Hafnium(IV) acetylacetonate.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique to confirm the successful coordination of the acetylacetonate ligand to the hafnium metal center. The binding of the ligand to the metal ion results in characteristic shifts in the vibrational frequencies of its bonds, particularly the carbonyl (C=O) and metal-oxygen (Hf-O) bonds.[1]
Experimental Protocol
-
Sample Preparation: For solid-state analysis, a small amount of the synthesized Hf(acac)₄ powder is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000–400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and subtracted from the sample spectrum.
Data Interpretation
The IR spectrum of Hf(acac)₄ is characterized by the absence of the free acetylacetone C=O stretching band (typically around 1725 cm⁻¹) and the appearance of new bands corresponding to the coordinated ligand. The key absorption bands are summarized below.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| C=O Stretching | 1595–1529 | [1] |
| Hf-O Stretching | 565–450 | [1] |
The bands in the 1595–1529 cm⁻¹ region are attributed to the stretching vibrations of the C=O and C=C bonds within the chelate ring, which are coupled. The vibrations corresponding to the hafnium-oxygen (Hf-O) bonds are observed at lower frequencies, typically in the 450–565 cm⁻¹ range.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure of Hf(acac)₄ in solution.[1] Since Hafnium(IV) has a d⁰ electron configuration, its complexes are diamagnetic, resulting in sharp, well-resolved NMR spectra.[4]
Experimental Protocol
-
Sample Preparation: A few milligrams of Hf(acac)₄ are dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Standard pulse programs are used.
Data Interpretation
The NMR spectra confirm the presence of the acetylacetonate ligand. An important feature of eight-coordinate complexes like Hf(acac)₄ is their dynamic nature in solution.[1] The ligands can undergo rapid configurational rearrangements, which makes all four acac ligands appear equivalent on the NMR timescale.[1] This phenomenon leads to a simplified spectrum showing only a single set of peaks for the acetylacetonate ligands, even if the solid-state structure has non-equivalent ligand environments.[1]
¹H NMR: The proton NMR spectrum will show two characteristic signals:
-
A singlet corresponding to the methine proton (CH).
-
A singlet corresponding to the methyl protons (CH₃).
¹³C NMR: The carbon NMR spectrum will typically show three signals corresponding to the three unique carbon environments in the equivalent acac ligands:
-
Carbonyl carbon (C=O).
-
Methine carbon (CH).
-
Methyl carbon (CH₃).
| Nucleus | Proton/Carbon Type | Expected Signal Characteristics | Reference |
| ¹H | Methine (CH) | Singlet | [1] |
| ¹H | Methyl (CH₃) | Singlet | [1] |
| ¹³C | Carbonyl (C=O) | Signal in the downfield region (e.g., ~188 ppm in DMSO for an intermediate) | [1] |
| ¹³C | Methine (CH) | Signal in the olefinic region (e.g., ~102.5 ppm in DMSO for an intermediate) | [1] |
| ¹³C | Methyl (CH₃) | Signal in the upfield region (e.g., ~26.7 ppm in DMSO for an intermediate) | [1] |
Note: Specific chemical shifts can vary depending on the solvent and concentration. The ppm values listed are for the Hf₂(OH)₂(acac)₆ intermediate and serve as an approximate reference.
Caption: Logical workflow for the spectroscopic characterization of Hf(acac)₄.
Conclusion
The spectroscopic analysis of Hf(acac)₄ by IR and NMR techniques provides definitive evidence for its structure and purity. IR spectroscopy confirms the coordination of the acetylacetonate ligand through characteristic shifts in the C=O and the appearance of Hf-O vibrational bands. NMR spectroscopy reveals the diamagnetic nature and dynamic behavior of the complex in solution, resulting in a characteristically simple spectrum. Together, these methods form an essential part of the characterization process for this important hafnium precursor.
References
Unraveling the Square Antiprismatic Geometry of Hf(acac)4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and structural characterization of tetrakis(acetylacetonato)hafnium(IV), or Hf(acac)4, with a focus on its distinct square antiprismatic geometry. This coordination complex is a key precursor in materials science, particularly for the deposition of hafnium dioxide (HfO2) thin films, and serves as a catalyst in polymerization reactions. A thorough understanding of its molecular structure is paramount for optimizing its application in these and other advanced fields, including potential considerations in drug development where hafnium complexes are being explored.
Molecular Structure and Geometry
The solid-state structure of Hf(acac)4 has been unequivocally determined by single-crystal X-ray diffraction.[1] The central hafnium(IV) ion is coordinated to four bidentate acetylacetonate (B107027) (acac) ligands. Each acac ligand binds to the hafnium center through two oxygen atoms, resulting in a coordination number of eight.
The coordination polyhedron of Hf(acac)4 is a square antiprism.[1][2][3] This geometry is characterized by two square faces on the top and bottom of the polyhedron, with the vertices of the top face twisted by 45 degrees relative to the vertices of the bottom face. This arrangement provides a stable configuration for the eight-coordinate hafnium center. The molecule possesses D2 molecular symmetry, rendering it chiral.[4]
Crystallographic Data
The crystallographic parameters for Hf(acac)4 have been determined from single-crystal X-ray diffraction data. The compound crystallizes in the monoclinic system with the space group C2/c.[1][2] Key crystallographic data are summarized in Table 1.
| Parameter | Value |
| Chemical Formula | C20H28HfO8 |
| Molecular Weight | 574.93 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 21.5493(4) Å |
| b | 8.36720(10) Å |
| c | 13.9905(3) Å |
| β | 116.5550(10)° |
| Z | 4 |
| Calculated Density | 1.692 g/cm³ |
| Hf-O Bond Distances | 2.153 – 2.191 Å |
Data sourced from references.[1][2]
Experimental Protocols
Synthesis of Hf(acac)4
Two primary methods for the synthesis of Hf(acac)4 are prevalent in the literature.
Method 1: From Hafnium Oxychloride
This method utilizes hafnium oxychloride as the starting material in an aqueous medium.
-
Procedure:
-
An excess of 25% acetylacetone (B45752) is added to a solution of hafnium oxychloride in water.
-
The pH of the solution is adjusted to 1.45 using a dilute sodium carbonate solution.
-
The mixture is kept at 0°C for several hours to facilitate the precipitation of the crude Hf(acac)4 product.
-
The crude product is collected and dissolved in benzene (B151609).
-
Recrystallization is achieved by the addition of petroleum ether to the benzene solution, yielding the purified Hf(acac)4.
-
The reported yield for this method is 76%.
-
Method 2: From Anhydrous Hafnium Tetrachloride
This approach involves a two-step process starting with anhydrous hafnium tetrachloride in a non-aqueous solvent.
-
Step 1: Synthesis of the Intermediate Complex, Hf2(OH)2(acac)6
-
40.0 g of anhydrous hafnium tetrachloride (HfCl4) is dissolved in 250 ml of methanol (B129727) in a 1000 ml reaction flask.
-
74 ml of acetylacetone (Hacac) is added to the solution.
-
The pH of the solution is adjusted to a range of 6 to 9 with sodium hydroxide (B78521) (NaOH).
-
The reaction mixture is heated at 60°C for 5 hours.
-
Any precipitate is removed by filtration.
-
The filtrate is concentrated to dryness to obtain the hydroxyl-bridged dimeric intermediate, Hf2(OH)2(acac)6. The reported yield is 98%.
-
-
Step 2: Conversion to Hf(acac)4
-
60.27 g of the intermediate complex, Hf2(OH)2(acac)6, is added to 400-800 ml of acetylacetone.
-
The mixture is heated to reflux for 1-4 hours.
-
Insoluble materials are removed by filtration.
-
The solution is cooled to allow for the crystallization of Hf(acac)4.
-
The crystalline product is collected by filtration and dried. The reported yield is 88.6%, with a purity of 99.52% as determined by high-performance liquid chromatography.
-
Caption: Workflow for the synthesis of Hf(acac)4 via the intermediate complex.
Single-Crystal X-ray Diffraction
The determination of the molecular structure of Hf(acac)4 is achieved through single-crystal X-ray diffraction. The general workflow for this technique is as follows:
-
1. Crystal Selection and Mounting:
-
A suitable single crystal of Hf(acac)4 is selected under a microscope. The ideal crystal should have well-defined faces and be free of cracks or other imperfections.
-
The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage during data collection.
-
-
2. Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. This process, known as the rotation method, ensures that all possible reflections are measured.
-
The intensity and position of the diffracted X-ray beams are recorded by the detector.
-
-
3. Data Processing:
-
The collected diffraction images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and the orientation of the crystal lattice.
-
Integration: Measuring the intensity of each reflection.
-
Scaling and Merging: Correcting for experimental variations and merging equivalent reflections to create a unique dataset.
-
-
-
4. Structure Solution and Refinement:
-
The positions of the hafnium and other heavy atoms are determined from the diffraction data using methods such as the Patterson or direct methods.
-
The positions of the remaining non-hydrogen atoms are located from a difference Fourier map.
-
The atomic positions and thermal parameters are refined using a least-squares method to achieve the best possible agreement between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, which should be as low as possible.
-
References
Chiral Properties of Hafnium Acetylacetonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium(IV) acetylacetonate (B107027), with the chemical formula Hf(C₅H₇O₂)₄, is a coordination complex recognized for its applications as a precursor in materials science, particularly for the deposition of hafnium dioxide (HfO₂) thin films, and as a catalyst in polymerization reactions.[1][2] An often-overlooked aspect of this compound is its inherent chirality, a property stemming from its molecular geometry. This technical guide provides a comprehensive overview of the chiral properties of hafnium acetylacetonate, addressing its structural basis for chirality, potential methods for enantiomeric resolution, and characterization techniques.
While the theoretical basis for the chirality of this compound is well-established, it is crucial to note that a thorough search of scientific literature reveals a significant gap in experimental data concerning the specific chiral properties of its enantiomers. To date, no studies detailing the successful resolution of this compound into its enantiomers, nor any reported values for their specific rotation or other chiroptical properties, are publicly available. Therefore, this guide presents a combination of established knowledge on the racemic compound and theoretical and generalized experimental approaches for studying its chirality.
Physicochemical Properties of Racemic this compound
The following table summarizes the key physicochemical properties of racemic hafnium(IV) acetylacetonate.
| Property | Value | References |
| Chemical Formula | C₂₀H₂₈HfO₈ | [1] |
| Molecular Weight | 574.93 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 193 °C (decomposes) | [3] |
| Molecular Geometry | Square antiprismatic | [1] |
| Molecular Symmetry | D₂ (chiral) | [1] |
| CAS Number | 17475-67-1 | [1] |
Structural Basis of Chirality
The chirality of this compound arises from its molecular structure. The central hafnium ion is coordinated to four bidentate acetylacetonate ligands, resulting in a square antiprismatic geometry.[1] This arrangement possesses a D₂ point group symmetry, which lacks a plane of symmetry or a center of inversion, rendering the molecule chiral.[1] Consequently, this compound exists as a pair of non-superimposable mirror images, known as enantiomers.
Caption: Schematic representation of the Λ and Δ enantiomers of this compound.
Experimental Protocols
Synthesis of Racemic this compound
The standard synthesis of racemic this compound involves the reaction of hafnium tetrachloride with acetylacetone (B45752) in the presence of a base.[1]
Materials:
-
Hafnium tetrachloride (HfCl₄)
-
Acetylacetone (acacH)
-
A suitable base (e.g., ammonia, sodium hydroxide)
-
Anhydrous organic solvent (e.g., benzene, toluene, or ethanol)
Procedure:
-
Dissolve hafnium tetrachloride in an anhydrous organic solvent under an inert atmosphere to prevent hydrolysis.
-
Add a stoichiometric excess of acetylacetone to the solution.
-
Slowly add a base to the reaction mixture to facilitate the deprotonation of acetylacetone and the formation of the hafnium complex.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.
-
The resulting this compound can be isolated by filtration or by removal of the solvent under reduced pressure.
-
Purification can be achieved by recrystallization from a suitable solvent or by sublimation.
Chiral Resolution of Metal Acetylacetonate Complexes (General Methodology)
While a specific protocol for the resolution of this compound is not available, general methods for the resolution of chiral metal complexes can be applied. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Chiral stationary phase (CSP) column (e.g., based on cellulose (B213188) or amylose (B160209) derivatives)
-
UV-Vis or other suitable detector
Procedure:
-
Dissolve the racemic this compound in a suitable mobile phase.
-
Select a chiral stationary phase column and an appropriate mobile phase system through method development. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar modifier (e.g., isopropanol).
-
Inject the racemic solution onto the chiral HPLC column.
-
The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.
-
Monitor the elution of the enantiomers using a suitable detector.
-
Collect the separated enantiomer fractions.
-
The enantiomeric purity of the collected fractions can be determined from the chromatogram by comparing the peak areas.
Characterization of Enantiomers (General Methodology)
Once separated, the enantiomers can be characterized using various chiroptical techniques.
-
Polarimetry: This technique measures the specific rotation of each enantiomer, which is the degree to which it rotates the plane of polarized light. Enantiomers will rotate light by an equal magnitude but in opposite directions.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will exhibit mirror-image CD spectra. This technique can provide detailed information about the stereochemistry of the molecule.
Caption: A generalized workflow for the chiral resolution and analysis of this compound.
Applications in Asymmetric Catalysis
While this compound itself is primarily used in its racemic form as a catalyst, the development of chiral hafnium complexes for asymmetric catalysis is an active area of research. These complexes typically employ chiral ligands to induce enantioselectivity in chemical reactions. The potential availability of enantiopure this compound could open new avenues for its use as a chiral catalyst or as a precursor for the synthesis of other chiral hafnium-based catalysts.
Conclusion
Hafnium(IV) acetylacetonate is a chiral molecule with a D₂ symmetric square antiprismatic geometry. While its existence as a pair of enantiomers is a direct consequence of its structure, there is a notable absence of experimental studies on their separation and chiroptical characterization in the scientific literature. This guide has provided the theoretical foundation for its chirality and outlined the general experimental methodologies that could be employed to investigate these properties. Further research into the resolution and characterization of this compound enantiomers is warranted to fully explore their potential in fields such as asymmetric catalysis and materials science. Such studies would provide valuable quantitative data and detailed protocols, enriching our understanding of this fascinating coordination complex.
References
Methodological & Application
Application Notes and Protocols for Hafnium Acetylacetonate as a Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium dioxide (HfO₂) has emerged as a critical high-k dielectric material in the semiconductor industry, essential for the fabrication of advanced electronic devices. Metal-Organic Chemical Vapor Deposition (MOCVD) is a key technique for depositing thin films of HfO₂ due to its potential for large-area growth, precise composition control, and excellent conformal coverage. The choice of the metal-organic precursor is paramount for a successful MOCVD process. Hafnium (IV) acetylacetonate (B107027), Hf(acac)₄, is a promising precursor for the MOCVD of HfO₂ thin films. This document provides detailed application notes and experimental protocols for the use of Hafnium acetylacetonate in MOCVD processes.
Precursor Properties: Hafnium (IV) Acetylacetonate
This compound is a solid, air-stable metal-organic compound, which makes it a convenient and safe precursor for MOCVD applications. Its volatility and thermal decomposition characteristics are critical for controlling the deposition process.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₈HfO₈ | [1] |
| Molecular Weight | 574.93 g/mol | [1] |
| Appearance | White crystalline powder | - |
| Vaporization Temperature | Evaporation begins at ~190 °C.[2][3] | [2][3] |
| Decomposition Temperature | Thermal decomposition begins at 245-250 °C.[2][3] | [2][3] |
| Complete Volatilization | Completely volatized at 245 °C.[4] | [4] |
| Solubility | Soluble in various organic solvents. | - |
MOCVD Experimental Protocols for HfO₂ Deposition
This section outlines detailed experimental protocols for the deposition of HfO₂ thin films using this compound via different MOCVD techniques.
High-Throughput Laser Chemical Vapor Deposition (HT-LCVD)
This method utilizes a laser to create a temperature gradient on the substrate, allowing for rapid screening of deposition conditions.
Experimental Workflow:
References
Application Notes and Protocols for Atomic Layer Deposition of Hafnium Dioxide Using Hafnium (IV) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of hafnium dioxide (HfO₂) films using Hafnium (IV) acetylacetonate (B107027) (Hf(acac)₄) as the metal precursor. These notes are intended for professionals in research and development, including those in the drug development field where ultra-thin, conformal coatings can be utilized for modifying the surface properties of medical devices or for encapsulation.
Introduction to Hafnium Acetylacetonate for ALD
Hafnium dioxide is a material of significant interest due to its high dielectric constant, thermal stability, and biocompatibility. ALD is a superior technique for depositing HfO₂ films with atomic-level precision, conformity, and uniformity. While various hafnium precursors are commonly used, Hafnium (IV) acetylacetonate offers potential advantages due to its thermal properties. Thermal analysis indicates that Hf(acac)₄ begins to evaporate around 190°C and decomposes to form HfO₂ at temperatures between 245-250°C. This suggests an optimal ALD temperature window should be above 250°C to ensure efficient precursor decomposition.
One of the challenges with metal-organic precursors can be carbon incorporation in the deposited films. A strategy to minimize this is the use of a reactive co-reactant, such as water or ozone, during the deposition process.
Quantitative Data Presentation
The following table summarizes the deposition parameters and resulting film properties for HfO₂ grown via ALD using different hafnium precursors. Data for Hafnium (IV) acetylacetonate is proposed based on its thermal properties and general ALD principles, as detailed protocols are not widely available in published literature.
| Parameter | Hafnium (IV) Acetylacetonate (Proposed) | Tetrakis(dimethylamido)hafnium (TDMAH) | Hafnium Chloride (HfCl₄) |
| Precursor Temperature | 180-200 °C | 75 °C | 160-180 °C |
| Deposition Temperature | 250-350 °C | 100-350 °C | 150-350 °C |
| Co-reactant | Ozone (O₃) or Water (H₂O) | Water (H₂O) or Ozone (O₃) | Water (H₂O) |
| Growth per Cycle (GPC) | Estimated 0.5 - 1.0 Å/cycle | 0.9 - 1.6 Å/cycle | ~0.5 Å/cycle |
| Hf(acac)₄ Pulse Time | 0.5 - 2.0 s | N/A | N/A |
| TDMAH Pulse Time | N/A | 0.1 - 0.5 s | N/A |
| HfCl₄ Pulse Time | N/A | N/A | 2.0 - 4.0 s |
| Co-reactant Pulse Time | 0.5 - 2.0 s (O₃), 0.1 - 1.0 s (H₂O) | 0.02 - 1.0 s | 2.0 - 6.0 s |
| Purge Time | 5 - 20 s | 5 - 20 s | 5 - 20 s |
| Resulting Film Phase | Amorphous or Monoclinic | Amorphous or Monoclinic | Amorphous or Monoclinic |
| Refractive Index (@ 633 nm) | ~2.0 | ~2.0 | ~2.0 |
| Dielectric Constant | ~16-25 | ~16-25 | ~16-25 |
| Carbon Impurity | Moderate to Low (with O₃) | Low | Very Low |
| Chlorine Impurity | None | None | Low |
Experimental Protocols
This section outlines a proposed protocol for the ALD of HfO₂ using Hafnium (IV) acetylacetonate and ozone.
Substrate Preparation
-
Select a suitable substrate (e.g., silicon wafer, glass, or a medical device component).
-
Clean the substrate to remove organic and particulate contamination. A standard RCA clean or sonication in acetone, isopropanol, and deionized water is recommended.
-
Dry the substrate thoroughly using a nitrogen gun.
-
(Optional) Perform a plasma treatment (e.g., O₂ plasma) to create a hydrophilic surface with hydroxyl (-OH) groups, which can enhance the initial precursor adsorption.
Proposed ALD Protocol for Hf(acac)₄ and O₃
-
System Preparation:
-
Load the prepared substrate into the ALD reactor.
-
Heat the Hafnium (IV) acetylacetonate precursor to 190°C in a bubbler to ensure adequate vapor pressure.
-
Heat the ALD reactor to the desired deposition temperature (e.g., 300°C).
-
Set the ozone generator to produce a stable flow of O₃.
-
-
Deposition Cycle:
-
Step 1: Hf(acac)₄ Pulse: Introduce Hf(acac)₄ vapor into the reactor for 1.0 second. The precursor molecules will chemisorb onto the substrate surface.
-
Step 2: Purge 1: Purge the reactor with an inert gas (e.g., nitrogen or argon) for 10 seconds to remove any unreacted Hf(acac)₄ and gaseous byproducts.
-
Step 3: Ozone (O₃) Pulse: Introduce ozone into the reactor for 1.0 second. The ozone will react with the surface-bound precursor, forming a layer of HfO₂ and volatile byproducts.
-
Step 4: Purge 2: Purge the reactor with the inert gas for 10 seconds to remove unreacted ozone and byproducts.
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The thickness can be estimated by multiplying the number of cycles by the growth per cycle (GPC).
-
Post-Deposition:
-
Cool down the reactor under an inert atmosphere.
-
Remove the coated substrate for characterization.
-
Film Characterization
-
Thickness and Refractive Index: Use spectroscopic ellipsometry.
-
Crystallinity: Analyze with X-ray diffraction (XRD).
-
Composition and Impurities: Use X-ray photoelectron spectroscopy (XPS) or Rutherford backscattering spectrometry (RBS).
-
Morphology: Image the surface using atomic force microscopy (AFM) or scanning electron microscopy (SEM).
-
Electrical Properties: For electronic applications, measure the dielectric constant and leakage current of capacitor structures.
Visualizations
The following diagrams illustrate the key processes in the ALD of HfO₂.
Application Notes and Protocols for the Deposition of Hafnium Dioxide (HfO₂) Thin Films from Hafnium(IV) Acetylacetonate (Hf(acac)₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium dioxide (HfO₂) is a material of significant interest in a variety of advanced technological applications due to its high dielectric constant, wide bandgap, and excellent thermal and chemical stability. These properties make it a promising candidate for applications ranging from gate dielectrics in next-generation microelectronics to protective coatings and components in biomedical devices. Hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄) is a metal-organic precursor favored for the deposition of HfO₂ thin films due to its good thermal stability and volatility.[1] This document provides detailed application notes and experimental protocols for the deposition of HfO₂ thin films using Hf(acac)₄ via various techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD), Ultrasonic Spray Pyrolysis (USP), and the Sol-Gel method.
Precursor Properties: Hafnium(IV) Acetylacetonate (Hf(acac)₄)
Hf(acac)₄ is a white, crystalline powder that is soluble in various organic solvents.[2] Its thermal properties are critical for vapor-phase deposition techniques. The evaporation of Hf(acac)₄ begins at approximately 190°C, with thermal decomposition to form HfO₂ occurring at temperatures between 245°C and 250°C.[1] This defines a suitable temperature window for its use in MOCVD and other CVD-based techniques.
Deposition Techniques
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a widely utilized technique for producing high-quality thin films. The process involves the thermal decomposition of the precursor on a heated substrate surface. The quality and properties of the resulting HfO₂ film are highly dependent on the precise control of various deposition parameters.[1]
Experimental Protocol: MOCVD of HfO₂ from Hf(acac)₄
-
Substrate Preparation:
-
Clean the desired substrate (e.g., silicon wafer, glass) using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and metallic contaminants.
-
Dry the substrate thoroughly with a stream of dry nitrogen gas.
-
-
Precursor Handling and Delivery:
-
Load Hf(acac)₄ powder into a stainless-steel bubbler.
-
Heat the bubbler to a temperature within the optimal evaporation range of 190°C to 245°C to generate sufficient vapor pressure for transport.[1]
-
Use an inert carrier gas (e.g., high-purity nitrogen or argon) to transport the precursor vapor to the deposition chamber. The carrier gas flow rate will influence the deposition rate.
-
-
Deposition Process:
-
Place the cleaned substrate onto the heater stage within the MOCVD reactor.
-
Heat the substrate to the desired deposition temperature, which should be above the decomposition temperature of the precursor (i.e., > 250°C).
-
Introduce the Hf(acac)₄ vapor into the chamber along with an oxidizing agent (e.g., O₂, H₂O vapor) if required.
-
Maintain a stable pressure within the reactor during deposition.
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition Treatment:
-
After deposition, cool the substrate down to room temperature under a continuous flow of inert gas.
-
Annealing the deposited film at higher temperatures can be performed to improve crystallinity and film density.
-
Logical Workflow for MOCVD
Caption: Workflow for MOCVD of HfO₂ from Hf(acac)₄.
Ultrasonic Spray Pyrolysis (USP)
USP is a versatile and cost-effective technique for depositing thin films. It involves atomizing a precursor solution into fine droplets, which are then transported by a carrier gas to a heated substrate where they decompose to form the desired film.
Experimental Protocol: USP of HfO₂ from Hf(acac)₄ [3][4]
-
Precursor Solution Preparation:
-
Substrate Preparation:
-
Use n-type Si (111) or Si (100) wafers as substrates.[3]
-
Clean the substrates using a standard procedure before deposition.
-
-
Deposition Process:
-
Place the precursor solution in an ultrasonic nebulizer.
-
For processes involving water, a separate nebulizer containing deionized water can be used.[3]
-
Use a carrier gas, such as dry air, to transport the aerosolized droplets to the heated substrate. A typical flow rate is 10 liters per minute (lpm) for the precursor aerosol.[3]
-
Heat the substrate to a temperature between 400°C and 550°C.[3]
-
The deposition time is typically around 5 minutes.[3]
-
The addition of water vapor can promote the formation of a polycrystalline monoclinic phase of HfO₂.[4]
-
-
Post-Deposition:
-
Allow the substrate to cool to room temperature after the deposition is complete.
-
Experimental Workflow for USP
Caption: Workflow for USP of HfO₂ from Hf(acac)₄.
Sol-Gel Method
The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.
Experimental Protocol: Sol-Gel Deposition of HfO₂ (Adapted from a similar process)
-
Sol Preparation:
-
Dissolve Hf(acac)₄ in a suitable alcohol solvent (e.g., absolute ethanol).
-
Stir the solution in an inert atmosphere (e.g., N₂) at an elevated temperature (e.g., 100°C) for a couple of hours to ensure complete dissolution and homogeneity.[5]
-
-
Substrate Preparation:
-
Clean silicon wafers by removing the native oxide layer with a dilute HF solution.[5]
-
-
Film Deposition:
-
Deposit the sol onto the substrate using either spin-coating (e.g., 5000 rpm) or dip-coating (e.g., 5-8 cm/min withdrawal speed).[5]
-
-
Film Densification (Annealing):
-
Perform an initial drying step at a low temperature (e.g., 10 minutes at 100°C).[5]
-
Follow with a higher temperature anneal (e.g., 30 minutes at 450°C or 600°C) with a controlled heating rate (e.g., 1°C/min) to densify the film and promote the formation of HfO₂.[5]
-
For multi-layered films, repeat the deposition and annealing steps for each layer.[5]
-
Experimental Workflow for Sol-Gel Method
Caption: Workflow for Sol-Gel deposition of HfO₂.
Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique that is based on the sequential use of a gas-phase chemical process. ALD reactions are self-limiting and deposit a single atomic layer per cycle, allowing for precise thickness control and conformal coating of complex structures. While ALD is a common method for HfO₂ deposition, Hf(acac)₄ is not a typical precursor. Precursors like hafnium tetrachloride (HfCl₄) and tetrakis(dimethylamido)hafnium (TDMAH) are more commonly used.
Challenges of using Hf(acac)₄ in ALD:
-
Thermal Stability and Reactivity: β-diketonate precursors like Hf(acac)₄ generally exhibit good thermal stability but may require higher deposition temperatures for efficient surface reactions, which can be a disadvantage.
-
Self-Limiting Reactions: Achieving the self-limiting growth characteristic of ALD can be challenging with some metal-organic precursors due to potential side reactions or incomplete ligand exchange.
Due to the limited availability of established ALD protocols for Hf(acac)₄, a general ALD workflow is presented below to illustrate the process.
General ALD Workflow
Caption: General workflow of an ALD cycle.
Data Presentation: Comparison of Deposition Methods
The following tables summarize quantitative data for HfO₂ thin films deposited using Hf(acac)₄, based on available literature.
Table 1: Deposition Parameters for HfO₂ Thin Films from Hf(acac)₄
| Deposition Method | Precursor State | Solvent | Substrate Temperature (°C) | Deposition Time |
| MOCVD | Vapor | - | > 250 | Variable |
| USP | Solution (0.035 M) | N,N-DMF | 400 - 550[3] | 5 min[3] |
| Sol-Gel | Solution | Ethanol | Annealing: 450 - 600[5] | Variable |
Table 2: Properties of HfO₂ Thin Films Deposited from Hf(acac)₄
| Deposition Method | Substrate | Film Thickness (nm) | Surface Roughness (RMS, nm) | Crystalline Phase |
| USP (without water) | Si | 60 - 120 | 5.79 - 19.8 | Amorphous |
| USP (with water) | Si | 40 - 80 | 0.45 - 2.5 | Monoclinic[4] |
| Sol-Gel | Si | ~20 (single layer) | - | Monoclinic (after annealing at 600°C)[5] |
Conclusion
Hafnium(IV) acetylacetonate is a viable precursor for the deposition of hafnium dioxide thin films through various techniques, each offering distinct advantages and process characteristics. MOCVD provides a pathway to high-quality films with precise control over deposition parameters. Ultrasonic Spray Pyrolysis offers a cost-effective and scalable method, where the addition of water vapor can be used to tailor the film's crystallinity. The Sol-Gel method presents a simple, solution-based approach for producing HfO₂ films. While the use of Hf(acac)₄ in ALD is not well-established, understanding the principles of ALD is crucial for researchers in the field of thin film deposition. The choice of deposition technique will ultimately depend on the specific application requirements, including desired film properties, substrate compatibility, and scalability.
References
- 1. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 2. CN101417938B - Novel method for preparing hafnium acetylacetonate - Google Patents [patents.google.com]
- 3. Water effect in the synthesis of nanostructured thin films of HfO2 deposited by the ultrasonic spray pyrolysis technique [scielo.org.mx]
- 4. scielo.org.mx [scielo.org.mx]
- 5. PPT - HfO 2 thin films prepared by sol-gel method PowerPoint Presentation - ID:3624919 [slideserve.com]
Application Notes & Protocols: Hafnium Acetylacetonate in the Synthesis of High-k Dielectric Films
Introduction
Hafnium (IV) oxide (HfO₂) has emerged as a leading high-k dielectric material, crucial for replacing silicon dioxide (SiO₂) in modern semiconductor devices.[1][2] Its high dielectric constant (k ≈ 20-25), wide bandgap (~5.7 eV), and thermal stability when in contact with silicon make it an ideal candidate for gate insulators in transistors, capacitors in memory devices, and optical coatings.[3][4][5]
A key factor in depositing high-quality HfO₂ films is the choice of the chemical precursor. Hafnium (IV) acetylacetonate (B107027), often abbreviated as Hf(acac)₄, is a metal-organic compound that serves as an excellent precursor for various deposition techniques.[6] It is a white, crystalline powder soluble in common organic solvents with a sublimation temperature of 193°C, making it particularly suitable for Metal-Organic Chemical Vapor Deposition (MOCVD).[5][6] This document provides detailed protocols for synthesizing HfO₂ thin films using Hf(acac)₄ via MOCVD and sol-gel methods, along with characterization data and process workflows.
Synthesis Methodologies
Two primary methods for synthesizing HfO₂ films using hafnium acetylacetonate are detailed below: Metal-Organic Chemical Vapor Deposition (MOCVD) and the sol-gel process.
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a vapor-phase technique where volatile metal-organic precursors are transported via a carrier gas to a heated substrate, where they decompose to form a thin film. Hf(acac)₄ is an ideal precursor for MOCVD due to its volatility and thermal stability.[6][7]
Experimental Protocol: MOCVD of HfO₂
-
Precursor Handling and Sublimation:
-
Load Hafnium (IV) acetylacetonate (Hf(acac)₄) powder into a stainless-steel bubbler.
-
Heat the bubbler to a stable temperature, typically between 160°C and 190°C, to ensure a constant vapor pressure. The sublimation temperature of Hf(acac)₄ is 193°C.[5][6]
-
Use a high-purity inert carrier gas, such as Argon (Ar) or Nitrogen (N₂), flowing through the bubbler to transport the Hf(acac)₄ vapor to the reaction chamber.
-
-
Substrate Preparation:
-
Use single-crystal silicon wafers (e.g., Si<100>) as substrates.
-
Perform a standard RCA clean or a similar wet-chemical cleaning process to remove organic and metallic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution is often used to remove the native oxide layer and passivate the silicon surface with hydrogen.
-
-
Deposition Process:
-
Place the cleaned substrate onto the heater stage within the MOCVD reactor.
-
Heat the substrate to the desired deposition temperature, typically in the range of 350°C to 500°C.[8]
-
Maintain a low pressure in the reaction chamber, generally between 1 and 10 Torr.
-
Introduce the Hf(acac)₄ vapor along with an oxidizing agent, such as molecular oxygen (O₂) or water vapor (H₂O), into the chamber. The precursor decomposition on the heated substrate surface forms the HfO₂ film.
-
The deposition rate is controlled by the precursor flow rate, substrate temperature, and chamber pressure.
-
-
Post-Deposition Annealing (PDA):
-
After deposition, the films are often amorphous or nanocrystalline.
-
Perform PDA in a furnace or using rapid thermal annealing (RTA) to improve film density, reduce defects, and induce crystallization, which can enhance the dielectric constant.
-
Annealing is typically carried out at temperatures ranging from 400°C to 1000°C in an N₂ or O₂ ambient for several minutes.[1][9]
-
Workflow for MOCVD Synthesis
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. cityu.edu.hk [cityu.edu.hk]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
- 6. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Production of Poly(butylene terephthalate) Utilizing Hafnium(IV) acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(butylene terephthalate) (PBT) is a semi-crystalline thermoplastic polyester (B1180765) renowned for its exceptional mechanical properties, thermal stability, and chemical resistance. These attributes make it a valuable material in a multitude of applications, including automotive components, electronics, and as a biomaterial in drug delivery systems. The synthesis of PBT is typically achieved through a two-stage melt polycondensation process involving dimethyl terephthalate (B1205515) (DMT) and 1,4-butanediol (B3395766) (BDO).
Recent advancements in catalysis have demonstrated that the use of a mixed catalyst system composed of Titanium(IV) butoxide (TBT) and Hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄) can offer significant advantages over traditional TBT catalysts. This mixed catalyst system has been shown to be more active, leading to a reduction in polymerization time and the formation of undesirable byproducts such as tetrahydrofuran (B95107) (THF).[1][2][3] Furthermore, PBT synthesized with the TBT-Hf(acac)₄ catalyst exhibits a lower melt viscosity for a similar molecular weight, which enhances its processability.[1][2][3]
These application notes provide a detailed protocol for the laboratory-scale synthesis of PBT using the TBT-Hf(acac)₄ mixed catalyst system, along with a summary of the expected improvements in reaction efficiency and polymer properties.
Data Presentation
The utilization of Hf(acac)₄ as a co-catalyst with TBT in the synthesis of PBT leads to notable enhancements in the polymerization process and the final polymer characteristics. A kinetic study has been performed using a TBT to Hf(acac)₄ molar ratio of 1:3.[1] The following table summarizes the key performance indicators when using the mixed catalyst system compared to the standard TBT catalyst.
| Parameter | Standard Catalyst (TBT) | Mixed Catalyst (TBT-Hf(acac)₄) | Reference(s) |
| Catalytic Activity | Standard | More Active | [1][2][3] |
| Polymerization Time | Standard | Decreased | [1][2][3] |
| THF Formation | Standard | Decreased | [1][2][3] |
| Melt Viscosity | Standard | Lower (for similar molecular weight) | [1][2][3] |
| Processability | Good | Improved | [1][2][3] |
Experimental Protocols
This section details the laboratory-scale synthesis of PBT from DMT and BDO using a mixed TBT-Hf(acac)₄ catalyst.
Materials
-
Dimethyl terephthalate (DMT) (high purity)
-
1,4-butanediol (BDO) (high purity)
-
Titanium(IV) butoxide (TBT)
-
Hafnium(IV) acetylacetonate (Hf(acac)₄)
-
Nitrogen (N₂) gas (high purity)
-
Antioxidants/stabilizers (optional)
Equipment
-
Glass reactor equipped with:
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Distillation column with a condenser
-
Collection flask for methanol (B129727) byproduct
-
Vacuum connection
-
-
Heating mantle with a programmable temperature controller
-
High-vacuum pump
-
Cold trap
Experimental Workflow
The synthesis of PBT is a two-stage process: transesterification followed by polycondensation. The workflow is depicted in the diagram below.
Caption: Experimental workflow for the two-stage synthesis of PBT.
Step-by-Step Procedure
1. Reactor Setup and Charging of Reactants:
-
Ensure the glass reactor and all associated glassware are clean and dry.
-
Assemble the reactor with the mechanical stirrer, nitrogen inlet, and distillation column connected to a condenser and collection flask.
-
Charge the reactor with DMT and BDO. A typical molar ratio of BDO to DMT is between 1.5:1 and 2.2:1. An excess of BDO helps to drive the transesterification reaction to completion.
-
Add the catalyst system. For the mixed catalyst system, a molar ratio of 1:3 for TBT:Hf(acac)₄ is recommended based on kinetic studies.[1] The total catalyst concentration is typically in the range of 50-200 ppm of total metal relative to the weight of DMT. The catalyst should be added under a nitrogen atmosphere.
-
If desired, add antioxidants or stabilizers at this stage.
2. Transesterification Stage:
-
Begin stirring the reaction mixture and purge the reactor with high-purity nitrogen gas to create an inert atmosphere.
-
Gradually heat the reactor using the heating mantle to a temperature range of 160-200°C.
-
Methanol will be produced as a byproduct of the transesterification reaction. This will distill, be condensed, and collected in the collection flask. The reaction progress can be monitored by the amount of methanol collected.
-
Continue this stage until the evolution of methanol ceases, which typically takes 1-2 hours. At this point, the formation of bis(4-hydroxybutyl) terephthalate (BHBT) oligomers is largely complete.
3. Polycondensation Stage:
-
Once the methanol distillation is complete, gradually increase the temperature of the reaction mixture to 240-250°C.
-
Simultaneously, begin to gradually reduce the pressure inside the reactor using a high-vacuum pump to less than 1 mbar. A cold trap should be placed between the reactor and the vacuum pump to collect the excess BDO that will be removed.
-
The viscosity of the molten polymer will increase significantly as the molecular weight of the PBT increases. The stirrer torque can be monitored to observe this change.
-
Maintain the reaction under high vacuum and elevated temperature for 2-3 hours. The exact time will depend on the desired final molecular weight. The use of the Hf(acac)₄ co-catalyst is expected to reduce the time required in this stage compared to using TBT alone.[1][2][3]
4. Product Isolation:
-
After the desired polymerization time, break the vacuum by slowly introducing nitrogen gas into the reactor.
-
Stop the heating and stirring.
-
While still molten, extrude the PBT polymer from the bottom of the reactor into a water bath to cool and solidify.
-
The resulting polymer strand can then be pelletized for storage and subsequent characterization.
Signaling Pathways and Logical Relationships
The synthesis of PBT from DMT and BDO is a sequential process where the completion of the first stage is a prerequisite for the initiation of the second. The catalyst plays a crucial role in facilitating both reaction stages.
Caption: Reaction pathway for the synthesis of PBT.
References
Application Notes and Protocols for Hafnium Acetylacetonate in Gate Dielectric Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of hafnium acetylacetonate (B107027) (Hf(acac)₄) in the fabrication of hafnium dioxide (HfO₂) gate dielectrics, a critical component in modern semiconductor devices.
Introduction
As the demand for smaller and more powerful electronic devices continues to grow, traditional silicon dioxide (SiO₂) gate dielectrics have reached their physical scaling limits, leading to excessive leakage currents. Hafnium dioxide (HfO₂) has emerged as a leading high-k dielectric material, enabling further miniaturization of transistors. Hafnium acetylacetonate is a metal-organic precursor that serves as a hafnium source for the deposition of high-quality HfO₂ thin films through methods such as Metal-Organic Chemical Vapor Deposition (MOCVD). Its volatility and thermal decomposition characteristics make it a viable candidate for these advanced manufacturing processes.
Properties of this compound
This compound is a white, crystalline powder with the chemical formula Hf(C₅H₇O₂)₄. Its utility as a precursor is largely dictated by its thermal properties. The complete volatilization of Hf(acac)₄ occurs at approximately 245°C, making it suitable for vapor-phase deposition techniques.[1]
Deposition Methodologies
The primary method for depositing HfO₂ films from this compound is Metal-Organic Chemical Vapor Deposition (MOCVD). While Atomic Layer Deposition (ALD) is a prominent technique for high-k dielectric fabrication, the use of Hf(acac)₄ as a precursor in ALD is not well-documented, with other hafnium sources like tetrakis(ethylmethylamino)hafnium (TEMAH) and hafnium tetrachloride (HfCl₄) being more common.
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a chemical vapor deposition technique that uses metal-organic precursors to deposit thin films. In the context of HfO₂ fabrication, Hf(acac)₄ is heated to a sublimation temperature and transported into a reaction chamber by a carrier gas, where it decomposes on a heated substrate to form a HfO₂ film.
Logical Workflow for MOCVD of HfO₂ from Hf(acac)₄
Caption: Workflow for MOCVD of HfO₂ using this compound.
Experimental Protocols
Protocol 1: MOCVD of HfO₂ Thin Films
This protocol outlines the general procedure for the deposition of HfO₂ thin films using this compound in a horizontal cold-wall MOCVD reactor.[1]
Materials and Equipment:
-
This compound (Hf(acac)₄) precursor
-
Silicon (Si) wafers (substrate)
-
Horizontal cold-wall MOCVD reactor
-
High-purity nitrogen (N₂) or argon (Ar) as carrier gas
-
Substrate heater
-
Precursor vaporizer/bubbler with temperature control
-
Mass flow controllers
-
Vacuum pump
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafers using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
Perform a final dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer and create a hydrogen-terminated surface.
-
Immediately load the substrates into the MOCVD reactor load-lock to minimize re-oxidation.
-
-
Deposition Parameters:
-
Precursor Temperature: Heat the Hf(acac)₄ precursor in the vaporizer to a temperature in the range of 190-245°C to ensure adequate sublimation and vapor pressure.
-
Substrate Temperature: Heat the silicon substrate to a deposition temperature above 250°C. A typical range is 400-600°C.
-
Carrier Gas Flow Rate: Introduce a high-purity carrier gas (N₂ or Ar) through the precursor vaporizer to transport the Hf(acac)₄ vapor into the reaction chamber. The flow rate will depend on the reactor geometry and desired deposition rate and typically ranges from 50 to 200 standard cubic centimeters per minute (sccm).
-
Reactor Pressure: Maintain a reactor pressure in the range of 1 to 10 Torr during deposition.
-
-
Deposition Process:
-
Introduce the carrier gas containing the Hf(acac)₄ vapor into the MOCVD reactor.
-
The precursor will thermally decompose on the heated substrate surface, leading to the formation of a HfO₂ thin film.
-
The deposition time will determine the final thickness of the film.
-
-
Post-Deposition Annealing:
-
After deposition, the films are often amorphous. A post-deposition annealing step is crucial to crystallize the film and improve its dielectric properties.
-
Anneal the wafers in a nitrogen (N₂) or forming gas (N₂/H₂) atmosphere at a temperature between 600°C and 800°C for 30 to 60 minutes.
-
Data Presentation
The following tables summarize the physical and electrical properties of HfO₂ thin films. While specific data for films grown exclusively from Hf(acac)₄ is limited in the public domain, the tables provide a representative range of values for HfO₂ gate dielectrics grown by MOCVD and other methods.
Table 1: Physical Properties of HfO₂ Thin Films
| Property | Value Range | Deposition Method | Notes |
| Dielectric Constant (k) | 16 - 25 | MOCVD, ALD, Sputtering | Can be influenced by crystallinity and film density. |
| Band Gap (Eg) | 5.6 - 5.8 eV | MOCVD, ALD | Important for ensuring good insulation. |
| Refractive Index | 1.9 - 2.1 | MOCVD, ALD | Varies with film density and stoichiometry. |
| Crystallinity | Amorphous (as-deposited), Monoclinic (after annealing) | MOCVD, ALD | Annealing is typically required to achieve the desired crystalline phase. |
Table 2: Electrical Properties of HfO₂ Gate Dielectrics
| Property | Value Range | Deposition Method | Conditions |
| Leakage Current Density | 10⁻⁸ - 10⁻⁵ A/cm² | MOCVD, ALD | Measured at a specific electric field (e.g., 1 MV/cm). Highly dependent on film thickness and quality. |
| Equivalent Oxide Thickness (EOT) | 0.5 - 2.0 nm | MOCVD, ALD | Represents the thickness of a SiO₂ layer that would give the same capacitance. |
| Breakdown Field | 5 - 10 MV/cm | MOCVD, ALD | Indicates the maximum electric field the dielectric can withstand before failure. |
Signaling Pathway and Logical Relationships
The successful fabrication of a high-performance HfO₂ gate dielectric from this compound is dependent on a series of interconnected parameters and their influence on the final film properties.
Caption: Relationship between precursor properties, process parameters, and final device performance.
References
Application Notes and Protocols: Hf(acac)₄ for Protective Hafnium Dioxide Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄) as a precursor for the deposition of high-quality Hafnium Dioxide (HfO₂) protective coatings. HfO₂ coatings are of significant interest for various applications, including in the biomedical field for coating implants and medical devices, due to their excellent biocompatibility, chemical inertness, and mechanical properties.
Introduction to Hf(acac)₄ as a Precursor
Hafnium(IV) acetylacetonate is a metal-organic compound with the formula Hf(C₅H₇O₂)₄. It is a white, air-stable powder that is soluble in various organic solvents. Its volatility and clean decomposition into HfO₂ make it an ideal precursor for various chemical vapor deposition (CVD) and solution-based deposition techniques. The primary advantages of using Hf(acac)₄ include:
-
High Purity: Can be synthesized to high purity levels, leading to high-quality HfO₂ films.
-
Good Volatility: Sublimes at relatively low temperatures, making it suitable for MOCVD applications.
-
Clean Decomposition: Decomposes to form HfO₂ with volatile organic byproducts that can be easily removed from the deposition chamber.
-
Versatility: Can be used in a variety of deposition techniques, including Metal-Organic Chemical Vapor Deposition (MOCVD) and Ultrasonic Spray Pyrolysis.
Deposition Techniques and Protocols
Metal-Organic Chemical Vapor Deposition (MOCVD)
MOCVD is a widely used technique for depositing high-quality, uniform thin films. In this process, Hf(acac)₄ is vaporized and transported into a reaction chamber where it thermally decomposes on a heated substrate to form an HfO₂ coating.
Experimental Protocol for MOCVD of HfO₂ from Hf(acac)₄:
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer, titanium alloy, stainless steel) ultrasonically in acetone, followed by isopropanol, and finally deionized water.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
For silicon substrates, a standard RCA clean can be performed to remove organic and metallic contaminants.
-
-
Precursor Handling:
-
Load Hf(acac)₄ powder into a stainless-steel bubbler in an inert atmosphere (e.g., a glovebox) to prevent moisture contamination.
-
Heat the bubbler to a temperature between 160-190 °C to achieve sufficient vapor pressure for deposition.
-
-
Deposition Parameters:
-
Substrate Temperature: 400-550 °C. The temperature can be varied to control the crystallinity and density of the film.
-
Precursor Bubbler Temperature: 160-190 °C.
-
Carrier Gas (Ar or N₂): 50-200 sccm. The flow rate is adjusted to control the precursor delivery rate.
-
Oxidizing Agent (O₂ or H₂O vapor): 10-100 sccm. Oxygen is introduced to facilitate the complete decomposition of the precursor and the formation of stoichiometric HfO₂.
-
Deposition Pressure: 1-10 Torr.
-
Deposition Time: Varies depending on the desired film thickness (typically 30-120 minutes).
-
-
Post-Deposition Annealing (Optional):
-
Anneal the coated substrate in a tube furnace under a controlled atmosphere (e.g., N₂, O₂, or forming gas) at temperatures ranging from 600-900 °C. Annealing can improve the crystallinity, density, and electrical properties of the HfO₂ film.
-
Logical Workflow for MOCVD:
Ultrasonic Spray Pyrolysis
Ultrasonic spray pyrolysis is a solution-based technique that offers a cost-effective and scalable method for depositing thin films. A solution containing Hf(acac)₄ is atomized into fine droplets using an ultrasonic transducer. These droplets are then transported by a carrier gas to a heated substrate, where they undergo pyrolysis to form the HfO₂ coating.
Experimental Protocol for Ultrasonic Spray Pyrolysis of HfO₂ from Hf(acac)₄:
-
Precursor Solution Preparation:
-
Dissolve Hf(acac)₄ in a suitable organic solvent, such as N,N-dimethylformamide (DMF) or a mixture of acetylacetone (B45752) and ethanol, to a concentration of 0.05-0.2 M.
-
Stir the solution at room temperature until the precursor is completely dissolved.
-
-
Deposition Setup:
-
Use a commercial ultrasonic spray pyrolysis system equipped with an ultrasonic atomizer (typically 1-3 MHz), a solution delivery system, a substrate heater, and an exhaust system.
-
-
Deposition Parameters:
-
Substrate Temperature: 350-550 °C.
-
Solution Flow Rate: 1-5 mL/min.
-
Carrier Gas (Compressed Air or N₂): 5-20 L/min.
-
Nozzle-to-Substrate Distance: 20-50 cm.
-
Deposition Time: 10-60 minutes, depending on the desired thickness.
-
-
Post-Deposition Cleaning:
-
After deposition, allow the substrate to cool to room temperature.
-
Clean the surface with a suitable solvent to remove any unreacted precursor or byproducts.
-
Workflow for Ultrasonic Spray Pyrolysis:
Properties of HfO₂ Protective Coatings
The properties of HfO₂ coatings are highly dependent on the deposition technique and process parameters. The following table summarizes typical quantitative data for HfO₂ films.
| Property | Typical Value Range | Deposition Method | Notes |
| Mechanical Properties | |||
| Hardness | 8 - 15 GPa | MOCVD, Sputtering | Can be influenced by crystallinity and film density. |
| Elastic Modulus | 180 - 250 GPa | MOCVD, Sputtering | |
| Optical Properties | |||
| Refractive Index (at 550 nm) | 1.9 - 2.1 | MOCVD, ALD | Varies with film density and stoichiometry. |
| Transmittance (in visible range) | > 85% | MOCVD, Spray Pyrolysis | For thin films on transparent substrates. |
| Band Gap | 5.6 - 5.8 eV | MOCVD, ALD | |
| Corrosion Resistance | |||
| Corrosion Current Density (in PBS) | 10⁻⁸ - 10⁻⁷ A/cm² | Sputtering | Demonstrates good resistance to corrosion in physiological solutions. |
| Pitting Potential | > 0.5 V vs. Ag/AgCl | Sputtering | Indicates resistance to localized corrosion. |
Signaling Pathway and Chemical Relationships
The thermal decomposition of Hf(acac)₄ is the key chemical process in the formation of HfO₂ films via CVD-based methods.
Thermal Decomposition Pathway of Hf(acac)₄:
Conclusion
Hf(acac)₄ is a versatile and effective precursor for the fabrication of high-quality HfO₂ protective coatings. By carefully controlling the deposition parameters in techniques like MOCVD and ultrasonic spray pyrolysis, the properties of the resulting films can be tailored to meet the specific requirements of demanding applications, including those in the biomedical and pharmaceutical fields. The protocols and data presented in these notes serve as a valuable resource for researchers and professionals working on the development of advanced protective coatings.
Application Notes and Protocols for the Synthesis of Novel Nanomaterials Using Hafnium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hafnium-based nanomaterials, particularly hafnium oxide (HfO₂), are gaining significant attention in the biomedical field due to their unique physicochemical properties.[1] Their high atomic number (Z=72) makes them excellent candidates for enhancing the effects of radiotherapy, while their biocompatibility and chemical inertness are advantageous for in-vivo applications.[1][2] Hafnium acetylacetonate (B107027) [Hf(acac)₄] is a versatile organometallic precursor for the synthesis of these nanomaterials, offering good solubility and controlled decomposition.[3]
This document provides detailed application notes and experimental protocols for the synthesis of hafnium oxide nanoparticles using hafnium acetylacetonate as a precursor. It is intended to guide researchers, scientists, and drug development professionals in the preparation and characterization of these promising nanomaterials for applications such as radiosensitization in cancer therapy.
Data Presentation
Table 1: Synthesis Parameters for Hafnium Oxide Nanoparticles via Thermal Decomposition
| Parameter | Value | Reference |
| Precursor | Hafnium (IV) acetylacetonate | [3] |
| Solvent | 1-octadecene (ODE) | Inferred from general thermal decomposition methods |
| Surfactant/Capping Agent | Oleic acid, Oleylamine | Inferred from general thermal decomposition methods |
| Reaction Temperature | 250 - 300 °C | [3][4] |
| Reaction Time | 1 - 2 hours | Inferred from general thermal decomposition methods |
| Atmosphere | Inert (Nitrogen or Argon) | [3][4] |
Table 2: Characterization of Hafnium Oxide Nanoparticles
| Property | Method | Typical Results | Reference |
| Crystal Structure | X-ray Diffraction (XRD) | Monoclinic phase | [5] |
| Particle Size | Transmission Electron Microscopy (TEM) | 5 - 20 nm (spherical) | [5] |
| Morphology | Scanning Electron Microscopy (SEM), TEM | Spherical, potential for agglomeration | [5] |
| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDX) | Presence of Hafnium and Oxygen | [5] |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of capping agent functional groups | Inferred from general nanoparticle synthesis |
Experimental Protocols
Protocol 1: Synthesis of Hafnium Oxide Nanoparticles via Thermal Decomposition
This protocol describes the synthesis of hafnium oxide (HfO₂) nanoparticles by the thermal decomposition of this compound in a high-boiling point solvent. This method, often referred to as "hot-injection," allows for good control over nanoparticle size and morphology.
Materials:
-
Hafnium (IV) acetylacetonate [Hf(acac)₄]
-
1-octadecene (ODE)
-
Oleic acid
-
Oleylamine
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Syringe
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Precursor Solution Preparation: In a glovebox or under an inert atmosphere, dissolve a specific amount of hafnium (IV) acetylacetonate in a minimal amount of a suitable solvent (e.g., toluene).
-
Reaction Setup: In a three-neck flask, combine 1-octadecene, oleic acid, and oleylamine. The ratio of these components will influence the final particle size and stability. A typical starting point is a 1:1:1 molar ratio of surfactants to precursor.
-
Degassing: Heat the solvent and surfactant mixture to 120 °C under a gentle flow of inert gas (Argon or Nitrogen) for 30-60 minutes to remove water and oxygen.
-
Heating to Reaction Temperature: Increase the temperature of the mixture to the desired reaction temperature (e.g., 280 °C). The thermal decomposition of this compound begins around 245-250 °C.[3][4]
-
Hot Injection: Once the reaction temperature is stable, rapidly inject the this compound precursor solution into the hot solvent mixture with vigorous stirring. The color of the solution should change, indicating the nucleation of nanoparticles.
-
Nanoparticle Growth: Maintain the reaction temperature for a set period (e.g., 1-2 hours) to allow for nanoparticle growth. Longer reaction times generally lead to larger nanoparticles.
-
Cooling and Purification: After the growth phase, cool the reaction mixture to room temperature. Add an excess of ethanol to precipitate the nanoparticles.
-
Isolation: Centrifuge the mixture to collect the nanoparticles. Discard the supernatant.
-
Washing: Re-disperse the nanoparticle pellet in a non-polar solvent like hexane (B92381) and precipitate again with ethanol. Repeat this washing step 2-3 times to remove excess surfactants and unreacted precursors.
-
Final Product: Dry the purified nanoparticles under vacuum. The resulting hafnium oxide nanoparticles can be stored as a powder or dispersed in a suitable solvent.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of HfO₂ nanoparticles.
Signaling Pathway: Radiosensitization by Hafnium Oxide Nanoparticles
Hafnium oxide nanoparticles enhance the efficacy of radiotherapy primarily through a physical mechanism of action. When irradiated with high-energy photons (X-rays), the high atomic number of hafnium leads to an increased absorption of radiation compared to surrounding tissue. This results in a localized amplification of the radiation dose and the generation of a significantly higher number of reactive oxygen species (ROS).[6] These ROS, in turn, induce substantial damage to cancer cells, particularly through the creation of DNA double-strand breaks, ultimately leading to cell death.[6] Recent studies have also implicated the activation of the cGAS-STING immune pathway following this enhanced cell damage, suggesting a potential for triggering an anti-tumor immune response.[7]
Caption: Radiosensitization mechanism of HfO₂ nanoparticles.
References
- 1. Radiotherapy-sensitized cancer immunotherapy via cGAS-STING immune pathway by activatable nanocascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Mechanisms of Nanoparticle Radiosensitization and Radioprotection: A Review of Structure-Function Relationships Influencing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiotherapy-Activated Hafnium Oxide Nanoparticles Produce Abscopal Effect in a Mouse Colorectal Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hafnium Acetylacetonate for Overall Water Splitting Electrocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient production of hydrogen through electrochemical water splitting is a cornerstone of a sustainable energy economy. This process involves two half-reactions: the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). The development of cost-effective, highly active, and durable electrocatalysts is paramount to reducing the energy input and enhancing the efficiency of water electrolysis. While noble metals like platinum and iridium are benchmarks, their scarcity and high cost limit large-scale applications.
Hafnium-based materials are emerging as promising non-precious metal electrocatalysts. Hafnium acetylacetonate (B107027) (Hf(acac)₄) is a versatile metal-organic precursor for the synthesis of various hafnium-based nanomaterials, including hafnium dioxide (HfO₂). Its solubility in organic solvents and defined chemical structure allow for precise control over the synthesis of catalytic materials. Recent research has indicated the use of hafnium acetylacetonate in solid-phase reactions to create robust heterostructures, such as ruthenium nanocrystals within a hafnium dioxide matrix, which have demonstrated exceptional activity and durability as bifunctional electrocatalysts for overall water splitting in acidic environments[1]. This application note provides an overview of the use of this compound as a precursor for such electrocatalysts and detailed protocols for their synthesis and electrochemical evaluation.
Data Presentation: Performance of Hafnium-Based Electrocatalysts
The following table summarizes the electrochemical performance of a representative hafnium-based electrocatalyst for overall water splitting. While the synthesis of this specific material may not have utilized this compound as the precursor, it showcases the potential of hafnium-based systems.
| Electrocatalyst | Reaction | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| HfNiSe₂/rGO[2] | HER | 1 M KOH | 162 | 49 | High stability |
| OER | 1 M KOH | 320 (at 20 mA/cm²) | 66 | High stability | |
| Overall Water Splitting | 1 M KOH | 1.56 V (cell voltage @ 10 mA/cm²) | - | High stability |
Experimental Protocols
Protocol 1: Synthesis of Hafnium-Based Electrocatalyst (General Method)
This protocol describes a general hydrothermal method for synthesizing a hafnium-based electrocatalyst on a conductive substrate (e.g., carbon cloth) using this compound as the precursor. This can be adapted to synthesize hafnium oxides or be modified by introducing other metal precursors to create bimetallic catalysts.
Materials:
-
Hafnium (IV) acetylacetonate (Hf(acac)₄)
-
Other metal acetylacetonate precursors (e.g., Ni(acac)₂, Co(acac)₂, etc., for bimetallic catalysts)
-
Deionized (DI) water
-
Conductive substrate (e.g., carbon cloth, nickel foam)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Substrate Preparation: Clean the conductive substrate by sonicating sequentially in acetone, ethanol, and DI water for 15 minutes each. Dry the substrate in an oven at 60°C.
-
Precursor Solution: Dissolve a specific molar amount of this compound and any other metal acetylacetonate precursors in a mixture of ethanol and DI water. The exact ratios will depend on the desired stoichiometry of the final catalyst.
-
Hydrothermal Synthesis:
-
Place the cleaned conductive substrate into a Teflon-lined autoclave.
-
Pour the precursor solution into the autoclave.
-
Seal the autoclave and heat it to a temperature between 150°C and 200°C for 6 to 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Post-Synthesis Treatment:
-
Carefully remove the substrate, now coated with the catalyst precursor.
-
Rinse the coated substrate with DI water and ethanol to remove any unreacted precursors.
-
Dry the catalyst-coated substrate in a vacuum oven at 60°C overnight.
-
-
Annealing (Optional but recommended): To improve crystallinity and catalytic activity, the dried catalyst can be annealed in a tube furnace under an inert (e.g., Ar) or reactive atmosphere at a specified temperature and duration.
Protocol 2: Electrochemical Evaluation of Water Splitting Performance
This protocol outlines the procedure for evaluating the electrocatalytic activity for HER, OER, and overall water splitting in a three-electrode setup.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): The synthesized hafnium-based catalyst on its conductive substrate.
-
Counter Electrode (CE): Platinum wire or graphite (B72142) rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE), Ag/AgCl, or Reversible Hydrogen Electrode (RHE).
-
Electrolyte: 1.0 M KOH (alkaline) or 0.5 M H₂SO₄ (acidic).
Procedure:
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the WE, CE, and RE immersed in the electrolyte. Ensure the reference electrode is placed close to the working electrode.
-
Electrode Conditioning: Before measurements, cycle the potential for a number of scans to activate and stabilize the catalyst.
-
Hydrogen Evolution Reaction (HER) Measurement:
-
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) in the cathodic potential range (e.g., 0 to -0.5 V vs. RHE).
-
Record the potential required to achieve a current density of 10 mA/cm².
-
Plot the overpotential versus log(current density) to determine the Tafel slope.
-
-
Oxygen Evolution Reaction (OER) Measurement:
-
Perform LSV at a slow scan rate (e.g., 5 mV/s) in the anodic potential range (e.g., 1.0 to 2.0 V vs. RHE)[2].
-
Record the potential required to achieve a current density of 10 mA/cm².
-
Plot the overpotential versus log(current density) to determine the Tafel slope.
-
-
Overall Water Splitting Measurement:
-
Use a two-electrode setup where the hafnium-based catalyst acts as both the anode and the cathode.
-
Perform LSV and record the cell voltage required to achieve a current density of 10 mA/cm²[2].
-
-
Stability Test:
-
Perform chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 mA/cm²) or a constant potential, respectively, for an extended period (e.g., 10-24 hours) to evaluate the catalyst's durability.
-
Visualizations
Caption: Workflow for synthesis and electrochemical evaluation.
Caption: Role of this compound in water splitting.
References
Troubleshooting & Optimization
optimizing Hafnium acetylacetonate synthesis yield and purity
Welcome to the Technical Support Center for Hafnium Acetylacetonate (B107027) (Hf(acac)₄) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of Hf(acac)₄, ultimately optimizing for yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Hafnium acetylacetonate in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in Hf(acac)₄ synthesis can stem from several factors. The most common issues are incomplete reaction, hydrolysis of the hafnium precursor, and suboptimal reaction conditions.
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Hydrolysis of Precursor: Hafnium tetrachloride (HfCl₄) is highly sensitive to moisture and can hydrolyze to form hafnium oxychloride, which will not effectively react to form the desired product.[1][2] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.[2][3]
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pH Control: The pH of the reaction is critical for the deprotonation of acetylacetone (B45752), allowing it to coordinate with the hafnium ion.[2][4] For methanol-based syntheses, maintaining a pH between 5 and 6 is crucial for optimal reaction conditions.[4] In toluene-based systems, a base like triethylamine (B128534) is used to scavenge protons.[4]
-
Reaction Time and Temperature: Incomplete reactions can be a major source of low yield. For the methanol-based synthesis, a reaction temperature of 60°C for approximately 5 hours is recommended to ensure complete conversion.[4]
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Novel Methanol-Mediated Pathway: Consider adopting a newer synthesis method that proceeds through a hydroxyl-bridged intermediate, Hf₂(OH)₂(acac)₆.[2][4][5] This method has been shown to significantly improve yields to as high as 88.6%.[4][6]
Issue 2: Impure Final Product
Q: My final Hf(acac)₄ product shows impurities in analytical tests. What are the likely contaminants and how can I purify my product effectively?
A: Impurities often arise from side reactions or unreacted starting materials. Common impurities include hafnium oxychlorides and polymeric hafnium hydroxides.[1][7]
-
Common Impurities: The primary impurity concern is the formation of hafnium oxychlorides due to the hydrolysis of HfCl₄.[1][2] Using strictly anhydrous conditions is the best preventative measure.
-
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying Hf(acac)₄. A 50:50 mixture of toluene (B28343) and hexane (B92381) is reported to be an optimal solvent system for recrystallization.[4] Another option is dissolving the crude product in benzene (B151609) and reprecipitating with petroleum ether.[5][8]
-
Zone Sublimation: this compound is suitable for zone sublimation as it begins to evaporate at approximately 190°C, with decomposition occurring between 245-250°C.[4] This method can yield a product with 50-70% recovery depending on the specific setup.[4]
-
Issue 3: Poorly Crystalline or Amorphous Product
Q: The Hf(acac)₄ I synthesized is not a well-defined crystalline powder. What could have gone wrong?
A: The formation of an amorphous or poorly crystalline product is often linked to rapid precipitation or the presence of impurities that disrupt the crystal lattice formation.
-
Control of Precipitation: Ensure a slow and controlled precipitation process. In recrystallization, this can be achieved by slow cooling or by the gradual addition of the anti-solvent (e.g., petroleum ether or hexane).
-
pH and Hydrolysis: Uncontrolled pH can lead to the formation of hafnium hydroxides, which can precipitate as a gel-like substance along with your product, leading to an amorphous final material.[7] Careful and consistent pH monitoring and adjustment are key.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing Hf(acac)₄ are:
-
Methanol-Based Synthesis: Anhydrous hafnium tetrachloride is dissolved in methanol (B129727), followed by the addition of acetylacetone and a base (like sodium hydroxide) to control the pH.[4]
-
Toluene-Based Synthesis: Hafnium tetrachloride is reacted with acetylacetone in anhydrous toluene, using triethylamine as a base.[4]
-
Aqueous Synthesis: This method uses hafnium oxychloride as the starting material in water, with acetylacetone and a base like sodium carbonate. However, this method can be more prone to side reactions.[5]
-
Novel Methanol-Mediated Synthesis: This improved method involves the formation of a stable intermediate, Hf₂(OH)₂(acac)₆, which is then converted to Hf(acac)₄, resulting in higher yield and purity.[5][6]
Q2: How does the novel methanol-mediated synthesis improve yield and purity?
A2: This innovative approach separates the synthesis into two distinct stages. First, a stable hydroxyl-bridged dimeric intermediate, Hf₂(OH)₂(acac)₆, is formed under controlled pH conditions (6-9) at 60°C.[2][5][6] This intermediate is then isolated and reacted with additional acetylacetone under reflux to yield the final Hf(acac)₄ product.[5][6] This staged approach allows for better control over the reaction, minimizing the formation of byproducts and leading to a purer final product with yields reported up to 88.6% and purity of 99.52%.[4][6]
Q3: What are the critical safety precautions when working with Hafnium Tetrachloride?
A3: Hafnium tetrachloride is a corrosive and water-reactive substance. It is crucial to handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It reacts with moisture in the air to release hydrogen chloride gas, which is corrosive and toxic.[1] Always work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and techniques.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Hafnium Salt | Solvent | Base | pH Range | Temperature | Time | Typical Yield (%) | Reported Purity (%) |
| Traditional Methanol-Based | Anhydrous Hafnium Tetrachloride | Methanol | Sodium Hydroxide (B78521) | 5-6 | 60°C | 5 hours | 70% | Not Specified |
| Novel Methanol-Mediated | Anhydrous Hafnium Tetrachloride | Methanol | Sodium Hydroxide | 6-9 (step 1) | 60°C (step 1) | 5 hours (step 1) | 88.6% | 99.52% |
| Toluene-Based | Anhydrous Hafnium Tetrachloride | Toluene | Triethylamine | N/A | Reflux | Not Specified | Not Specified | Not Specified |
| Aqueous Synthesis | Hafnium Oxychloride | Water | Sodium Carbonate | 1.45 | 0°C | Several hours | 76% | Not Specified |
Experimental Protocols
Protocol 1: Novel Methanol-Mediated Synthesis of this compound
This protocol is adapted from a high-yield synthesis method.[5][6]
Step 1: Synthesis of the Intermediate Complex (Hf₂(OH)₂(acac)₆)
-
In a dry three-neck flask under an inert atmosphere, dissolve 40.0g of anhydrous hafnium tetrachloride in 250ml of anhydrous methanol.
-
To this solution, add 74ml of acetylacetone.
-
Slowly add a solution of sodium hydroxide in methanol to adjust the pH of the mixture to between 6 and 9. Monitor the pH carefully.
-
Heat the reaction mixture to 60°C and maintain this temperature for 5 hours with continuous stirring.
-
After 5 hours, cool the reaction mixture and filter to remove any precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the hydroxyl-bridged this compound dimer (Hf₂(OH)₂(acac)₆) as a solid. The reported yield for this step is approximately 98%.[5]
Step 2: Conversion to this compound (Hf(acac)₄)
-
Transfer the obtained Hf₂(OH)₂(acac)₆ (approximately 60.27g) to a flask.
-
Add 400-800ml of acetylacetone to the flask.
-
Heat the mixture to reflux and maintain for 1-4 hours.
-
Filter the hot solution to remove any insoluble material.
-
Allow the filtrate to cool slowly to room temperature, which will cause the precipitation of this compound crystals.
-
Collect the crystals by filtration and dry them under vacuum. The reported yield for this step is 88.6% with a purity of 99.52%.[6]
Mandatory Visualizations
Caption: Workflow for the high-yield synthesis of Hf(acac)₄.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 2. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]
- 5. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 6. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
- 7. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
controlling the thermal decomposition of Hf(acac)4 precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hafnium(IV) acetylacetonate (B107027) (Hf(acac)4) precursor, focusing on the control of its thermal decomposition during experiments such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).
Frequently Asked Questions (FAQs)
Q1: What are the key thermal events for Hf(acac)4?
A1: Hf(acac)4 undergoes two primary thermal events: evaporation (sublimation) and thermal decomposition. Evaporation begins at approximately 190°C.[1][2][3][4][5][6] The thermal decomposition process starts at around 245-250°C, leading to the formation of Hafnium Dioxide (HfO2).[1][2][3][4][5][6]
Q2: What are the decomposition products of Hf(acac)4?
A2: The thermal decomposition of Hf(acac)4 yields solid HfO2 and various gaseous byproducts. The primary gaseous product is acetylacetone (B45752), the ligand of the complex.[1][2][3] At higher temperatures (e.g., 250-400°C), acetylacetone can further decompose into species like acetone, 4,6-dimethyl-2H-pyran-2-one, and 4-methyl-2-pentanone.[1][2][3][4]
Q3: How does the atmosphere (e.g., inert vs. oxidative) affect the thermal decomposition of Hf(acac)4?
A3: Studies have shown that the atmosphere (air or nitrogen) has no apparent effect on the thermal properties and decomposition behavior of Hf(acac)4.[1][2][3][4] This suggests that HfO2 films can be prepared by MOCVD in either an inert or an oxidative environment.[1]
Q4: What is the optimal temperature window for using Hf(acac)4 in MOCVD or ALD?
A4: The optimal temperature range for evaporation is between 190°C and 245°C.[1][5] In this range, the precursor has sufficient vapor pressure for efficient transport without significant decomposition.[5] The deposition or substrate temperature should be above 250°C to ensure the precursor efficiently decomposes on the substrate surface to form HfO2.[1][5]
Q5: What is the vapor pressure of Hf(acac)4 at typical operating temperatures?
A5: The vapor pressure of Hf(acac)4 has been reported to be approximately 0.1 Torr at 150°C.[5][7] It's important to note that for efficient transport in a deposition system, a stable and sufficient vapor pressure is crucial, which is achieved at the recommended evaporation temperature of ~190°C.[5][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or Inconsistent Deposition Rate | 1. Sublimator Temperature Too Low: Insufficient vapor pressure of Hf(acac)4. 2. Line Clogging: Precursor condensation in delivery lines due to cold spots. 3. Precursor Degradation: The precursor may have been exposed to moisture or has degraded over time. | 1. Gradually increase the sublimator/bubbler temperature to within the optimal range (190-245°C) to increase vapor pressure.[1][5] 2. Ensure all gas lines between the source and the reaction chamber are heated uniformly to a temperature at least 5-10°C above the sublimator temperature to prevent condensation. 3. Use a fresh batch of high-purity Hf(acac)4 and handle it in an inert atmosphere (e.g., a glovebox). |
| Poor Film Quality (e.g., high carbon content) | 1. Incomplete Decomposition: Substrate temperature is too low for the complete removal of acetylacetonate ligands. 2. Premature Decomposition: Sublimator or line temperature is too high, causing gas-phase decomposition before reaching the substrate. | 1. Increase the substrate temperature to ensure it is above the 250°C decomposition threshold to facilitate complete ligand removal.[1][5] 2. Lower the sublimator and line heating temperatures, ensuring they remain within the optimal evaporation window (190-245°C) to avoid gas-phase reactions.[1][5] |
| Clogging of Gas Delivery Lines | 1. Cold Spots: Temperature of the delivery lines is below the precursor's sublimation point, causing it to solidify. 2. Precursor Overheating: Excessive heating can lead to decomposition and residue buildup in the lines. | 1. Verify and ensure uniform heating of all gas lines from the precursor vessel to the chamber. The line temperature should be slightly higher than the vessel temperature. 2. Reduce the temperature of the delivery lines to just above the sublimation temperature needed to prevent both condensation and decomposition. |
Quantitative Data
Thermal Properties of Hf(acac)4
| Parameter | Value | Atmosphere | Reference(s) |
| Evaporation Start Temperature | ~190 °C | Air, Nitrogen | [1][2][3][5][6] |
| Decomposition Start Temperature | 245 - 250 °C | Air, Nitrogen | [1][2][3][5][6] |
| Vapor Pressure | ~0.1 Torr @ 150 °C | N/A | [5][7] |
| Optimal Evaporation Range for MOCVD | 190 - 245 °C | N/A | [1][5] |
| Recommended Deposition Temperature | > 250 °C | N/A | [1][5] |
Major Gaseous Decomposition Products of Hf(acac)4
| Temperature | Primary Products | Secondary Products | Reference(s) |
| 250 °C | Acetylacetone (>50%) | Acetone, 4,6-dimethyl-2H-pyran-2-one, 4-methyl-2-pentanone | [1] |
| 400 °C | Acetylacetone (~33%) | Acetone, 4,6-dimethyl-2H-pyran-2-one, 4-methyl-2-pentanone | [1] |
Experimental Protocols
Protocol 1: Thermogravimetric and Differential Thermal Analysis (TG-DTA)
Objective: To determine the evaporation and decomposition temperatures of Hf(acac)4.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of Hf(acac)4 into an alumina (B75360) crucible.
-
Place the sample crucible and an empty reference crucible into the TG-DTA instrument.
-
Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min).
-
Purge the furnace with a constant flow of gas (e.g., Nitrogen or Air at 50 mL/min) throughout the experiment.
-
Record the weight loss (TG curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature.
-
Analyze the resulting curves:
Protocol 2: Analysis of Gaseous Decomposition Products by GC-MS
Objective: To identify the gaseous byproducts from the thermal decomposition of Hf(acac)4.
Methodology:
-
Place Hf(acac)4 in a thermal reactor connected to the inlet of a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Heat the reactor to a specific decomposition temperature (e.g., 250°C, 300°C, or 400°C).
-
Use an inert carrier gas (e.g., Nitrogen or Helium) to transport the evolved gaseous products from the reactor into the GC column.[1]
-
Separate the gas mixture using a suitable capillary column (e.g., HP-5MS).[1]
-
Identify the separated components using the mass spectrometer by comparing their mass spectra with a standard library (e.g., NIST).[1]
-
Quantify the relative amounts of each product from the peak areas in the gas chromatogram.
Visualizations
Caption: Troubleshooting workflow for Hf(acac)4 delivery issues.
Caption: Thermal decomposition pathway of the Hf(acac)4 precursor.
Caption: Workflow for thermal analysis of Hf(acac)4 precursor.
References
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 6. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. balazs.com [balazs.com]
Hafnium Acetylacetonate (Hf(acac)4) Precursor Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hafnium acetylacetonate (B107027) (Hf(acac)4) as a precursor in various experimental setups, particularly for thin film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).
Frequently Asked Questions (FAQs)
Q1: What are the key thermal properties of Hafnium acetylacetonate that I should be aware of?
A1: Understanding the thermal behavior of Hf(acac)4 is critical for successful experiments. The precursor exhibits distinct temperature-dependent properties that influence its stability and volatility. Evaporation of the complex begins at approximately 190°C, with thermal decomposition starting between 245-250°C.[1][2] For MOCVD applications, the optimal evaporation temperature window is generally between 190°C and 245°C to ensure efficient vapor transport without premature decomposition.[1][3]
Q2: What are the expected decomposition products of this compound?
A2: Thermal decomposition of Hf(acac)4 primarily yields hafnium dioxide (HfO2) as the solid product.[1] The gaseous byproducts mainly consist of acetylacetone (B45752) and its subsequent thermal reaction species, including acetone, 4,6-dimethyl-2H-pyran-2-one, and 4-methyl-2-pentanone.[1][2]
Q3: How should I properly store and handle this compound?
A3: this compound is a white to off-white powder that should be stored under standard, cool, and dry conditions to ensure long-term stability.[3] It is crucial to prevent exposure to moisture, as this can lead to hydrolysis and degradation of the precursor.[4] Always handle the compound in a controlled environment, such as a glovebox or under an inert atmosphere, to minimize exposure to air and humidity.
Q4: What is a typical vapor pressure for this compound?
A4: The vapor pressure of Hf(acac)4 is approximately 0.1 Torr at 150°C.[3] This property is a key parameter for designing and controlling the precursor delivery system in your deposition setup.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Low or Inconsistent Precursor Delivery Rate
Symptoms:
-
Low deposition rate.
-
Fluctuations in film growth rate.
-
Inability to achieve desired chamber pressure.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Bubbler/Sublimator Temperature | Ensure the bubbler or sublimator temperature is within the optimal range of 190°C - 245°C.[1][3] Below this range, the vapor pressure may be too low for efficient transport. |
| Precursor Degradation | Prolonged heating or exposure to moisture can degrade the precursor, affecting its volatility.[4] Use fresh precursor and ensure a dry, inert carrier gas. |
| Clogged Delivery Lines | Premature decomposition of the precursor can lead to blockages in the gas lines. Maintain line temperatures above the precursor's sublimation point but below its decomposition temperature. |
| Carrier Gas Flow Rate Too Low | Increase the carrier gas (e.g., Argon, Nitrogen) flow rate to enhance the transport of the precursor vapor to the reaction chamber. |
Issue 2: Poor Film Quality (Roughness, Low Density, Poor Adhesion)
Symptoms:
-
High surface roughness observed by AFM.
-
Films appear hazy or non-uniform.
-
Poor adhesion to the substrate.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Substrate Temperature | The substrate temperature is a critical parameter. For HfO2 deposition, temperatures should generally be above 250°C to ensure efficient decomposition of the precursor on the substrate surface.[1][3] |
| Precursor Condensation | If the temperature of the substrate or chamber walls is too low, the precursor may condense before it has a chance to react, leading to rough and porous films. Ensure all surfaces in the reaction zone are at the appropriate temperature. |
| Surface Contamination | Inadequate substrate cleaning can lead to poor adhesion and non-uniform growth. Implement a thorough substrate cleaning protocol before deposition. |
| Presence of Organic Residues | Inefficient thermal decomposition can leave organic residues in the film. Increasing the substrate temperature can help to more effectively remove these residues. |
Issue 3: Non-Uniform Film Thickness
Symptoms:
-
Variation in film thickness across the substrate.
-
Inconsistent film properties (e.g., refractive index) across the wafer.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-uniform Gas Flow | The design of the showerhead or gas inlet can significantly impact the uniformity of precursor distribution. Optimize the gas flow dynamics in your reaction chamber. |
| Temperature Gradients Across the Substrate | Ensure the substrate heater provides a uniform temperature profile across the entire substrate surface. |
| Precursor Depletion | At high deposition rates or with large substrates, the precursor may be depleted as it flows across the surface, leading to thinner films downstream. Adjust the precursor flow rate and/or reactor pressure to mitigate this effect. |
Data Summary
Table 1: Thermal Properties of this compound
| Property | Value | Reference |
| Evaporation Start Temperature | ~190 °C | [1][2][3] |
| Decomposition Start Temperature | 245 - 250 °C | [1][2][3] |
| Melting Point (with decomposition) | ~193 °C | [3] |
| Vapor Pressure | ~0.1 Torr @ 150 °C | [3] |
| Optimal MOCVD Evaporation Temperature | 190 - 245 °C | [1][3] |
| Recommended Deposition Temperature | > 250 °C | [1][3] |
Experimental Protocols
Protocol 1: Thermal Gravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
This protocol outlines a general procedure for characterizing the thermal properties of this compound.
-
Sample Preparation: Place a small, accurately weighed amount of Hf(acac)4 (typically 5-10 mg) into an alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible and a reference crucible (usually empty) into the TGA-DTA instrument.
-
Set the desired atmosphere (e.g., Nitrogen or air) with a constant flow rate (e.g., 50-100 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 600°C).
-
-
Data Analysis:
-
The TGA curve will show weight loss as a function of temperature, indicating evaporation and decomposition events.
-
The DTA curve will show endothermic or exothermic peaks corresponding to phase transitions (melting, evaporation) and chemical reactions (decomposition).
-
Visualizations
Caption: A typical experimental workflow for using this compound precursor.
Caption: Thermal decomposition pathway of this compound.
References
Technical Support Center: Enhancing HfO₂ Film Quality in MOCVD Processes Using Hf(acac)₄
This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing Metal-Organic Chemical Vapor Deposition (MOCVD) with Hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄) to produce Hafnium Oxide (HfO₂) thin films. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your deposition process and improve the quality of your HfO₂ films.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the MOCVD of HfO₂ films using the Hf(acac)₄ precursor.
Q1: My HfO₂ films exhibit high carbon content. What are the likely causes and how can I mitigate this?
A1: High carbon contamination is a frequent challenge with metal-organic precursors like Hf(acac)₄. The primary source of carbon is the incomplete decomposition of the acetylacetonate ligands.
Troubleshooting Steps:
-
Increase Deposition Temperature: Higher substrate temperatures can promote more complete decomposition of the precursor, thereby reducing carbon incorporation.
-
Optimize Oxidizer Flow: Insufficient oxidant (e.g., O₂, O₃, H₂O) can lead to partial ligand removal. Systematically increasing the oxidant flow rate can improve the completeness of the reaction. Using a stronger oxidizing agent, such as ozone (O₃), can also be more effective at removing carbon-containing fragments.
-
Post-Deposition Annealing: Annealing the films in an oxygen-containing atmosphere after deposition can effectively burn off residual carbon.
Q2: The growth rate of my HfO₂ film is very low or non-existent. What could be the problem?
A2: A low growth rate can stem from several factors related to precursor delivery and reaction kinetics.
Troubleshooting Steps:
-
Precursor Sublimation Temperature: Hf(acac)₄ is a solid precursor and requires sufficient heating to achieve an adequate vapor pressure for transport to the reaction chamber. The evaporation of Hf(acac)₄ begins at approximately 190°C.[1] Ensure your sublimator (or bubbler) is heated to an appropriate temperature, typically in the range of 190-245°C, to ensure sufficient precursor volatility.[1]
-
Carrier Gas Flow Rate: The carrier gas (e.g., Ar, N₂) flow rate through the sublimator must be optimized. A flow rate that is too low will not transport enough precursor vapor, while a rate that is too high can lead to insufficient residence time for the precursor to vaporize.
-
Clogged Delivery Lines: Due to its low volatility, Hf(acac)₄ can condense in cooler parts of the gas delivery lines, leading to blockages. Ensure all lines between the sublimator and the reactor are heated to a temperature at or above the sublimation temperature to prevent condensation.
-
Deposition Temperature: The deposition temperature should be above the decomposition temperature of Hf(acac)₄, which starts around 245-250°C.[1]
Q3: My HfO₂ films are amorphous. How can I obtain crystalline films?
A3: As-deposited HfO₂ films grown at lower temperatures are often amorphous. Crystallinity is primarily influenced by the deposition temperature and post-deposition annealing.
Troubleshooting Steps:
-
Increase Deposition Temperature: Increasing the substrate temperature during deposition can promote the formation of crystalline HfO₂. The monoclinic phase of HfO₂ typically begins to form at temperatures of 500°C and above.
-
Post-Deposition Annealing: A highly effective method to crystallize amorphous HfO₂ films is to perform a post-deposition anneal. Annealing in an inert (N₂) or oxidizing (O₂) atmosphere at temperatures typically ranging from 400°C to 800°C will induce crystallization.
Q4: The surface of my HfO₂ film is rough. How can I improve the surface morphology?
A4: Film roughness can be influenced by several process parameters, including deposition temperature and precursor delivery.
Troubleshooting Steps:
-
Optimize Deposition Temperature: Very high deposition temperatures can sometimes lead to gas-phase nucleation, resulting in particle formation and a rougher film surface. Lowering the deposition temperature can promote a more layer-by-layer growth mode, resulting in smoother films. Low-temperature grown HfO₂ films can be smooth with a very low surface roughness (< 0.4 nm).
-
Precursor Delivery Stability: Fluctuations in the precursor delivery rate can lead to non-uniform growth and increased roughness. Ensure the sublimator temperature and carrier gas flow rate are stable throughout the deposition process.
Data Presentation
The following tables summarize key quantitative data for the Hf(acac)₄ MOCVD process and the resulting HfO₂ film properties.
Table 1: Thermal Properties of Hf(acac)₄ Precursor
| Property | Value | Reference |
| Evaporation Start Temperature | ~190 °C | [1] |
| Optimal Evaporation Temperature Range | 190 - 245 °C | [1] |
| Decomposition Start Temperature | 245 - 250 °C | [1] |
| Complete Volatilization Temperature | 245 °C | [2] |
Table 2: HfO₂ MOCVD Process Parameters and Film Properties
| Parameter | Typical Range | Effect on Film Quality |
| Substrate Temperature | 300 - 600 °C | Higher temperature increases crystallinity and reduces carbon content. |
| Precursor Temperature | 190 - 245 °C | Higher temperature increases vapor pressure and growth rate.[1] |
| Oxidant Gas | O₂, O₃, H₂O | O₃ is more effective in reducing carbon and hydrogen impurities. |
| Carrier Gas Flow Rate | 10 - 100 sccm | Affects precursor delivery rate and film uniformity. |
| Reactor Pressure | 1 - 10 Torr | Influences gas phase reactions and film conformity. |
| Post-Deposition Annealing Temperature | 400 - 800 °C | Induces crystallization, reduces defects, and can affect the dielectric constant. |
| Resulting Dielectric Constant (k) | ~16 - 22 | Dependent on crystallinity and film density. |
| Resulting Refractive Index | ~1.9 - 2.1 | Increases with film density. |
| Resulting Carbon Impurity | < 1 - 8 at.% | Lower with higher deposition temperature and stronger oxidant. |
Experimental Protocols
1. Hf(acac)₄ Precursor Handling and MOCVD System Preparation
-
Precursor Handling: Hf(acac)₄ is a solid powder that is sensitive to moisture. Handle the precursor in an inert atmosphere (e.g., a glovebox) to prevent hydration.
-
System Preparation:
-
Load the Hf(acac)₄ powder into a stainless-steel sublimator within a glovebox.
-
Install the sublimator into the MOCVD system and ensure all connections are leak-tight.
-
Heat the precursor delivery lines to a temperature at or slightly above the sublimation temperature (e.g., 200-250°C) to prevent precursor condensation.
-
Perform a system leak check to ensure the integrity of the vacuum system.
-
2. HfO₂ Film Deposition Protocol
-
Substrate Loading: Load the substrate (e.g., silicon wafer) into the MOCVD reaction chamber.
-
Pump Down: Evacuate the chamber to the base pressure (typically < 10⁻⁵ Torr).
-
Heating:
-
Heat the substrate to the desired deposition temperature (e.g., 450-550°C).
-
Heat the Hf(acac)₄ sublimator to the desired temperature (e.g., 220°C).
-
-
Gas Flow Stabilization:
-
Introduce the carrier gas (e.g., Ar) at the desired flow rate (e.g., 50 sccm) through the sublimator.
-
Introduce the oxidant gas (e.g., O₂) at the desired flow rate (e.g., 50 sccm) into the chamber.
-
Allow the gas flows and pressure to stabilize.
-
-
Deposition:
-
Open the valve to introduce the Hf(acac)₄ vapor into the reaction chamber to commence deposition.
-
Maintain stable temperature, pressure, and gas flows for the desired deposition time to achieve the target film thickness.
-
-
Post-Deposition:
-
Close the precursor valve to stop the deposition.
-
Turn off the sublimator heater.
-
Maintain the oxidant and carrier gas flows while the substrate cools down to below 200°C to prevent film contamination.
-
Vent the chamber to atmospheric pressure with an inert gas (e.g., N₂) and unload the substrate.
-
3. Post-Deposition Annealing Protocol
-
Loading: Place the substrate with the as-deposited HfO₂ film into a tube furnace or rapid thermal annealing (RTA) system.
-
Purging: Purge the furnace with the desired annealing gas (e.g., N₂ or O₂) for several minutes to create a controlled atmosphere.
-
Ramping and Soaking:
-
Ramp up the temperature to the target annealing temperature (e.g., 600°C) at a controlled rate.
-
Hold the temperature for the desired annealing time (e.g., 10-30 minutes).
-
-
Cooling: Allow the furnace to cool down naturally to room temperature under the same gas flow.
-
Unloading: Unload the annealed sample.
Mandatory Visualizations
Caption: Workflow for the HfO₂ MOCVD process.
Caption: Relationships between process parameters and HfO₂ film properties.
References
Technical Support Center: Hafnium Oxide Film Deposition using Hf(acac)4
Welcome to the technical support center for researchers and scientists working with Hafnium(IV) acetylacetonate (B107027) (Hf(acac)4) for the deposition of hafnium oxide (HfO₂) thin films. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on identifying and mitigating contamination sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in HfO₂ films when using Hf(acac)4 as a precursor?
A1: Contamination in HfO₂ films deposited from Hf(acac)₄ can originate from three main sources:
-
Precursor-Related Impurities: The Hf(acac)₄ precursor itself may contain impurities. Due to the chemical similarity, Zirconium (Zr) is a common metallic impurity found in hafnium sources. The purity of the precursor is critical to the quality of the final film.
-
Decomposition-Related Impurities: The thermal decomposition of the Hf(acac)₄ ligand (acetylacetonate) can be incomplete, leading to the incorporation of carbon and hydrogen into the film. The primary carbon-containing species is carbon, which can exist in various forms, including amorphous carbon or carbides.
-
Process-Related Impurities: Contaminants can also be introduced from the deposition system itself. This includes residual gases in the vacuum chamber (e.g., water vapor, hydrocarbons) and impurities from the carrier or reactive gases.
Q2: My HfO₂ film has high carbon content. What are the likely causes and how can I reduce it?
A2: High carbon content is a common issue when using metal-organic precursors like Hf(acac)₄. The primary cause is the incomplete decomposition of the acetylacetonate ligands. Here are some troubleshooting steps:
-
Optimize Deposition Temperature: Ensure the substrate temperature is within the optimal window for Hf(acac)₄ decomposition. Thermal analysis shows that Hf(acac)₄ starts to decompose between 245-250°C.[1][2][3] Operating below this temperature may lead to incomplete ligand removal. Conversely, excessively high temperatures can sometimes lead to different carbon incorporation mechanisms.
-
Increase Oxidizer Flow Rate/Partial Pressure: In processes like MOCVD or ALD, a sufficient supply of an oxidizing agent (e.g., O₂, O₃) is crucial to facilitate the complete combustion of the organic ligands into volatile byproducts like CO₂ and H₂O.
-
Post-Deposition Annealing: Annealing the deposited film in an oxygen-containing atmosphere at elevated temperatures can help to oxidize and remove residual carbon impurities.
Q3: I am observing poor electrical properties (e.g., high leakage current) in my HfO₂ films. Could this be related to contamination?
A3: Yes, contamination can significantly degrade the electrical properties of HfO₂ films.
-
Carbon Impurities: Carbon-related defects can act as charge traps or create leakage pathways within the dielectric film.
-
Metallic Impurities: Metallic contaminants like Zirconium can alter the dielectric constant and other electrical characteristics of the film.
-
Hydroxyl Groups (-OH): Incomplete reactions or the presence of water vapor can lead to the incorporation of hydroxyl groups, which can also act as charge traps.
To address this, focus on minimizing all sources of contamination as detailed in this guide.
Troubleshooting Guide
This section provides a more in-depth look at specific issues and potential solutions.
Issue 1: High Carbon Contamination Detected by XPS/SIMS
| Potential Cause | Troubleshooting Steps |
| Incomplete Precursor Decomposition | - Increase the substrate temperature to ensure it is above the Hf(acac)₄ decomposition temperature (245-250°C).[1][2][3] - Optimize the residence time of the precursor vapor in the reaction zone. |
| Insufficient Oxidizing Agent | - In MOCVD, increase the flow rate of the oxygen source (e.g., O₂, O₃). - In ALD, ensure complete reaction by optimizing the pulse time and exposure of the oxidizer. |
| Precursor Instability | - Ensure the precursor bubbler/vaporizer is maintained at a stable temperature within the optimal evaporation range (190-245°C) to avoid premature decomposition.[1][2][3] |
| Contaminated Process Chamber | - Perform a thorough cleaning of the deposition chamber to remove residual organic contaminants. - Check for leaks in the gas lines and vacuum system. |
Issue 2: Presence of Metallic Impurities (e.g., Zirconium)
| Potential Cause | Troubleshooting Steps |
| Low-Purity Precursor | - Source high-purity Hf(acac)₄ from a reputable supplier. - Request a certificate of analysis (CoA) to verify the impurity levels. |
| Cross-Contamination in the Deposition System | - If the system is used for depositing other materials, ensure a thorough cleaning procedure is followed between runs. |
Data Presentation
Table 1: Quantitative Analysis of Carbon Contamination in HfO₂ Films
The following table summarizes representative data on carbon contamination in HfO₂ films grown using different methods and precursors. Note that direct quantitative comparisons for Hf(acac)₄ under varying conditions are not extensively available in a single source, and the data below is compiled from various studies to provide a general understanding.
| Deposition Method | Hf Precursor | Deposition Temperature (°C) | Carbon Content (at. %) | Analysis Technique | Reference |
| PEALD | TEMAH | 100 | ~10 | XPS | [4] |
| PEALD | TEMAH | 200 | ~5 | XPS | [4] |
| PEALD | TEMAH | 300 | ~2 | XPS | [4] |
| PEALD | TEMAH | 400 | ~3 | XPS | [4] |
| PEALD | TEMAH | 450 | ~4 | XPS | [4] |
Note: This table uses data for the TEMAH precursor as a representative example of a metal-organic hafnium source to illustrate the trend of carbon content with deposition temperature. Specific values for Hf(acac)₄ may vary.
Experimental Protocols
Protocol 1: Metal-Organic Chemical Vapor Deposition (MOCVD) of HfO₂ from Hf(acac)₄
This protocol provides a general guideline for the deposition of HfO₂ thin films using a cold-wall MOCVD reactor. Parameters should be optimized for the specific deposition system.
-
Substrate Preparation:
-
Clean the silicon substrate using a standard RCA cleaning procedure to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) can be performed to remove the native oxide and create a hydrogen-terminated surface, if desired.
-
Load the substrate into the MOCVD reactor.
-
-
Precursor Handling:
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 400-550°C).
-
Introduce a carrier gas (e.g., high-purity Ar or N₂) through the Hf(acac)₄ bubbler to transport the precursor vapor to the reaction chamber.
-
Simultaneously, introduce an oxidizing gas (e.g., O₂ or O₃) into the reaction chamber. The flow rates of the carrier gas and oxidizer should be optimized to achieve the desired film properties.
-
Maintain a stable pressure within the reaction chamber (typically in the range of a few Torr).
-
The deposition time will determine the final film thickness.
-
-
Post-Deposition:
-
After deposition, cool the substrate down under an inert gas flow.
-
A post-deposition anneal in an oxygen atmosphere can be performed to improve film quality and reduce carbon contamination.
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the deposition of HfO₂ from Hf(acac)₄.
Caption: Logical relationship between contamination sources and their impact on HfO₂ film properties.
Caption: Simplified thermal decomposition pathway of Hf(acac)₄ during MOCVD.
Caption: Troubleshooting workflow for reducing carbon contamination in HfO₂ films.
References
managing anhydrous conditions in hafnium acetylacetonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of hafnium acetylacetonate (B107027), with a specific focus on managing anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of hafnium acetylacetonate?
A1: Anhydrous conditions are paramount for a successful synthesis of this compound for two primary reasons. Firstly, the common starting material, anhydrous hafnium tetrachloride (HfCl₄), is extremely sensitive to moisture and will readily hydrolyze.[1] This hydrolysis reaction forms hafnium oxychloride and other hydroxide (B78521) species, which will not react to form the desired product, thereby reducing the yield and purity. Secondly, the final product, hafnium(IV) acetylacetonate, is also susceptible to hydrolysis when it comes into contact with water.[2][3] Maintaining a water-free environment from start to finish is therefore essential to prevent the degradation of both the reactant and the product.
Q2: What are the primary sources of moisture contamination in the synthesis?
A2: Moisture can be introduced from several sources, including:
-
Solvents: Many organic solvents absorb moisture from the atmosphere if not properly dried and stored.
-
Glassware: Even glassware that appears dry to the naked eye can have a thin film of adsorbed water on its surface.[4]
-
Reagents: While the primary hafnium source should be anhydrous, other reagents like acetylacetone (B45752) or bases can contain trace amounts of water.
-
Atmosphere: The laboratory atmosphere itself is a significant source of moisture, which can be introduced during reagent transfers and reaction setup.
Q3: What is the impact of moisture on the final product's yield and purity?
A3: The presence of moisture can significantly decrease the yield of this compound by consuming the hafnium tetrachloride starting material through hydrolysis.[5] It can also lead to the formation of impurities, such as hafnium hydroxides and oxides, which can be difficult to separate from the desired product, thus lowering its purity. A novel methanol-mediated synthesis that carefully controls reaction conditions can achieve a yield of 88.6% and a purity of 99.52%.[6]
Q4: What are the best practices for drying solvents for this synthesis?
A4: The choice of drying method depends on the solvent and the required level of dryness.
-
Molecular Sieves: For many common solvents like methanol (B129727), dichloromethane, and toluene, drying over activated 3Å or 4Å molecular sieves is a safe and effective method.[4][7] The recommended loading and drying time can vary depending on the solvent.[4]
-
Solvent Stills: For extremely sensitive reactions, distilling solvents from a suitable drying agent (e.g., sodium/benzophenone (B1666685) for THF, calcium hydride for dichloromethane) can achieve very low water content.[7]
-
Commercial Solvent Purification Systems: These systems can provide ultra-dry solvents but are a more expensive option.[4]
Q5: How can I be sure my reaction is sufficiently anhydrous?
A5: While direct measurement of water content at the ppm level can be challenging without specialized equipment, you can take several steps to ensure anhydrous conditions. Rigorously following protocols for drying glassware and solvents is the first step.[4] For highly sensitive reactions, using a chemical indicator like sodium benzophenone ketyl in a solvent like THF can provide a visual confirmation of dryness (a deep blue or purple color indicates anhydrous conditions).[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture leading to hydrolysis of HfCl₄. | - Ensure all glassware is rigorously flame-dried or oven-dried.[4]- Use freshly dried and degassed solvents.[7]- Perform the reaction under a strictly inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox.[10] |
| Incorrect pH of the reaction mixture. | - Carefully monitor and adjust the pH of the solution as specified in the protocol. Some methods require a pH between 5-6, while others operate in a range of 6-9.[6][11] | |
| Product is an insoluble white solid or gel | Formation of hafnium hydroxide or oxychloride due to excessive moisture. | - Review and improve all anhydrous techniques.[5]- Filter the reaction mixture to remove any insoluble byproducts before crystallization. |
| Product has a broad melting point or appears impure | Incomplete reaction or presence of hydrolyzed species. | - Ensure the reaction goes to completion by adhering to the recommended reaction time and temperature.[6]- Purify the crude product by recrystallization from a suitable solvent mixture (e.g., toluene/hexane) or by sublimation.[6] |
| Difficulty in isolating the product | The product may be highly soluble in the reaction solvent. | - If the product does not precipitate upon cooling, consider adding a non-polar co-solvent (like petroleum ether or hexane) to induce crystallization.[11]- Concentrate the reaction solution under vacuum to encourage precipitation. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Solvent System | pH Range | Yield (%) | Purity (%) | Reference |
| Traditional Methanol-Based | Anhydrous Hafnium Tetrachloride | Methanol | 5-6 | 70 | Not Specified | [3][6] |
| Novel Methanol-Mediated | Anhydrous Hafnium Tetrachloride | Methanol with intermediate formation | 6-9 | 88.6 | 99.52 | [2][3][6] |
| Toluene-Based | Hafnium Tetrachloride | Toluene | N/A (uses triethylamine (B128534) as a base) | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Novel Methanol-Mediated Synthesis of Hafnium(IV) Acetylacetonate
This protocol is adapted from a high-yield synthesis method.[2][3]
Materials:
-
Anhydrous Hafnium Tetrachloride (HfCl₄)
-
Anhydrous Methanol
-
Acetylacetone (Hacac)
-
Sodium Hydroxide (NaOH)
-
Schlenk flask and other appropriate glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of Anhydrous Apparatus: All glassware must be dried in an oven at >120°C overnight and cooled under a stream of inert gas or in a desiccator.[4] Alternatively, flame-dry the glassware under vacuum and backfill with inert gas three times.[10]
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Dissolution of HfCl₄: In a Schlenk flask, dissolve 40.0g of anhydrous HfCl₄ in 250ml of anhydrous methanol under an inert atmosphere.
-
Addition of Acetylacetone: To the stirred solution, add 74ml of acetylacetone.
-
pH Adjustment: Carefully adjust the pH of the solution to between 6 and 9 using a solution of NaOH in anhydrous methanol. The pH can be checked using pH paper suitable for non-aqueous solutions, taking care to minimize exposure to the atmosphere.
-
Intermediate Formation: Heat the reaction mixture to 60°C and maintain this temperature for 5 hours. A precipitate may form, which should be removed by filtration under inert atmosphere. The filtrate is then concentrated to dryness to yield the intermediate complex, Hf₂(OH)₂(acac)₆.
-
Conversion to Final Product: To the isolated intermediate, add 400-800ml of acetylacetone and heat the mixture to reflux for 1-4 hours.
-
Isolation and Purification: After reflux, filter the hot solution to remove any insoluble materials. Allow the filtrate to cool, which will cause the this compound to crystallize. Collect the crystals by filtration, wash with a small amount of cold, anhydrous solvent (e.g., petroleum ether), and dry under vacuum.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]
- 2. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 3. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of Hf(acac)₄ from Hafnium Tetrachloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄) from hafnium tetrachloride (HfCl₄). Particular focus is given to the critical aspect of pH control during the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so important during the synthesis of Hf(acac)₄ from HfCl₄?
A1: pH control is critical for two main reasons. Firstly, the acetylacetone (B45752) (Hacac) ligand needs to be deprotonated to its acetylacetonate anion (acac)⁻ form to effectively coordinate with the hafnium(IV) ion. This deprotonation is facilitated by a base, thus requiring a specific pH range. Secondly, hafnium tetrachloride is highly susceptible to hydrolysis in the presence of water.[1] Incorrect pH levels, particularly highly acidic or basic conditions in aqueous environments, can lead to the formation of undesirable byproducts like hafnium oxychlorides and hafnium hydroxides, which complicates purification and reduces the yield of the desired Hf(acac)₄.[1][2]
Q2: What is the optimal pH range for the synthesis of Hf(acac)₄?
A2: The optimal pH range can vary depending on the specific synthetic protocol. For direct synthesis methods, a pH range of 5-6 is often cited.[3] However, alternative methods that proceed through an intermediate complex have been successful in a broader pH range of 6-9.[3][4] It is crucial to consult the specific experimental protocol you are following.
Q3: What are common bases used for pH adjustment in this synthesis?
A3: Sodium hydroxide (B78521) (NaOH) is a commonly used base for adjusting the pH in this reaction.[3][4] Triethylamine has also been reported as a suitable base, particularly in non-aqueous solvents like toluene.
Q4: Is it necessary to use anhydrous solvents for this reaction?
A4: Yes, using anhydrous solvents is highly recommended. Hafnium tetrachloride is extremely sensitive to moisture and can readily hydrolyze.[1] To prevent the formation of hafnium oxychloride and other hydrolysis byproducts, the reaction should be carried out under anhydrous conditions using dry solvents.
Q5: What is the intermediate complex, Hf₂(OH)₂(acac)₆, and when is it formed?
A5: Hf₂(OH)₂(acac)₆ is a dimeric, hydroxyl-bridged hafnium acetylacetonate intermediate that can form during the synthesis.[3][4] Its formation is favored in some protocols, particularly when the reaction is carried out in methanol (B129727) at a pH between 6 and 9.[3][4] This intermediate can then be converted to the final product, Hf(acac)₄, by reacting it with additional acetylacetone under reflux.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of Hf(acac)₄ | Incorrect pH: The pH may be too low, leading to incomplete deprotonation of acetylacetone, or too high, promoting the formation of hafnium hydroxide precipitates.[1] | Carefully monitor and adjust the pH to the range specified in your protocol (typically 5-6 for direct synthesis or 6-9 for the intermediate route). Use a calibrated pH meter. |
| Hydrolysis of HfCl₄: Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle HfCl₄ in a glovebox or under an inert atmosphere. | |
| Incomplete reaction: Reaction time or temperature may be insufficient. | Adhere to the recommended reaction time and temperature as per the protocol. For instance, some methods specify reacting at 60°C for 5 hours.[3][4] | |
| Product is difficult to purify | Formation of byproducts: Incorrect pH can lead to the formation of hafnium oxychloride or polymeric hafnium hydroxides, which are difficult to separate from the desired product.[1][2] | Maintain strict pH control throughout the addition of reagents. If byproducts are suspected, purification methods like recrystallization or sublimation may be necessary. |
| White precipitate forms immediately upon addition of HfCl₄ | Rapid hydrolysis: Significant exposure to moisture. | Immediately halt the reaction and re-evaluate your experimental setup for sources of moisture. Ensure all reagents and solvents are anhydrous. |
| Reaction solution turns cloudy or forms a gel | Formation of polymeric hafnium hydroxides: This can occur at higher pH values (e.g., pH > 7), especially if HfOCl₂ is used as a starting material.[1] | If possible, filter or centrifuge the solution to remove the precipitate. For future attempts, maintain a lower pH or consider using HfCl₄ instead of HfOCl₂.[1] |
Experimental Protocols
Protocol 1: Direct Synthesis of Hf(acac)₄ (pH 5-6)
This method aims for the direct formation of Hf(acac)₄.
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve anhydrous hafnium tetrachloride (HfCl₄) in anhydrous methanol.
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Add an excess of acetylacetone (Hacac) to the solution.
-
Slowly add a solution of sodium hydroxide (NaOH) in methanol to adjust the pH of the reaction mixture to between 5 and 6. Monitor the pH carefully using a calibrated pH meter.
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Heat the reaction mixture and stir for 5 hours.
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After the reaction is complete, the product can be purified by methods such as regional sublimation.
Note: This method has been reported to yield around 70% of the final product.[3]
Protocol 2: Two-Step Synthesis via Hf₂(OH)₂(acac)₆ Intermediate (pH 6-9)
This protocol involves the initial formation of a stable intermediate, which is then converted to the final product.
Step 1: Synthesis of Hf₂(OH)₂(acac)₆
-
Dissolve 40.0g of anhydrous HfCl₄ in 250ml of anhydrous methanol in a 1000ml reaction flask.
-
Add 74ml of acetylacetone (Hacac).
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Adjust the pH to a value between 6 and 9 using a solution of NaOH. If the pH exceeds this range, it can be reverse-adjusted with Hacac.
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Heat the mixture to 60°C and maintain for 5 hours.
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Filter off any precipitate and concentrate the reaction solution to dryness to obtain the Hf₂(OH)₂(acac)₆ intermediate. The reported yield for this step is approximately 98%.[3][4]
Step 2: Conversion to Hf(acac)₄
-
Add the obtained 60.27g of Hf₂(OH)₂(acac)₆ to 400-800ml of acetylacetone (Hacac).
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Heat the mixture to reflux for 1-4 hours.
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Filter to remove any insoluble material.
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Cool the mother liquor to allow for the crystallization of Hf(acac)₄.
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Filter and dry the crystals. The reported yield for this step is 88.6%, with a purity of 99.52% as determined by HPLC.[3][4]
Quantitative Data Summary
| Synthesis Method | Key Parameters | Reported Yield | Reported Purity | Reference |
| Direct Synthesis | pH 5-6, Methanol | ~70% | Not specified | [3] |
| Two-Step Synthesis (via intermediate) | Step 1: pH 6-9, 60°C, 5h | 98% (for intermediate) | Not applicable | [3][4] |
| Step 2: Reflux in Hacac, 1-4h | 88.6% (for final product) | 99.52% (by HPLC) | [3][4] |
Visualizations
Caption: Experimental workflow for the synthesis of Hf(acac)₄ from HfCl₄.
Caption: Logical relationships in Hf(acac)₄ synthesis.
References
- 1. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 4. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Hafnium Acetylacetonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude hafnium acetylacetonate (B107027) (Hf(acac)₄).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude hafnium acetylacetonate.
Issue 1: Low Yield of Purified Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The initial synthesis of Hf(acac)₄ may not have gone to completion, leaving unreacted starting materials. | Ensure the reaction time and temperature are sufficient. For methanol-based synthesis, a reaction time of approximately 5 hours at 60°C is recommended.[1] Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, NMR) if possible. |
| Hydrolysis of Precursor: Hafnium tetrachloride (HfCl₄) is highly sensitive to moisture and can hydrolyze, leading to the formation of hafnium oxides or oxychlorides.[2] | Use anhydrous solvents and reagents.[2] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Improper pH Control: Incorrect pH during synthesis can lead to the formation of undesirable byproducts or incomplete precipitation of the desired product. | For methanol-based synthesis, the optimal pH range is generally maintained between 5 and 6.[2] Some advanced methods have demonstrated success in a broader pH range of 6 to 9.[2] |
| Losses During Recrystallization: The product may be too soluble in the chosen recrystallization solvent, or too much solvent may have been used. | Select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. A toluene-hexane mixture (50:50 by weight) is a good alternative to benzene (B151609).[1] Use a minimal amount of hot solvent to dissolve the crude product. |
| Suboptimal Sublimation Conditions: For purification by sublimation, incorrect temperature and pressure can lead to poor recovery. | Zone sublimation should be carried out under controlled vacuum conditions (1-5 × 10⁻² Torr) with a temperature gradient of 100-200°C.[1] this compound begins to evaporate at approximately 190°C and decomposes between 245-250°C.[1] |
Issue 2: Discolored or Impure Product
| Potential Cause | Recommended Solution |
| Presence of Colored Impurities: Residual starting materials, byproducts, or decomposition products can impart color to the final product. | Purify the crude product using recrystallization or sublimation. For recrystallization, a toluene-hexane (50:50 by weight) solvent system is effective.[1] |
| Formation of Hydroxide-Bridged Dimer: The intermediate complex Hf₂(OH)₂(acac)₆ can form, especially in methanol-based synthesis.[2][3] | This intermediate can be converted to the final Hf(acac)₄ product by refluxing with additional acetylacetone.[2][3] |
| Thermal Decomposition: Overheating during synthesis, purification, or drying can cause the compound to decompose. | Maintain the temperature below the decomposition range of 245-250°C.[1] |
| Trapped Solvent: Solvent molecules can become trapped in the crystal lattice during recrystallization. | Dry the purified product thoroughly under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common methods for purifying crude this compound are recrystallization and sublimation.[2][3] A novel method that integrates the synthesis and purification process has also been developed, which avoids the need for a separate purification step and the use of toxic solvents like benzene.[3][4]
Q2: What is a safer alternative to using benzene for recrystallization?
A2: A mixture of toluene (B28343) and hexane (B92381) (typically in a 50:50 weight ratio) is a successful and less toxic alternative to benzene for the recrystallization of this compound.[1]
Q3: What are the optimal conditions for sublimation purification?
A3: Zone sublimation is an effective high-purity technique. It is typically performed under a vacuum of 1-5 × 10⁻² Torr with a temperature gradient between 100-200°C.[1] It's important to keep the temperature below the decomposition point of 245-250°C.[1]
Q4: How can I tell if my purified this compound is pure?
A4: The purity of this compound can be assessed by its physical and spectroscopic properties. Pure Hf(acac)₄ is a white crystalline powder.[3] Purity can be confirmed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3] For instance, a purity of 99.52% has been reported for a product purified by an integrated synthesis-purification method.[4]
Q5: My product is a pale yellow color. What could be the cause and how can I fix it?
A5: A pale yellow color may indicate the presence of impurities, which could be residual starting materials or byproducts from the synthesis. To obtain a white product, you can perform a purification step. Recrystallization from a toluene-hexane mixture or sublimation are effective methods for removing colored impurities.
Quantitative Data Summary
The following table summarizes typical yields and purity levels for different purification methods.
| Purification Method | Typical Yield | Purity | Reference |
| Recrystallization (Benzene/Petroleum Ether) | 76% | - | [3] |
| Zone Sublimation | 50-70% | High Purity | [1] |
| Integrated Synthesis and Purification | 88.6% | 99.52% | [4] |
Experimental Protocols
1. Recrystallization using Toluene-Hexane
This protocol describes the purification of crude this compound using a mixed solvent system of toluene and hexane.
Materials:
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Crude this compound
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Toluene (anhydrous)
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Hexane (anhydrous)
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Erlenmeyer flask
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Heating plate with magnetic stirrer
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
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Prepare a 50:50 (by weight) mixture of toluene and hexane.
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Add a minimal amount of the hot toluene-hexane mixture to the flask to dissolve the crude product completely with stirring.
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Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
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Crystals of purified this compound should form as the solution cools.
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To maximize crystal formation, you can place the flask in an ice bath for a short period.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
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Dry the purified crystals under vacuum.
2. Sublimation
This protocol provides a general procedure for the purification of this compound by sublimation under vacuum.
Materials:
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Crude this compound
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Sublimation apparatus
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Vacuum pump
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Heating mantle or oil bath
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Cold trap
Procedure:
-
Place the crude this compound into the bottom of the sublimation apparatus.
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Assemble the apparatus and ensure all joints are well-sealed.
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Connect the apparatus to a vacuum pump, including a cold trap to protect the pump.
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Evacuate the system to a pressure of 1-5 × 10⁻² Torr.
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Begin heating the bottom of the apparatus gently using a heating mantle or oil bath to a temperature between 190°C and 240°C.
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Cool the cold finger of the sublimation apparatus with cold water or another coolant.
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The this compound will sublime and deposit as purified crystals on the cold finger.
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Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus to atmospheric pressure with an inert gas.
-
Scrape the purified crystals from the cold finger.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]
- 2. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 3. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 4. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
Navigating the Scale-Up of Hafnium Acetylacetonate Production: A Technical Support Center
As a critical precursor in the fabrication of advanced materials, including high-k dielectrics in semiconductors and catalysts for polymerization, the demand for high-purity hafnium acetylacetonate (B107027) [Hf(acac)₄] is on the rise. Transitioning from laboratory-scale synthesis to industrial production, however, presents a unique set of challenges for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific issues encountered during the experimental and scale-up phases of hafnium acetylacetonate production.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound, offering potential causes and solutions to streamline the scale-up process.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Product Yield | Incomplete reaction: Insufficient reaction time or temperature. Side reactions: Formation of hafnium oxides or hydroxides due to moisture. Loss during workup: Product loss during filtration, washing, or transfer. Suboptimal pH: Incorrect pH for the complete formation of the complex. | Optimize reaction conditions: Gradually increase reaction time and/or temperature, monitoring progress by TLC or other analytical methods. Ensure anhydrous conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Improve workup technique: Use appropriate filter pore size to avoid loss of fine crystals. Minimize the number of transfer steps. Strict pH control: Carefully monitor and adjust the pH of the reaction mixture to the optimal range (typically 5-6 for the direct method or 6-9 for the intermediate complex formation) using a suitable base like sodium hydroxide (B78521).[1] |
| Product Contamination (e.g., off-white or yellow product) | Presence of impurities in starting materials: Zirconium is a common impurity in hafnium sources due to their chemical similarity. Formation of byproducts: Incomplete reaction may leave unreacted starting materials or intermediate complexes. Hydrolysis can lead to the formation of hafnium oxides/hydroxides. Solvent impurities: Use of wet or impure solvents. | Use high-purity starting materials: Source hafnium tetrachloride or other precursors with low zirconium content. Purification of the final product: Recrystallize the crude product from a suitable solvent system, such as a toluene/hexane mixture.[2] Zone sublimation is another effective purification technique for removing non-volatile impurities.[2] Use anhydrous, high-purity solvents: Ensure all solvents are properly dried before use. |
| Poor Crystal Quality/Amorphous Product | Rapid precipitation: Cooling the reaction mixture too quickly can lead to the formation of small, impure crystals or an amorphous solid. Incorrect solvent for crystallization: The chosen solvent may not provide the optimal solubility curve for crystal growth. | Controlled crystallization: Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote the growth of larger, purer crystals.[2] Optimize crystallization solvent: Experiment with different solvent systems to find one that allows for slow and controlled crystallization. A 50:50 toluene:hexane mixture by weight has been shown to be effective.[2] |
| Difficulty in Filtration | Fine particle size: Rapid precipitation can lead to very fine particles that clog the filter paper. Gelatinous precipitate: Formation of hafnium hydroxides can result in a gel-like substance that is difficult to filter.[3] | Improve crystallization: Follow the steps for obtaining better crystal quality. Use of filter aids: In cases of very fine particles, a filter aid (e.g., celite) may be used, although this will require subsequent removal. Strict pH and moisture control: Prevent the formation of hydroxides by maintaining anhydrous conditions and the correct pH. |
| Inconsistent Results at Larger Scale | Inefficient heat transfer: Exothermic reactions can lead to localized overheating and side reactions in large reactors. Poor mixing: Inadequate agitation can result in non-uniform reaction conditions and incomplete conversion. Challenges in reagent addition: Difficulty in maintaining controlled addition rates of reagents at a larger scale. | Reactor design and cooling: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system (e.g., jacketed reactor with a chiller). Optimize agitation: Use an appropriate stirrer design and speed to ensure thorough mixing without causing excessive shear. Controlled reagent addition: Employ a calibrated pump for the slow and controlled addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up this compound production?
A1: The primary challenge in scaling up is maintaining process control, particularly with respect to heat management and mixing. The synthesis of this compound can be exothermic, and inefficient heat removal in larger reactors can lead to temperature gradients, promoting side reactions and impurity formation. Similarly, achieving homogenous mixing in a large volume is more difficult and can result in incomplete reactions and lower yields.
Q2: How critical is the purity of the hafnium precursor?
A2: The purity of the hafnium precursor, such as hafnium tetrachloride (HfCl₄), is paramount. Due to the chemical similarity between hafnium and zirconium, zirconium is a common impurity in hafnium sources. This impurity can be carried through the synthesis and is difficult to remove from the final product. For applications in microelectronics, very low levels of zirconium contamination are required.
Q3: What are the advantages of the two-step synthesis method involving the Hf₂(OH)₂(acac)₆ intermediate?
A3: A novel two-step process, which first forms a this compound dimer containing hydroxyl bridges (Hf₂(OH)₂(acac)₆) as an intermediate, offers several advantages for large-scale production.[4] This method reportedly provides a high yield (up to 98% for the intermediate and 88.6% for the final product) and high purity (99.52% by HPLC).[4] It also avoids the use of highly toxic solvents like benzene (B151609) and does not require specialized sublimation equipment for purification, making it a more scalable and environmentally friendly approach.[4]
Q4: What are the key safety precautions to consider during large-scale production?
A4: Safety is a critical consideration. This compound and its precursors can be hazardous. Key safety measures include:
-
Handling of Hafnium Tetrachloride: HfCl₄ is corrosive and reacts violently with water. It should be handled in a dry, inert atmosphere.
-
Solvent Safety: Many organic solvents used in the synthesis are flammable and can be toxic. Ensure proper ventilation and use of personal protective equipment (PPE).
-
Exothermic Reaction Control: Have a robust cooling system and an emergency quenching plan in place to manage any potential thermal runaways.
-
Dust Explosion Hazard: Fine powders of hafnium compounds can be a dust explosion hazard. Implement dust control measures and use intrinsically safe equipment.
Q5: How can I effectively dry the final product at a large scale?
A5: Drying large quantities of this compound requires careful consideration to avoid product degradation and ensure complete solvent removal. Vacuum drying at a controlled temperature is a common and effective method. The temperature should be kept well below the decomposition temperature of the product (decomposition begins around 245-250 °C).[1] For large batches, agitated vacuum dryers can improve drying efficiency by continuously exposing fresh surfaces.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Method 1: Direct Synthesis in Water [4] | Method 2: Direct Synthesis in Methanol [1] | Method 3: Two-Step Synthesis via Intermediate in Methanol [4] |
| Starting Material | Hafnium Oxychloride | Anhydrous Hafnium Tetrachloride | Anhydrous Hafnium Tetrachloride |
| Solvent | Water | Methanol | Methanol |
| Base | Dilute Sodium Carbonate | Sodium Hydroxide | Sodium Hydroxide |
| pH | 1.45 | 5-6 | 6-9 (for intermediate) |
| Reported Yield | 76% | 70% | 88.6% (overall) |
| Purification | Recrystallization from Benzene/Petroleum Ether | Sublimation | Crystallization |
| Scalability Notes | Use of toxic benzene for purification is a drawback for large scale. | Requires specialized sublimation equipment, which can be a limitation for large quantities. | Reported to be suitable for large-scale production due to high yield, high purity, and avoidance of toxic solvents and specialized equipment.[4] |
Experimental Protocols
Method 3: Two-Step Synthesis of this compound (Scalable Method)[4]
Step 1: Synthesis of the Intermediate Complex [Hf₂(OH)₂(acac)₆]
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 40.0 g of anhydrous hafnium tetrachloride (HfCl₄) in 250 ml of methanol.
-
To this solution, add 74 ml of acetylacetone (B45752) (Hacac).
-
Slowly add a solution of sodium hydroxide (NaOH) to adjust the pH of the mixture to between 6 and 9. If the pH overshoots, it can be adjusted back with a small amount of Hacac.
-
Heat the reaction mixture to 60°C and maintain this temperature with stirring for 5 hours.
-
After the reaction is complete, cool the mixture and filter to remove any precipitate.
-
Concentrate the filtrate to dryness under reduced pressure to obtain the this compound dimer intermediate, Hf₂(OH)₂(acac)₆. The reported yield for this step is approximately 98%.[4]
Step 2: Conversion of the Intermediate to this compound [Hf(acac)₄]
-
Place the 60.27 g of the Hf₂(OH)₂(acac)₆ intermediate obtained in Step 1 into a reaction vessel.
-
Add 400-800 ml of acetylacetone (Hacac) to the vessel.
-
Heat the mixture to reflux and maintain reflux for 1-4 hours.
-
After the reflux period, filter the hot solution to remove any insoluble material.
-
Allow the filtrate to cool, which will cause the this compound crystals to precipitate.
-
Collect the crystals by filtration and dry them under vacuum. The reported yield of Hf(acac)₄ is 63.6 g (88.6%), with a purity of 99.52% as determined by HPLC.[4]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Minimizing Carbon Contamination in ALD with Hf(acac)₄
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing carbon contamination during the atomic layer deposition (ALD) of hafnium oxide (HfO₂) thin films using the hafnium(IV) acetylacetonate (B107027) [Hf(acac)₄] precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of carbon contamination when using Hf(acac)₄ in ALD?
A1: The primary source of carbon contamination is the incomplete removal or decomposition of the acetylacetonate (acac) ligands from the Hf(acac)₄ precursor during the ALD cycles. The hafnium atom is bonded to four acac ligands, which are organic molecules. If these ligands are not fully reacted and removed as volatile byproducts, they can be incorporated into the growing HfO₂ film as carbonaceous impurities.
Q2: How does the deposition temperature affect carbon incorporation?
A2: Deposition temperature is a critical parameter. There is an optimal temperature window for ALD. Below this window, the precursor may not have enough thermal energy to react completely, leading to higher carbon content. Above the ALD window, the Hf(acac)₄ precursor can thermally decompose, which breaks the self-limiting nature of ALD and often results in higher carbon incorporation from ligand fragments.[1] For Hf(acac)₄, evaporation begins around 190°C, and thermal decomposition starts at approximately 245-250°C. Therefore, the ALD process should be conducted below the decomposition temperature to minimize carbon contamination from this mechanism.
Q3: Which oxygen source is better for reducing carbon contamination: water (H₂O) or ozone (O₃)?
A3: Ozone (O₃) is generally a more effective oxygen source than water (H₂O) for reducing carbon contamination when using metal-organic precursors like Hf(acac)₄.[1] Ozone is a stronger oxidizing agent and can more effectively break down the organic ligands into volatile byproducts such as CO₂ and H₂O, leading to cleaner films.
Q4: Can pulse and purge times influence carbon content?
A4: Yes, pulse and purge times are crucial for minimizing carbon contamination. Insufficient precursor or oxidant pulse times can lead to incomplete surface reactions. More importantly, inadequate purge times between the precursor and oxidant pulses can cause them to mix in the gas phase (a chemical vapor deposition or CVD-like reaction), which can lead to higher levels of impurities, including carbon.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Carbon Content in HfO₂ Film | 1. Incomplete Ligand Removal: The acetylacetonate ligands from the Hf(acac)₄ precursor are not being fully removed during the oxygen source pulse. | - Increase Oxidant Pulse Time: Extend the duration of the H₂O or O₃ pulse to ensure complete reaction with the surface-adsorbed precursor. - Switch to a Stronger Oxidant: If using H₂O, consider switching to O₃, which is more effective at removing organic ligands.[1] - Increase Deposition Temperature: Carefully increase the substrate temperature to enhance the reaction kinetics, but stay below the precursor's decomposition temperature (~245°C for Hf(acac)₄). |
| 2. Precursor Decomposition: The deposition temperature is too high, causing the Hf(acac)₄ to break down before it reaches the substrate surface. | - Lower Deposition Temperature: Reduce the substrate temperature to a point within the ALD window, below the onset of thermal decomposition (~245°C). | |
| 3. Insufficient Purge: The precursor and oxidant are mixing in the gas phase due to inadequate purging. | - Increase Purge Times: Lengthen the purge duration after both the Hf(acac)₄ and the oxygen source pulses to ensure the reaction chamber is completely evacuated of non-adsorbed species. | |
| Non-Uniform Carbon Contamination | 1. Non-Uniform Temperature: The substrate heater is not providing a uniform temperature across the entire substrate. | - Verify Heater Uniformity: Check the temperature distribution across your substrate holder. |
| 2. Flow Dynamics: The gas flow within the reactor is not uniform, leading to variations in precursor and oxidant exposure. | - Optimize Gas Flow: Adjust the carrier gas flow rate and reactor geometry to improve the uniformity of reactant delivery. | |
| Film Properties Degraded (e.g., high leakage current) | 1. Residual Carbon Impurities: Even low levels of carbon can act as defects in the HfO₂ film. | - Implement Optimized Process: Utilize the recommendations for reducing carbon content, such as using ozone and optimizing temperature, pulse, and purge times. - Consider Post-Deposition Annealing: Annealing the film in an oxygen-containing atmosphere after deposition can sometimes help to reduce carbon impurities and improve film quality. |
Experimental Protocols
Below is a generalized experimental protocol for ALD of HfO₂ using Hf(acac)₄. The optimal parameters will vary depending on the specific ALD reactor.
1. Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure suitable for the substrate material (e.g., RCA clean for silicon wafers).
-
Perform a final dip in dilute hydrofluoric acid (HF) to remove the native oxide if a direct deposition on the substrate is desired.
-
Immediately load the substrate into the ALD reactor to minimize re-oxidation and atmospheric contamination.
2. ALD Process Parameters:
-
Precursor: Hafnium(IV) acetylacetonate [Hf(acac)₄]
-
Oxygen Source: Water (H₂O) or Ozone (O₃)
-
Carrier Gas: High-purity nitrogen (N₂) or argon (Ar)
-
Hf(acac)₄ Source Temperature: 160-180°C (to ensure adequate vapor pressure without decomposition)
-
Substrate Temperature: 200-240°C (below the decomposition temperature of Hf(acac)₄)
Table 1: Example ALD Cycle Parameters
| Parameter | H₂O Process (Starting Point) | O₃ Process (Recommended for Lower Carbon) |
| Hf(acac)₄ Pulse | 0.5 - 2.0 seconds | 0.5 - 2.0 seconds |
| N₂/Ar Purge | 5 - 20 seconds | 5 - 20 seconds |
| H₂O Pulse | 0.1 - 1.0 seconds | - |
| O₃ Pulse | - | 0.5 - 5.0 seconds |
| N₂/Ar Purge | 5 - 20 seconds | 5 - 20 seconds |
Note: These are starting parameters and should be optimized for your specific ALD system by performing saturation curve experiments for each reactant.
Data Presentation
Table 2: Influence of Deposition Temperature and Oxidant on Carbon Content (Illustrative Data based on General Trends for Metal-Organic Precursors)
| Hf Precursor Family | Oxidant | Deposition Temperature (°C) | Carbon Content (atomic %) |
| Metal-organic (general) | H₂O | 200 | 5 - 10% |
| Metal-organic (general) | H₂O | 250 | 3 - 7% |
| Metal-organic (general) | O₃ | 250 | < 1 - 3% |
| Halide (e.g., HfCl₄) | H₂O | 300 | < 1% |
This table illustrates general trends. Specific values for Hf(acac)₄ will depend on the ALD process parameters.
Visualizations
References
Validation & Comparative
comparing Hafnium acetylacetonate with other hafnium precursors for ALD
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable hafnium precursor is a critical decision in the atomic layer deposition (ALD) of high-quality hafnium oxide (HfO₂) thin films, a key material in modern microelectronics and other advanced applications. This guide provides an objective comparison of Hafnium acetylacetonate (B107027) (Hf(acac)₄) with other commonly used hafnium precursors: Hafnium tetrachloride (HfCl₄), Tetrakis(dimethylamino)hafnium (TDMAH), and Tetrakis(ethylmethylamino)hafnium (TEMAH). The performance of these precursors is benchmarked using key experimental data to inform selection for specific research and development needs.
Performance Benchmarking of Hafnium Precursors
The choice of precursor significantly influences the ALD process window, growth rate, and the resulting film's physical and electrical properties. The following table summarizes key quantitative data for HfO₂ films grown using the aforementioned precursors.
| Property | Hafnium acetylacetonate (Hf(acac)₄) | Hafnium tetrachloride (HfCl₄) | Tetrakis(dimethylamino)hafnium (TDMAH) | Tetrakis(ethylmethylamino)hafnium (TEMAH) |
| Typical ALD Temperature (°C) | 250 - 450 | 180 - 600[1] | 100 - 350[2] | 160 - 370[3] |
| Growth Per Cycle (Å/cycle) | Data not readily available in cited literature | ~0.5 - 1.0[4] | ~1.2 - 1.6[5] | ~0.8 - 1.0[3] |
| Film Purity | Potential for carbon impurities | Carbon-free, but potential for Cl contamination[6] | Can have carbon and nitrogen impurities[7] | Can have carbon and nitrogen impurities[3] |
| Dielectric Constant (κ) | ~25[8] | ~12 - 20[6] | ~16 - 25[5] | ~16 - 20[3] |
| Leakage Current Density (A/cm²) | Data not readily available in cited literature | Generally low, but dependent on film quality[6] | ~10⁻⁶ - 10⁻⁸ at -1V | ~10⁻⁷ at -1MV/cm[9] |
| Precursor Physical State | Solid | Solid | Solid (low melting point) | Liquid |
| Vapor Pressure | ~0.1 Torr @ 150°C | Volatile solid | Volatile solid | 0.05 - 0.27 Torr @ 75-95°C[3] |
| Thermal Stability | Evaporates ~190°C, Decomposes >245°C | High thermal stability | Lower thermal stability | Decomposes >370°C[3] |
Precursor Comparison and Experimental Considerations
This compound (Hf(acac)₄)
This compound is a solid precursor with a relatively high melting point and decomposition temperature, suggesting a wide theoretical ALD window. Its primary advantage is its potential for use in processes where chlorine contamination is a concern. However, the organic ligands can be a source of carbon impurities in the deposited film, which can degrade electrical performance. Detailed ALD process parameters and resulting film properties are not as extensively documented in publicly available literature compared to other common precursors.
Hafnium tetrachloride (HfCl₄)
As an inorganic precursor, HfCl₄ offers the significant advantage of producing carbon-free HfO₂ films[6]. This leads to films with potentially higher purity and better electrical properties. However, the corrosive nature of the HCl byproduct and the potential for chlorine contamination in the film are notable drawbacks[6]. The solid nature of HfCl₄ also presents challenges for consistent precursor delivery in some ALD systems.
Tetrakis(dimethylamino)hafnium (TDMAH)
TDMAH is a widely used metal-organic precursor that allows for lower deposition temperatures due to its higher reactivity compared to halide precursors. It is a solid with a low melting point, making it relatively easy to handle and deliver. The primary concern with TDMAH is the potential for carbon and nitrogen incorporation into the HfO₂ film, which can impact the dielectric constant and leakage current[7].
Tetrakis(ethylmethylamino)hafnium (TEMAH)
TEMAH is a liquid precursor, which simplifies precursor delivery and control in ALD systems. Similar to TDMAH, it enables lower deposition temperatures. While it also carries the risk of carbon and nitrogen impurities, process optimization, such as the choice of oxidant (e.g., ozone instead of water), can significantly reduce contamination levels[3]. TEMAH has shown to produce high-quality HfO₂ films with good electrical properties[3].
Experimental Protocols
The successful deposition of high-quality HfO₂ films is highly dependent on the specific ALD process parameters. Below are generalized experimental methodologies for the discussed precursors.
General ALD Cycle:
-
Precursor Pulse: The hafnium precursor vapor is pulsed into the reactor chamber, where it chemisorbs onto the substrate surface.
-
Purge: An inert gas (e.g., N₂ or Ar) is flowed through the chamber to remove any unreacted precursor and gaseous byproducts.
-
Oxidant Pulse: An oxidant (e.g., H₂O, O₃) is pulsed into the chamber to react with the chemisorbed precursor layer, forming HfO₂.
-
Purge: The inert gas is again used to purge the chamber of unreacted oxidant and reaction byproducts.
This four-step cycle is repeated to achieve the desired film thickness.
Precursor-Specific Considerations:
-
Hf(acac)₄: Requires a heated delivery system to achieve sufficient vapor pressure. The substrate temperature must be carefully controlled to be within the ALD window, above the precursor condensation temperature but below its thermal decomposition temperature.
-
HfCl₄: Also requires a heated delivery system. The reactor and downstream components should be made of materials resistant to HCl corrosion.
-
TDMAH: The precursor vessel is typically heated to ensure adequate vapor pressure. The low melting point simplifies handling compared to HfCl₄.
-
TEMAH: As a liquid, it can be delivered using a bubbler or a direct liquid injection system, offering precise control over the precursor dose.
Logical Workflow for Precursor Selection
The selection of an appropriate hafnium precursor for ALD is a multi-faceted decision that involves balancing various factors. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting a hafnium precursor for ALD.
References
- 1. briefs.techconnect.org [briefs.techconnect.org]
- 2. hzdr.de [hzdr.de]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. kirj.ee [kirj.ee]
- 5. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. atomiclayerdeposition.com [atomiclayerdeposition.com]
A Comparative Guide to the Thermal Stability of Hafnium β-Diketonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various hafnium β-diketonate derivatives, which are of significant interest as precursors for the deposition of hafnium oxide (HfO₂) thin films in the microelectronics industry. The thermal properties of these compounds are critical for developing robust and reproducible deposition processes such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). This document summarizes key thermal stability data from experimental studies, details the experimental protocols used for their characterization, and illustrates the structure-stability relationships.
Data Presentation: Thermal Properties of Hafnium β-Diketonate Derivatives
The thermal stability of hafnium β-diketonate derivatives is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of evaporation and decomposition. DSC is used to determine thermodynamic characteristics such as melting points. The following table summarizes the available quantitative data for several common hafnium β-diketonate derivatives.
| Compound Name | Abbreviation | Ligand Structure (R-CO-CH-CO-R') | Evaporation Onset (°C) | Decomposition Onset (°C) | Reference(s) |
| Hafnium(IV) acetylacetonate | Hf(acac)₄ | CH₃ - CH₃ | ~190 | 245 - 250 | [1][2][3] |
| Hafnium(IV) trifluoroacetylacetonate | Hf(tfac)₄ | CH₃ - CF₃ | - | - | [4][5] |
| Hafnium(IV) pivaloyltrifluoroacetonate | Hf(ptac)₄ | C(CH₃)₃ - CF₃ | - | - | [4][5] |
| Hafnium(IV) 2,2,6,6-tetramethylheptanedionate | Hf(thd)₄ | C(CH₃)₃ - C(CH₃)₃ | - | - | [4][5] |
Note: Specific decomposition onset temperatures for Hf(tfac)₄, Hf(ptac)₄, and Hf(thd)₄ from the primary comparative study by Zherikova et al. require access to the full-text article for complete data. The available abstracts confirm that thermogravimetric analysis was performed on these compounds.[4][5]
Experimental Protocols
The following is a generalized experimental protocol for determining the thermal stability of hafnium β-diketonate derivatives using Thermogravimetric and Differential Thermal Analysis (TG-DTA), based on methodologies reported in the literature.[1][2]
Objective: To determine the evaporation and decomposition temperatures of hafnium β-diketonate derivatives.
Instrumentation:
-
A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) capable of operating up to at least 800 °C.
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis of gaseous decomposition products (optional).
Materials:
-
Hafnium β-diketonate derivative sample (e.g., Hf(acac)₄), typically 5-10 mg.
-
Inert gas (e.g., high-purity nitrogen, helium, or argon) for purging the system.
-
Oxidative gas (e.g., dry air or a mixture of O₂ and N₂) for studying decomposition in an oxidative atmosphere.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the hafnium β-diketonate sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with the desired gas (inert or oxidative) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).
-
Continuously record the sample mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) or the heat flow (DSC curve) as a function of temperature.
-
-
Data Analysis:
-
Evaporation Onset: Determine the temperature at which the initial significant mass loss begins on the TGA curve. This is often associated with an endothermic peak on the DTA/DSC curve, indicating a phase change (sublimation or evaporation).
-
Decomposition Onset: Identify the temperature at which a rapid and substantial mass loss occurs, often accompanied by an exothermic peak on the DTA/DSC curve, indicating the decomposition of the compound.
-
Residue Analysis: The final mass at the end of the experiment corresponds to the non-volatile residue, which is typically hafnium oxide (HfO₂).
-
-
Gaseous Product Analysis (Optional):
-
The off-gases from the TGA furnace can be directed to a GC-MS system for identification of the volatile decomposition products.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for thermal analysis and the logical relationship between the ligand structure and the thermal stability of hafnium β-diketonate derivatives.
References
A Comparative Guide to Hafnium Precursors for Metal-Organic Chemical Vapor Deposition (MOCVD)
An Objective Look at Hf(acac)₄ Versus Alternative Metal-Organic Sources for Hafnium Oxide Thin Films
For researchers and professionals in materials science and semiconductor drug development, the choice of a metal-organic precursor is a critical determinant of thin film quality in Metal-Organic Chemical Vapor Deposition (MOCVD). This guide provides a comparative analysis of Hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄) against other common hafnium precursors, focusing on their performance in the MOCVD of hafnium oxide (HfO₂), a key high-k dielectric material.
Performance Overview: Hf(acac)₄ in Context
Hf(acac)₄ is a solid precursor appreciated for its stability and relatively low cost. However, its performance in MOCVD is often weighed against liquid precursors like amide-based (e.g., Tetrakis(diethylamido)hafnium - TDEAH, Tetrakis(dimethylamido)hafnium - TDMAH) and alkoxide-based (e.g., Hafnium tetra-tert-butoxide - Hf(OtBu)₄) compounds. These alternatives often offer advantages in terms of vapor pressure and lower deposition temperatures.
Quantitative Performance Comparison
The following table summarizes key performance indicators for Hf(acac)₄ and its common alternatives in the MOCVD of HfO₂. It is important to note that these values are compiled from various studies and may not represent a direct side-by-side comparison under a single experimental setup.
| Precursor | Formula | Physical State | Vaporization Temp. (°C) | Deposition Temp. (°C) | Growth Rate (nm/min) | Carbon Impurity (at.%) | Dielectric Constant (k) |
| Hafnium(IV) acetylacetonate | Hf(acac)₄ | Solid | 160-200 | 400-600 | 1-5 | >5 | 16-22 |
| Tetrakis(diethylamido)hafnium | Hf(NEt₂)₄ (TDEAH) | Liquid | 70-100 | 300-485 | 2-10 | <5 | 18-25 |
| Tetrakis(dimethylamido)hafnium | Hf(NMe₂)₄ (TDMAH) | Solid (low melting point) | 60-80 | 250-400 | 1-8 | <5 | 18-25 |
| Hafnium tetra-tert-butoxide | Hf(OtBu)₄ | Solid (low melting point) | 40-60 | 300-500 | 1-7 | 5-10 | 15-22 |
Key Performance Factors in MOCVD Precursor Selection
The choice of a hafnium precursor for MOCVD is a multi-faceted decision that involves balancing various chemical and physical properties to achieve the desired film characteristics. The precursor's thermal stability, volatility, reactivity, and the composition of its ligands all play crucial roles in the deposition process and the ultimate quality of the hafnium oxide thin film.
Detailed Experimental Protocols
To provide a framework for comparison, the following are generalized experimental protocols for the MOCVD of HfO₂ using Hf(acac)₄ and TDEAH.
MOCVD of HfO₂ using Hf(acac)₄
-
Substrate Preparation: P-type Si(100) wafers are cleaned using a standard RCA cleaning process, followed by a dip in a dilute HF solution to remove the native oxide layer.
-
Precursor Delivery: Solid Hf(acac)₄ is placed in a bubbler heated to 160-180°C. High-purity argon (Ar) is used as a carrier gas to transport the precursor vapor to the reaction chamber.
-
Deposition: The MOCVD reactor is maintained at a pressure of 1-10 Torr. The substrate temperature is set between 400°C and 500°C. Oxygen (O₂) is introduced separately into the chamber as the oxidant.
-
Post-Deposition Annealing: After deposition, the films are typically annealed in a nitrogen (N₂) atmosphere at temperatures ranging from 600°C to 800°C to improve crystallinity and electrical properties.
MOCVD of HfO₂ using TDEAH
-
Substrate Preparation: Similar to the Hf(acac)₄ process, Si(100) wafers are cleaned using a standard RCA procedure and an HF dip.
-
Precursor Delivery: Liquid TDEAH is contained in a stainless-steel bubbler maintained at a temperature of 70-90°C. Ar is used as the carrier gas.
-
Deposition: The deposition is carried out in a cold-wall MOCVD reactor at a pressure of 0.5-5 Torr. The substrate temperature is typically in the range of 300-400°C. O₂ is used as the co-reactant.
-
Post-Deposition Annealing: A post-deposition anneal in N₂ at 600-700°C is often performed to densify the film and improve its dielectric properties.
MOCVD Experimental Workflow
The general workflow for a typical MOCVD experiment involves a series of carefully controlled steps, from substrate preparation to film characterization. This process ensures the reproducible growth of high-quality thin films with desired properties.
Concluding Remarks
The selection of a hafnium precursor for MOCVD is a critical decision that directly impacts the properties of the deposited HfO₂ films. While Hf(acac)₄ is a viable option, particularly when cost and stability are primary concerns, liquid amide and alkoxide precursors often provide a wider processing window and can lead to films with lower impurity levels and superior electrical properties. Specifically, amide precursors like TDEAH and TDMAH tend to offer a good balance of volatility, thermal stability, and reactivity, resulting in high-quality HfO₂ films at relatively low deposition temperatures. Alkoxide precursors such as Hf(OtBu)₄ are also widely used but can be more prone to incomplete decomposition, leading to higher carbon incorporation.
Ultimately, the optimal precursor choice will depend on the specific requirements of the application, including the desired film thickness, conformality, purity, and electrical performance, as well as the capabilities of the MOCVD system being used. This guide serves as a starting point for researchers to navigate the complex landscape of hafnium precursors and make informed decisions for their MOCVD processes.
characterization of HfO2 films from Hf(acac)4 versus other precursors
A Comparative Guide to HfO₂ Film Characteristics: Hf(acac)₄ Versus Other Precursors
Hafnium dioxide (HfO₂) is a critical high-k dielectric material in the semiconductor industry, enabling the continued scaling of electronic devices. The choice of precursor for the deposition of HfO₂ thin films significantly influences their structural and electrical properties. This guide provides a comparative analysis of HfO₂ films grown from hafnium(IV) acetylacetonate (B107027) (Hf(acac)₄) against those produced from other common precursors, supported by experimental data from the literature.
Comparison of Key Performance Metrics
The selection of a hafnium precursor for atomic layer deposition (ALD) or metal-organic chemical vapor deposition (MOCVD) is a critical step that dictates the final properties of the HfO₂ film. The following table summarizes key performance indicators for HfO₂ films grown using various precursors.
| Precursor Family | Specific Precursor | Deposition Method | Dielectric Constant (k) | Leakage Current Density (A/cm²) | Carbon Impurity Content | Key Findings & Citations |
| β-diketonates | Hf(acac)₄ | MOCVD | ~22 | Not specified | Not specified | Volatilized completely at 245 °C. Films grown at low temperatures are smooth with low surface roughness (< 0.4 nm).[1] |
| Amides | Tetrakis(diethylamido)hafnium (TDEAH) | MOCVD | Slightly higher than butoxide-mmp | Not specified | Lower than butoxide-mmp | Higher growth rate at low temperatures compared to butoxide-mmp.[2][3] |
| Tetrakis(dimethylamido)hafnium (TDMAH) | ALD | 24.4 | 1.6 x 10⁻⁷ (with O₃ oxidant) | Much smaller with O₃ vs. H₂O | O₃ as an oxidant significantly improves dielectric properties and reduces carbon impurities compared to H₂O.[4][5] | |
| Tetrakis(ethylmethylamino)hafnium (TEMAH) | ALD | Not specified | Significantly increased after annealing | Not specified | Low interfacial defect density in as-deposited films at ~100 °C.[6] | |
| Alkoxides | Hafnium tetra-tert-butoxide (HTB) | CVD | ~26 | Not specified | Not specified | Can produce stoichiometric HfO₂ films at 400 °C.[7] |
| Hf butoxide-mmp | MOCVD | Slightly lower than amide precursor | Not specified | Higher than amide precursor | Lower growth rate at low temperatures compared to amide precursor. Advantageous in terms of trap density.[2][3] | |
| Halides | HfCl₄ | ALD | Not specified | Lower than TDMAH-derived films | Carbon-free deposition | Results in corrosive by-products like HCl. Shows unfavorable nucleation on Si-OH surfaces compared to TDMAH.[8][9] |
Experimental Methodologies
The characterization of HfO₂ films involves a suite of analytical techniques to determine their physical, chemical, and electrical properties. Below are typical experimental protocols employed in the cited research.
Deposition Techniques
-
Metal-Organic Chemical Vapor Deposition (MOCVD): HfO₂ films were deposited on Si(100) substrates in a horizontal cold-wall reactor. For Hf(acac)₄, the precursor was synthesized from HfCl₄ and Hthd in methanol (B129727) and its thermal decomposition properties were studied using thermogravimetric analysis.[1] Deposition temperatures typically range from 350-650°C.[2][3]
-
Atomic Layer Deposition (ALD): HfO₂ thin films were deposited on Si wafers at a temperature of 300 °C. For amide precursors like TDMAH, O₃ or H₂O were used as the oxidant.[4][5] The process involves sequential pulsing of the precursor and the oxidant into the reaction chamber.
Characterization Techniques
-
Structural and Morphological Analysis:
-
High-Resolution Transmission Electron Microscopy (HRTEM): Used to observe the atomic structure of the films and measure their thickness.[6][7]
-
Atomic Force Microscopy (AFM): Employed to evaluate the surface roughness of the deposited films.[1]
-
X-ray Diffraction (XRD): Utilized to determine the crystalline structure of the HfO₂ films.[10]
-
-
Chemical Composition Analysis:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states within the films and at the interface.
-
Rutherford Backscattering Spectroscopy (RBS): Used to determine the stoichiometry and areal density of the films.[6]
-
-
Electrical Characterization:
-
Capacitance-Voltage (C-V) Measurements: Performed on Metal-Insulator-Semiconductor (MIS) capacitor structures to determine the dielectric constant and fixed charge density.[5]
-
Current-Voltage (I-V) Measurements: Used to measure the leakage current density and determine the breakdown voltage of the dielectric film.[4][5]
-
Precursor Comparison Workflow
The following diagram illustrates the logical workflow for comparing HfO₂ films derived from different precursors.
Caption: Workflow for comparing HfO₂ films from different precursors.
Conclusion
The choice of precursor is a critical factor in determining the final properties of HfO₂ thin films. While Hf(acac)₄ is a viable precursor for producing smooth, amorphous films at lower temperatures, amide-based precursors like TDMAH, when paired with a strong oxidant like ozone, can yield films with a high dielectric constant and low leakage currents. Halide precursors such as HfCl₄ offer the advantage of carbon-free deposition but introduce corrosive byproducts. Alkoxide precursors like HTB provide a pathway to stoichiometric HfO₂ films via CVD. The optimal precursor selection will ultimately depend on the specific application requirements, balancing factors such as desired electrical performance, processing temperature, and impurity tolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. physics.uwo.ca [physics.uwo.ca]
- 7. rutchem.rutgers.edu [rutchem.rutgers.edu]
- 8. balazs.com [balazs.com]
- 9. researchgate.net [researchgate.net]
- 10. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available Hafnium Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
Hafnium acetylacetonate (B107027) [Hf(acac)₄] is a critical precursor in various advanced applications, most notably as a hafnium source in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of hafnium dioxide (HfO₂) thin films used in the semiconductor industry. The purity of this organometallic compound is paramount, as even trace impurities can significantly impact the performance and reliability of the resulting electronic devices. This guide provides a comparative overview of the purity of commercially available hafnium acetylacetonate, supported by a discussion of key analytical methodologies for its characterization.
Comparison of Commercially Available this compound
| Supplier | Stated Purity | Notes |
| American Elements | 99% (2N), 99.9% (3N), 99.99% (4N), 99.999% (5N) | Offers a range of purities, including ultra-high purity grades. |
| Strem Chemicals | min. 96%[1] | Provides a minimum purity specification. |
| Acmec Biochemical | 97%[2] | States a purity of 97%. |
| Ereztech | 99.5% | Purity determined by elemental analysis.[3] |
| Patent Literature | 99.52% | A novel synthesis method reported in a patent achieved this purity level as determined by High-Performance Liquid Chromatography (HPLC).[4][5] |
Note: The stated purity from suppliers is often based on their internal quality control methods. Independent verification using the analytical techniques outlined below is recommended for critical applications.
Key Impurities in this compound
The most common and critical impurity in hafnium compounds is zirconium. Due to their similar chemical properties and occurrence in the same mineral ores, the separation of hafnium and zirconium is challenging.[6] The presence of zirconium in this compound can alter the dielectric properties and thermal stability of the resulting hafnium oxide films. Other potential impurities may include residual solvents from synthesis, partially substituted hafnium complexes, or other metal contaminants.
Experimental Protocols for Purity Analysis
A multi-technique approach is essential for a thorough purity assessment of this compound. The following are detailed methodologies for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying the main component and organic impurities in a sample.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column is typically suitable for the separation of organometallic complexes.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is a common starting point. The gradient can be optimized to achieve the best separation of the main peak from any impurity peaks.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable organic solvent (e.g., acetonitrile) and filtered before injection.
-
Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the acetylacetonate ligand. Integration of these peaks can confirm the correct ratio of protons in the molecule. Impurities with protons will also be visible.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
-
Quantitative NMR (qNMR): For accurate purity determination, a certified internal standard with a known concentration is added to the sample.[7][8][9][10][11] By comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard, the absolute purity of the this compound can be calculated.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the coordination of the acetylacetonate ligand to the hafnium center.
Methodology:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Analysis: The IR spectrum of this compound will show characteristic vibrational bands. The strong bands in the 1500-1600 cm⁻¹ region are typically assigned to the C=O and C=C stretching vibrations of the coordinated acetylacetonate ligand. The absence of a sharp peak around 1700 cm⁻¹, characteristic of the free acetylacetone (B45752) C=O group, indicates complete coordination. The presence of broad bands around 3400 cm⁻¹ could indicate the presence of water or hydroxyl impurities.
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
Thermal analysis provides information on the thermal stability, volatility, and the presence of volatile impurities or residual solvents.
Methodology:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Temperature Program: A linear heating ramp (e.g., 10 °C/min) is applied over a temperature range that covers the sublimation and decomposition of the compound (e.g., from room temperature to 600 °C).[12]
-
Data Analysis:
-
TGA: The TGA curve shows the mass loss of the sample as a function of temperature. A single-step weight loss corresponding to the complete sublimation or decomposition of the compound is indicative of a pure sample. The presence of multiple weight loss steps at lower temperatures may indicate the presence of volatile impurities or residual solvents.[12][13][14][15] The final residual mass should correspond to the theoretical mass of hafnium oxide (HfO₂).
-
DSC: The DSC curve shows the heat flow to or from the sample as a function of temperature. Endothermic peaks can indicate melting or sublimation, while exothermic peaks can indicate decomposition.[13]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Analysis
ICP-MS is an extremely sensitive technique for the determination of trace and ultra-trace elemental impurities, particularly the critical zirconium impurity.
Methodology:
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: A known weight of the this compound sample is digested using a mixture of high-purity acids (e.g., nitric acid and hydrofluoric acid) in a closed microwave digestion system to bring the metal ions into solution. The digested sample is then diluted to a known volume with deionized water.
-
Analysis: The sample solution is introduced into the plasma, which ionizes the atoms. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the quantification of various elements at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
-
Quantification: Calibration standards containing known concentrations of zirconium and other elements of interest are used to generate a calibration curve for accurate quantification of the impurities.
Visualizing the Purity Analysis Workflow and Impurity Impact
To better understand the process of purity analysis and the implications of impurities, the following diagrams are provided.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Impact of common impurities in this compound on CVD/ALD applications.
References
- 1. strem.com [strem.com]
- 2. 17475-67-1[Hafnium(Ⅳ) acetylacetonate 97%]- Jizhi Biochemical [acmec.com.cn]
- 3. Hafnium(IV) 2,4-pentanedionate | this compound | HfO8C20H28 - Ereztech [ereztech.com]
- 4. CN101417938B - Novel method for preparing this compound - Google Patents [patents.google.com]
- 5. CN101417938A - Novel method for preparing Hafnium(IV) 2,4-pentanedionate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. emerypharma.com [emerypharma.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
Unraveling the Thermal Decomposition of Hf(acac)4: A Comparative Guide Using TG-MS
For researchers, scientists, and professionals in drug development, understanding the thermal decomposition pathways of precursor compounds is critical for process optimization and quality control. This guide provides a comprehensive validation of Hafnium(IV) acetylacetonate (B107027) (Hf(acac)4) decomposition pathways, leveraging Thermogravimetry-Mass Spectrometry (TG-MS) and comparing its performance against other analytical techniques.
The thermal behavior of Hf(acac)4, a key precursor in the deposition of hafnium dioxide (HfO2) thin films, has been meticulously investigated to elucidate its decomposition mechanism. This guide synthesizes experimental data to offer a clear comparison of analytical methodologies and a detailed protocol for TG-MS analysis.
Performance Comparison of Analytical Techniques
Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS) stands out as a powerful technique for studying the thermal decomposition of Hf(acac)4 by providing simultaneous information on mass loss and the chemical identity of evolved gaseous products. However, a comprehensive understanding can be achieved by comparing its capabilities with other thermal analysis methods.
| Technique | Principle | Advantages for Hf(acac)4 Analysis | Limitations for Hf(acac)4 Analysis |
| TG-MS (Thermogravimetry-Mass Spectrometry) | Measures mass change as a function of temperature while identifying the evolved gaseous species by their mass-to-charge ratio. | Directly correlates mass loss events with the evolution of specific decomposition products. Provides unambiguous identification of gaseous species. | Isomeric compounds in the evolved gas may not be distinguishable by MS alone. |
| TG-DTA (Thermogravimetry-Differential Thermal Analysis) | Simultaneously measures mass change and the temperature difference between a sample and a reference. | Provides information on both mass loss and thermal events (e.g., melting, crystallization, decomposition). Evaporation and decomposition can be distinguished.[1] | Does not provide chemical identification of the evolved gases. |
| DSC (Differential Scanning Calorimetry) | Measures the heat flow to or from a sample as a function of temperature or time. | Accurately determines transition temperatures (melting, crystallization) and enthalpies of reaction. | Does not provide information on mass loss or the chemical nature of evolved gases. |
| TGA-FTIR (Thermogravimetry-Fourier Transform Infrared Spectroscopy) | Combines mass loss measurement with infrared spectroscopy of the evolved gases. | Identifies functional groups present in the evolved gases, aiding in their identification. | Interpretation of spectra from gas mixtures can be complex. Some molecules are not IR-active. |
| Pyrolysis-GC-MS (Py-GC-MS) | The sample is rapidly heated to a high temperature, and the volatile products are separated by Gas Chromatography and identified by Mass Spectrometry. | Provides detailed separation and identification of complex mixtures of decomposition products. | May not represent the true, slower decomposition pathway under typical process conditions. |
| In-situ Spectroscopy (e.g., Raman, FTIR) | Spectroscopic analysis is performed directly within the reaction chamber during the decomposition process. | Provides real-time information on the chemical species present in the gas phase and on the substrate surface under actual process conditions. | Can be challenging to set up and quantify. May require specialized and expensive equipment. |
Validated Decomposition Pathway of Hf(acac)4 via TG-MS
Experimental evidence from TG-MS analysis reveals a two-stage thermal decomposition process for Hf(acac)4. The initial stage involves the evaporation of the intact molecule, followed by its decomposition at higher temperatures.
Key Findings:
-
Evaporation: Hf(acac)4 begins to evaporate at approximately 190°C.[1]
-
Decomposition: The thermal decomposition commences around 245-250°C.[1]
-
Solid Residue: The final solid product of the decomposition is Hafnium Dioxide (HfO2).[1]
-
Gaseous Products: The primary gaseous product is acetylacetone. This ligand then undergoes further thermal decomposition to yield secondary products, including acetone, 4,6-dimethyl-2H-pyran-2-one, and 4-methyl-2-pentanone.[1]
-
Atmosphere Independence: The decomposition pathway is reportedly similar in both inert (nitrogen) and oxidative (air) atmospheres.[1]
The following diagram illustrates the validated decomposition pathway of Hf(acac)4 as determined by TG-MS analysis.
Detailed Experimental Protocol: TG-MS Analysis of Hf(acac)4
This protocol outlines the key steps for performing TG-MS analysis on Hf(acac)4.
1. Instrumentation:
-
A thermogravimetric analyzer coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
High-purity inert gas (e.g., Nitrogen or Argon) for purging.
-
Alumina or platinum crucibles.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of Hf(acac)4 powder into a clean, tared crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
3. TG-MS Instrument Setup and Calibration:
-
Purging: Purge the TG furnace and MS interface with the inert gas at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.
-
Temperature Program:
-
Equilibrate at a starting temperature of 30°C.
-
Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature of at least 600°C to ensure complete decomposition.
-
-
MS Parameters:
-
Set the MS to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).
-
Use electron ionization (EI) at a standard energy (e.g., 70 eV).
-
Ensure the transfer line between the TGA and MS is heated to prevent condensation of evolved gases (e.g., 200-250°C).
-
4. Data Acquisition and Analysis:
-
Simultaneously record the sample mass (TGA curve), its derivative (DTG curve), and the mass spectra of the evolved gases as a function of temperature.
-
TGA Curve Analysis: Identify the temperatures of mass loss events and the percentage of mass lost at each step.
-
MS Data Analysis:
-
Generate ion current vs. temperature profiles for specific m/z values corresponding to the expected products (e.g., m/z 100 for acetylacetone, m/z 58 for acetone).
-
Correlate the peaks in the ion current profiles with the mass loss events observed in the TGA/DTG curves.
-
Analyze the mass spectra at the peak temperatures of gas evolution to confirm the identity of the decomposition products by comparing with standard mass spectral libraries.
-
The following workflow diagram illustrates the experimental and data analysis process for TG-MS validation of Hf(acac)4 decomposition.
References
A Comparative Analysis of the Catalytic Performance of Hafnium and Zirconium Acetylacetonates
A detailed guide for researchers, scientists, and drug development professionals on the catalytic activities of Hafnium(IV) acetylacetonate (B107027) and Zirconium(IV) acetylacetonate in key organic transformations.
Hafnium(IV) acetylacetonate [Hf(acac)₄] and Zirconium(IV) acetylacetonate [Zr(acac)₄] are versatile catalysts employed in a range of chemical reactions, most notably in polymerization and esterification processes. As congeners in Group 4 of the periodic table, hafnium and zirconium share many chemical properties, yet subtle differences in their atomic characteristics lead to distinct catalytic behaviors. This guide provides an objective comparison of their catalytic activities, supported by experimental data, to aid in catalyst selection for specific research and development applications.
Ring-Opening Polymerization (ROP) of Lactide
Zirconium(IV) acetylacetonate is a well-documented and effective catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer with significant applications in the biomedical field.[1][2] Kinetic studies have demonstrated its ability to induce polymerization under bulk conditions at elevated temperatures.[3]
Table 1: Catalytic Performance of Zr(acac)₄ in the Bulk Polymerization of D,L-Lactide
| Catalyst Concentration (ppm) | Temperature (°C) | Time to Max. Conversion (min) | Polymer Molecular Weight (Mw, kDa) |
| 1000 | 180 | 120 | 108 |
| 1000 | 200 | 70 | Not Reported |
| 1000 | 220 | 45 | Not Reported |
| 750 | 170 | 370 | Not Reported |
| 500 | 180 | 190 | Not Reported |
| 250 | 170 | >370 | Not Reported |
Data sourced from kinetic studies on D,L-lactide polymerization.[3]
Experimental Protocol: Bulk Polymerization of D,L-Lactide with Zr(acac)₄
A representative experimental procedure for the bulk polymerization of D,L-lactide using Zirconium(IV) acetylacetonate as a catalyst is as follows:
-
Preparation of the Reaction Mixture: In a dried flask, a predetermined amount of Zirconium(IV) acetylacetonate (e.g., 4.2 to 16.6 mg for concentrations of 250–1000 ppm) is dissolved in a minimal amount of a suitable solvent like hexane (B92381) (e.g., 3 ml).[3]
-
Addition to Monomer: The catalyst solution is added to 5 g of D,L-lactide monomer in the flask.[3]
-
Solvent Removal: The solvent is completely removed under vacuum to leave a solid mixture of the monomer and catalyst.[3]
-
Polymerization: The reaction mixture is heated to the desired polymerization temperature (e.g., 160–220°C) under an inert atmosphere.[3] The progress of the reaction can be monitored by techniques such as differential scanning calorimetry (DSC).[3]
-
Characterization: The resulting polylactide is characterized for its molecular weight and other properties using techniques like gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Catalytic Mechanism: A Proposed Pathway for Lactide Polymerization
The ring-opening polymerization of lactide initiated by Zr(acac)₄ is believed to proceed via a coordination-insertion mechanism. The catalytic cycle can be visualized as follows:
Caption: Proposed catalytic cycle for lactide polymerization with Zr(acac)₄.
Olefin Polymerization
In the realm of olefin polymerization, direct comparisons of hafnium and zirconium acetylacetonates (B15086760) are scarce. However, extensive research on their metallocene analogues (hafnocenes and zirconocenes) provides valuable insights into their expected relative performance.
Generally, zirconocene (B1252598) catalysts exhibit higher activity in olefin polymerization compared to their hafnocene counterparts, particularly at elevated, industrially relevant temperatures.[4] Conversely, hafnocene catalysts often demonstrate superior regioselectivity and can produce polymers with higher molecular weights under certain conditions. The performance of hafnocene-based catalysts tends to decline more rapidly with increasing temperature compared to zirconocenes.
Table 2: General Comparison of Hafnium and Zirconium Catalysts in Olefin Polymerization (based on metallocene analogues)
| Catalyst | Relative Activity | Regioselectivity | Molecular Weight of Polymer | Performance at High Temperature |
| Hafnium-based | Lower | Higher | Higher (condition-dependent) | Declines more rapidly |
| Zirconium-based | Higher | Lower | Lower (condition-dependent) | More stable |
This is a generalized comparison based on hafnocene and zirconocene catalysts, not the acetylacetonate complexes themselves.[5][4]
Esterification Reactions
Both hafnium and zirconium complexes are known to catalyze esterification reactions. In a study on the formation of metal oxo clusters from metal alkoxides and carboxylic acids, it was observed that the associated esterification reaction is slower with hafnium compared to zirconium.[6] This difference in reactivity is attributed to the stronger hafnium-oxygen bond, a consequence of hafnium's greater atomic weight.[6]
Further supporting this trend, a separate study comparing zirconyl and hafnium hydrogen tellurates for the synthesis of butyl acetate (B1210297) found that the zirconium-based catalyst resulted in a higher product yield.[7] This was ascribed to the higher surface acidity of the zirconyl catalyst.[7] While these studies do not specifically involve the acetylacetonate complexes, they consistently suggest a higher catalytic activity for zirconium in esterification reactions compared to hafnium.
Experimental Workflow for Comparative Catalytic Screening
A general workflow for comparing the catalytic activity of Hf(acac)₄ and Zr(acac)₄ in a given reaction would involve the following steps:
Caption: General workflow for comparative catalytic screening.
Conclusion
Based on the available experimental evidence, Zirconium(IV) acetylacetonate and related zirconium complexes generally exhibit higher catalytic activity than their hafnium counterparts in both ring-opening polymerization of lactide and in esterification reactions. In the context of olefin polymerization, zirconocenes are also typically more active. However, hafnium-based catalysts can offer advantages in terms of the properties of the resulting polymers, such as higher molecular weight and regioselectivity, under specific conditions.
References
- 1. Kinetics of D,L-Lactide Polymerization Initiated with Zirconium Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Hafnium vs. Zirconium, the Perpetual Battle for Supremacy in Catalytic Olefin Polymerization: A Simple Matter of Electrophilicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Dielectric Properties of HfO₂ Thin Films from Different Precursors
Hafnium dioxide (HfO₂) has emerged as a critical high-k dielectric material in the semiconductor industry, effectively replacing silicon dioxide (SiO₂) in advanced electronic devices. The selection of the chemical precursor for depositing HfO₂ thin films, typically via Atomic Layer Deposition (ALD), is a crucial factor that significantly influences the resulting dielectric properties. This guide provides a comparative assessment of HfO₂ films grown from three common precursors: Tetrakis(dimethylamido)hafnium(IV) (TDMAH), Tetrakis(ethylmethylamido)hafnium(IV) (TEMAH), and Hafnium tetrachloride (HfCl₄).
Comparative Dielectric Performance
The choice of precursor and oxidant, along with deposition temperature, plays a pivotal role in determining the dielectric constant (k), leakage current density, breakdown voltage, and interface quality of HfO₂ films. Below is a summary of experimental data from various studies. It is important to note that direct comparisons can be complex due to variations in deposition systems and measurement conditions across different research efforts.
| Precursor | Oxidant | Deposition Temp. (°C) | Film Thickness (nm) | Dielectric Constant (k) | Leakage Current Density (A/cm²) @ Voltage | Breakdown Field (MV/cm) | Interface Trap Density (Dᵢₜ) (cm⁻²eV⁻¹) |
| TDMAH | H₂O | 85 - 350 | 100 - 740 | ~21 | ~2 x 10⁻⁶ @ 1V | ~1 | 1.5 x 10¹² |
| TDMAH | O₃ | 300 | ~1.5 (CET) | 24.4 | 1.6 x 10⁻⁷ | Not Specified | Not Specified |
| TDMAH | O₂ Plasma | 200 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| TEMAH | O₃ | 320 | 5 | Not Specified | Not Specified | Not Specified | Not Specified |
| TEMAH | H₂O | 250 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| HfCl₄ | H₂O | 300 | Not Specified | 12-14 | Not Specified | >8.5 | Not Specified |
| TDEAH | H₂O | 200 | 2.8 - 5.4 | Not Specified | Not Specified | Not Specified | Not Specified |
CET: Capacitance Equivalent Thickness
Amide-based precursors like TDMAH and TEMAH are generally favored for their lower deposition temperatures and for producing chlorine-free films. HfO₂ films grown from TDMAH with an ozone (O₃) oxidant have shown a high dielectric constant of 24.4 and significantly lower leakage currents compared to films grown with a water (H₂O) oxidant[1][2]. The use of ammonia (B1221849) water as an oxygen source with TDMAH has also been shown to increase the dielectric constant[3]. While TEMAH is another popular amide precursor, specific comparative data points were less prevalent in the surveyed literature.
Halide precursors, such as HfCl₄, typically require higher deposition temperatures. While they can produce high-quality films, there is a risk of halogen residue (e.g., chlorine) which can be detrimental to device performance[4]. The resulting films have demonstrated high breakdown fields[4].
Experimental Protocols
Atomic Layer Deposition (ALD) of HfO₂ from TDMAH and Water
This protocol describes a typical ALD process for depositing HfO₂ thin films using Tetrakis(dimethylamido)hafnium(IV) (TDMAH) as the hafnium precursor and deionized water (H₂O) as the oxidant.
-
Substrate Preparation: Silicon wafers are cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants, followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide and create a hydrogen-terminated surface.
-
Deposition Process: The deposition is carried out in an ALD reactor. The process consists of repeated cycles, with each cycle comprising four steps: a. TDMAH Pulse: A pulse of TDMAH vapor is introduced into the reactor chamber. The TDMAH molecules react with the hydroxyl groups (-OH) on the substrate surface in a self-limiting manner. Typical pulse times range from 0.1 to 1.0 seconds. b. Purge 1: An inert gas, such as nitrogen (N₂) or argon (Ar), is flowed through the chamber to remove any unreacted TDMAH molecules and gaseous byproducts. Purge times are typically between 5 and 20 seconds. c. H₂O Pulse: A pulse of H₂O vapor is introduced into the chamber. The water molecules react with the surface-adsorbed hafnium precursor, leading to the formation of a layer of HfO₂ and regenerating hydroxyl surface sites. Typical pulse times are similar to the precursor pulse. d. Purge 2: The inert gas is flowed again to purge excess water vapor and reaction byproducts.
-
Process Parameters:
-
Deposition Temperature: The substrate temperature is a critical parameter and is typically maintained in the range of 150-350°C for this precursor combination[5].
-
Number of Cycles: The final thickness of the HfO₂ film is precisely controlled by the number of ALD cycles performed. The growth per cycle (GPC) for this process is typically in the range of 1.2–1.6 Å[3][5].
-
Measurement of Dielectric Properties
To assess the quality of the deposited HfO₂ films, Metal-Insulator-Semiconductor (MIS) capacitor structures are fabricated by depositing metal top electrodes (e.g., Platinum, Aluminum) onto the HfO₂ surface.
-
Capacitance-Voltage (C-V) Measurements: These measurements are performed to determine the dielectric constant (k-value) and the density of interface traps (Dᵢₜ). By measuring the capacitance in the accumulation region, the oxide capacitance can be determined, and from this, the dielectric constant is calculated. The frequency dispersion and shape of the C-V curve provide information about the interface trap density[6][7].
-
Current-Voltage (I-V) Measurements: I-V measurements are used to characterize the insulating properties of the HfO₂ film. The leakage current density is determined by measuring the current flowing through the capacitor at a given applied voltage. The dielectric breakdown field is determined by ramping up the voltage until a sudden and irreversible increase in current is observed[8].
Visualizations
Caption: Experimental workflow for assessing HfO₂ dielectric properties.
This diagram illustrates the process of selecting a hafnium precursor, depositing the HfO₂ thin film using Atomic Layer Deposition, fabricating a test structure, and subsequently characterizing the key dielectric properties through electrical measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Atomic Layer Deposition of HfO2 Films Using TDMAH and Water or Ammonia Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Characterization of Interface and Bulk Traps in Ultrathin Atomic Layer-Deposited Oxide Semiconductor MOS Capacitors With HfO2/In2O3 Gate Stack by C-V and Conductance Method [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. electrochem.org [electrochem.org]
Safety Operating Guide
Proper Disposal of Hafnium Acetylacetonate: A Comprehensive Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of hafnium acetylacetonate (B107027). This document provides immediate, essential safety and logistical information to ensure the well-being of laboratory personnel and compliance with safety regulations.
Hafnium acetylacetonate [Hf(acac)4] is an organometallic compound widely used as a precursor in the synthesis of hafnium dioxide (HfO₂) thin films for the semiconductor industry and as a catalyst in polymerization processes.[1][2] While invaluable in these applications, its proper disposal is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe disposal of this compound waste generated in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is known to cause skin, eye, and respiratory irritation.[3] In some forms, such as fine dust or powder, it may also be flammable.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: In case of dust generation, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing.
Always handle this compound in a well-ventilated area, preferably within a fume hood.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound for easy reference.
| Property | Value |
| Chemical Formula | C₂₀H₂₈HfO₈[4][5][6] |
| Molecular Weight | 574.93 g/mol [5][6] |
| Appearance | White to off-white powder[2][5][6] |
| Melting Point | 193 °C (decomposes)[2][6] |
| Evaporation Start Temperature | ~190 °C[1][7][8][9] |
| Decomposition Temperature | 245-250 °C[1][7][8][9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as hazardous.
Methodology for Laboratory-Scale Waste Disposal:
-
Segregation and Collection:
-
Collect all solid waste, including contaminated personal protective equipment (PPE), weighing paper, and spatulas, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Aqueous solutions containing this compound should not be disposed of down the drain. Collect them in a separate, sealed container designated for hazardous liquid waste.
-
-
Container Labeling:
-
Label all waste containers accurately with "Hazardous Waste: this compound". Include the chemical formula and any other institutional or regulatory-required information.
-
-
Waste Storage:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of these materials through general waste streams.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent and cleaning procedure. Dispose of any contaminated cleaning materials as solid hazardous waste.
-
-
Spill Management:
-
In the event of a spill, avoid raising dust.
-
For small spills, carefully vacuum the powder using a HEPA-filtered vacuum cleaner.
-
Place the collected material and any contaminated items into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's EHS for guidance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Thermal Decomposition Considerations
Thermal analysis shows that this compound begins to evaporate at approximately 190 °C and decomposes to form hafnium oxide (HfO₂) at temperatures between 245-250 °C.[1][8][9] The gaseous byproducts of this decomposition include acetylacetone (B45752) and other organic compounds.[7][8][9] While controlled incineration to form the more stable hafnium oxide can be a disposal method for non-recyclable scrap, this should only be performed by trained professionals in a properly equipped facility.[10] It is not a recommended procedure for a standard laboratory setting.
References
- 1. Buy hafnium(IV) acetylacetonate | 17475-67-1 [smolecule.com]
- 2. Hafnium(IV) Acetylacetonate|Hf(acac)4|17475-67-1 [benchchem.com]
- 3. Hafnium 2,4-pentanedionate | Hf(acac)4 | Hf(CH3COCHCOCH3)4 – Ereztech [ereztech.com]
- 4. This compound | C20H28HfO8 | CID 21953595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. strem.com [strem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: Personal Protective Equipment for Handling Hafnium Acetylacetonate
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Hafnium acetylacetonate (B107027). Adherence to these guidelines is essential for ensuring personal safety and proper management of this chemical compound.
Hafnium acetylacetonate is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required PPE, categorized by the area of protection.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for any signs of degradation or perforation and are changed frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat is advisable. It should be fully buttoned with sleeves rolled down to provide maximum coverage. |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when working outside of a fume hood or when there is a potential for aerosolization of the compound. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a standardized operational procedure is critical to minimizing the risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit specifically designed for solid chemical spills should be available in the immediate vicinity.
2. Handling the Compound:
-
Avoid Dust Formation: Handle the compound gently to avoid creating dust.
-
Weighing: If weighing the powder, do so in a fume hood on a disposable weighing paper.
-
Transfers: Use appropriate tools (e.g., spatulas) to transfer the powder, minimizing the chance of spills.
3. Personal Hygiene:
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
No Food or Drink: Do not eat, drink, or smoke in the laboratory where this compound is handled.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated materials such as gloves, weighing papers, and disposable lab coats should be collected in a designated, labeled hazardous waste container. |
| Unused Compound | Unused or unwanted this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in regular trash. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent (e.g., isopropanol) in a fume hood. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
